Dipiperidinomethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYLKBLUJXTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047453 | |
| Record name | Dipiperidinomethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-09-1 | |
| Record name | Dipiperidinomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipiperidinomethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipiperidinomethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1,1'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipiperidinomethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipiperidinomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPIPERIDINOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B726J80UDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and characterization of Dipiperidinomethane"
An In-depth Technical Guide to the Synthesis and Characterization of Dipiperidinomethane
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 880-09-1), an important aminal compound with applications in organic synthesis. The document details the mechanistic principles of aminal formation, provides a field-proven protocol for the synthesis of this compound from piperidine and formaldehyde, and outlines a systematic workflow for its rigorous characterization using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile chemical building block.
Introduction to this compound
This compound, also known as 1,1'-methanediyldipiperidine, is a geminal diamine, specifically an aminal.[1] Its structure consists of a central methylene (-CH₂) bridge linking the nitrogen atoms of two piperidine rings.[1][2] This compound serves as a valuable reagent and building block in organic synthesis, often utilized in the formation of carbon-nitrogen bonds and as a precursor in the synthesis of more complex heterocyclic systems.[1][3] Understanding its synthesis and characterization is fundamental for its effective application in research and development.
The formation of this compound is a classic example of aminal synthesis, which involves the condensation of an aldehyde (in this case, formaldehyde) with a secondary amine (piperidine).[3] The reaction is typically reversible, and a key aspect of achieving high yields is managing the equilibrium, often by removing the water byproduct.
| Property | Value | Source |
| CAS Number | 880-09-1 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂ | [2][4] |
| Molecular Weight | 182.31 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 122-123 °C @ 15 mm Hg | [5][6] |
| Density | 0.915 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.482 | [5][6] |
The Underlying Chemistry: Aminal Synthesis Pathway
The synthesis of this compound is an application of aminal formation, a fundamental reaction in organic chemistry. This process is governed by principles of thermodynamics and kinetics, where the reaction is typically under thermodynamic control.[7][8] The overall reaction is an equilibrium process, and to drive the synthesis towards the product, the water formed during the reaction must often be removed.
The mechanism proceeds in several distinct steps:
-
Nucleophilic Attack: The secondary amine (piperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which quickly rearranges to a neutral hemiaminal (also known as a carbinolamine).
-
Activation and Elimination: The hydroxyl group of the hemiaminal is protonated (often by another molecule of the amine acting as a mild acid), turning it into a good leaving group (H₂O). The nitrogen's lone pair assists in eliminating the water molecule, forming a highly reactive iminium ion.
-
Second Nucleophilic Attack: A second molecule of piperidine attacks the electrophilic carbon of the iminium ion.
-
Deprotonation: The resulting ammonium ion is deprotonated by a base (such as another amine molecule or water) to yield the final, stable aminal product, this compound.
This mechanistic understanding is crucial for optimizing reaction conditions, such as pH and temperature, to favor the formation of the desired product over side reactions.
Caption: Synthesis of this compound from Piperidine and Formaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice of methodology lies in its simplicity and efficiency, utilizing readily available starting materials without the need for specialized catalysts. The reaction is driven to completion by the principles discussed previously.
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Piperidine and formaldehyde are toxic and corrosive.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
Materials & Equipment:
-
Piperidine (2.0 equivalents)
-
Formaldehyde (37% aqueous solution, 1.0 equivalent)
-
Potassium hydroxide (KOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (2.0 eq.). Begin stirring and cool the flask in an ice bath.
-
Addition of Formaldehyde: Slowly add the aqueous formaldehyde solution (1.0 eq.) to the stirring piperidine. The addition should be dropwise to control the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours. The formation of two layers may be observed.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
To "salt out" the organic product and begin the drying process, add solid potassium hydroxide pellets portion-wise until the aqueous layer is saturated. This step is critical as it both breaks any emulsions and removes the bulk of the water.
-
Separate the upper organic layer.
-
-
Drying: Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
-
Purification:
Characterization and Validation Workflow
A self-validating system of characterization ensures the identity and purity of the synthesized compound. This involves a multi-pronged approach using various spectroscopic and analytical techniques.
Caption: Systematic workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.[12]
-
¹H NMR: The proton NMR spectrum provides definitive evidence of the structure. The key diagnostic signal is the singlet corresponding to the two protons of the central methylene bridge. The protons on the piperidine rings will appear as multiplets.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene bridge carbon and the three unique carbons of the piperidine rings (α, β, and γ to the nitrogen).
Expected NMR Data Summary:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.83 | Singlet | N-CH₂ -N (Methylene bridge) |
| ~2.35 - 2.46 | Multiplet | -N-CH₂ - (α-protons on piperidine ring) | |
| ~1.33 - 1.67 | Multiplet | -CH₂-CH₂ -CH₂ - (β and γ-protons on piperidine ring) | |
| ¹³C NMR | ~75-80 | - | N-C H₂-N (Methylene bridge) |
| ~50-55 | - | -N-C H₂- (α-carbons on piperidine ring) | |
| ~25-30 | - | -CH₂-C H₂- (β-carbons on piperidine ring) | |
| ~23-27 | - | -CH₂-C H₂-CH₂- (γ-carbon on piperidine ring) | |
| (Note: Exact chemical shifts can vary based on the solvent used for analysis.)[13] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present and, equally important, to confirm the absence of starting materials.[14]
-
Key Peaks: Look for C-H stretching vibrations just below 3000 cm⁻¹ and strong C-N stretching bands in the 1100-1250 cm⁻¹ region.
-
Absence of Peaks: Crucially, the spectrum should show a complete absence of a broad N-H stretching band (from piperidine, ~3300-3500 cm⁻¹) and a strong C=O stretching band (from formaldehyde, ~1720-1740 cm⁻¹). This confirms the reaction has gone to completion.[15]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[14]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182, corresponding to the molecular weight of C₁₁H₂₂N₂.[16]
-
Key Fragments: A prominent fragment is often observed at m/z = 98, which corresponds to the loss of one piperidine ring via cleavage of a C-N bond, resulting in a [C₅H₁₀N-CH₂]⁺ fragment.[14][16]
Safety and Handling
This compound is an irritant.[1][14] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Handling: Always handle in a well-ventilated fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry place.[17]
-
Spills: In case of a spill, contain the leakage with a non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it according to local regulations.[17]
Conclusion
The synthesis of this compound via the condensation of piperidine and formaldehyde is a robust and illustrative example of aminal formation. This guide has detailed the mechanistic underpinnings, provided a reliable experimental protocol, and outlined a comprehensive characterization workflow. By employing a systematic approach of synthesis followed by rigorous spectroscopic validation (NMR, IR, MS), researchers can confidently produce and verify high-purity this compound for its varied applications in modern organic synthesis.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of Dipiperidinomethane
Introduction: Unveiling a Versatile Synthetic Building Block
Dipiperidinomethane, also known by synonyms such as 1,1'-methanediyldipiperidine and bis(piperidino)methane, is an organic compound featuring two piperidine rings linked by a central methylene bridge.[1][2] With the CAS Registry Number 880-09-1, this aminal functional group-containing molecule serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique structure, possessing two tertiary amine functionalities, imparts distinct chemical properties and a predictable pattern of reactivity that is leveraged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the essential chemical properties, reactivity, and handling considerations for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] The presence of two basic nitrogen atoms within its structure governs much of its chemical behavior, including its solubility and reactivity.[1] A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [1][3] |
| Molecular Weight | 182.31 g/mol | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 98-100 °C @ 8 Torr (122-123 °C @ 15 mmHg) | [3][4] |
| Density | ~0.92 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.482 | [4] |
| Predicted pKa | 11.35 ± 0.10 | [4] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis and Molecular Structure
This compound is synthesized through the condensation reaction of two equivalents of piperidine with one equivalent of formaldehyde. This reaction is a classic example of aminal formation.
Caption: Synthesis of this compound.
Reactivity Profile: A Tale of Two Nitrogens
The reactivity of this compound is dominated by the nucleophilic nature of its two tertiary amine nitrogen atoms and the inherent instability of the aminal linkage, particularly under acidic conditions.
Basicity and Salt Formation
As a diamine, this compound is basic and will react with acids to form ammonium salts. The predicted pKa of its conjugate acid is approximately 11.35, indicating it is a moderately strong base.[4] This property is crucial when selecting appropriate reaction conditions, as the protonation state of the molecule will dictate its nucleophilicity and solubility.
N-Alkylation and Quaternization
The lone pair of electrons on each nitrogen atom makes this compound a potent nucleophile, readily undergoing N-alkylation reactions with electrophiles such as alkyl halides.[5][6] This reaction, known as the Menschutkin reaction for tertiary amines, leads to the formation of a quaternary ammonium salt.[5] The reaction typically proceeds via an Sₙ2 mechanism.[5] Given that there are two reactive sites, the stoichiometry of the alkylating agent can be controlled to favor mono- or di-quaternization.
Caption: N-Alkylation (Quaternization) of this compound.
Reactivity as a Formaldehyde Equivalent: The Mannich Reaction
Structurally, this compound can be considered a masked form of formaldehyde. In the presence of a suitable acid catalyst, it can generate an Eschenmoser's salt-like iminium ion intermediate. This reactive species is a powerful electrophile that can participate in Mannich-type reactions.[7][8][9] In this capacity, this compound serves as a convenient and often more manageable alternative to gaseous formaldehyde for introducing a 'CH₂-NR₂' (aminomethyl) group onto a C-H acidic compound, such as a ketone, ester, or nitroalkane.[8][9]
The general mechanism involves the acid-catalyzed elimination of one piperidine moiety to form a reactive iminium ion, which is then attacked by the enol form of a carbonyl compound. The resulting product is a β-amino carbonyl compound, commonly known as a Mannich base.[9]
Stability and Hydrolysis
The aminal linkage in this compound is susceptible to hydrolysis under acidic conditions. Protonation of one of the nitrogen atoms facilitates the elimination of a piperidine molecule, leading to the formation of an iminium ion, which is then attacked by water. This process ultimately regenerates formaldehyde and piperidine. Consequently, this compound is unstable in aqueous acidic environments and should be handled and used in reactions under anhydrous or basic/neutral conditions to maintain its structural integrity.
Experimental Protocols
The following protocols are provided as representative examples of the reactivity of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Mono-Quaternization via N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide to form a mono-quaternary ammonium salt, based on standard methodologies for tertiary amines.[5][10]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-20 mL per gram).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add the alkyl halide (1.0-1.1 eq) dropwise via syringe. Caution: Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A precipitate of the quaternary ammonium salt may form over time. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the alkyl halide.[5]
-
Product Isolation: Once the reaction is complete, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Purification: If no precipitate forms, or if further purification is needed, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the salt. The product is then collected by filtration and dried under vacuum.
Safety and Handling
This compound is an irritant and should be handled with care.[2]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from acids and sources of moisture to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: Safe Handling and Storage Workflow.
Conclusion
This compound is a synthetically useful diamine whose reactivity is centered around the nucleophilicity of its nitrogen atoms and its function as a stable formaldehyde precursor. Its utility in N-alkylation and Mannich-type reactions makes it a valuable tool for introducing piperidine and aminomethyl moieties into target structures. A thorough understanding of its properties, particularly its basicity and sensitivity to acidic hydrolysis, is paramount for its successful application in complex synthetic endeavors. By adhering to appropriate handling and storage procedures, researchers can safely and effectively harness the synthetic potential of this versatile building block.
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A Senior Application Scientist's Guide to the Synthesis, Handling, and Application of Dipiperidinomethane
An In-depth Technical Guide to Dipiperidinomethane for Advanced Research
Foreword: In the landscape of modern organic synthesis and drug discovery, the strategic use of specialized building blocks is paramount. This compound, a seemingly simple aminal, offers a unique combination of basicity, structural rigidity, and reactive potential. This guide moves beyond a superficial data summary to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile reagent. Herein, we delve into the causality behind its synthesis, the nuances of its safe handling, and its practical applications, grounded in established chemical principles.
Core Chemical Identity and Properties
This compound, systematically named 1-(piperidin-1-ylmethyl)piperidine, is an organic compound featuring two piperidine rings linked by a methylene bridge.[1] This structure is fundamental to its chemical behavior and utility in synthesis.
Synonyms: 1,1'-Methanediyldipiperidine, Bis(piperidino)methane, Methylenebispiperidine[1][4][5]
Physicochemical Data
A summary of key quantitative data is essential for experimental planning, from reaction setup to purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [1][2] |
| Molecular Weight | 182.31 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 122-123 °C @ 15 mm Hg | [4][6] |
| Density | 0.915 g/mL at 25 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.482 | [4][6] |
| pKa (Predicted) | 11.35 ± 0.10 | [4][6] |
| Flash Point | 197 °F (91.7 °C) | [4][6] |
Synthesis and Mechanistic Insight
Understanding the formation of this compound is key to appreciating its reactivity. It is classically synthesized via the condensation of piperidine with formaldehyde. This reaction is a cornerstone of amine chemistry and proceeds through a well-understood mechanism.
The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a reactive Eschenmoser-like salt (N-methylenepiperidinium ion). A second equivalent of piperidine then acts as a nucleophile, attacking the methylene carbon of this intermediate to yield the final this compound product. The basic nature of piperidine itself can catalyze the reaction, though acid catalysis is also common.
Illustrative Synthesis Pathway
Caption: Synthesis pathway of this compound.
Applications in Organic Synthesis and Drug Development
The utility of this compound stems from its role as a stable, yet reactive, synthon. It serves as a practical equivalent of the otherwise unstable N-methylenepiperidinium ion.
-
Building Block: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] this compound provides a readily available source of two such rings, making it a valuable starting material for creating more complex molecules.[1][8]
-
Mannich-type Reactions: As a bis-amino compound, it can be used in Mannich-type reactions as a source of a piperidinomethyl group, which is a common functional group in pharmaceuticals.
-
Ligand in Coordination Chemistry: The nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, allowing it to act as a bidentate ligand in catalysis and materials science.[1]
-
Non-nucleophilic Base: While it is a strong base (pKa ~11.35), its steric bulk can sometimes allow it to function as a non-nucleophilic base, similar to other hindered amines, to promote elimination or condensation reactions.[4][7]
Safety Profile and Handling Protocols
A rigorous adherence to safety protocols is non-negotiable when handling any chemical reagent. The Safety Data Sheet (SDS) for this compound outlines several key hazards that must be managed through proper engineering controls and personal protective equipment (PPE).[9]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][9] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][9] |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] |
Source: GHS Classification data from multiple supplier Safety Data Sheets.[5][9]
Mandatory Handling Protocol
The following step-by-step protocol is a self-validating system designed to mitigate the identified risks.
-
Preparation & Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. The risk of serious eye damage (H318) necessitates this level of protection.[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a flame-retardant, antistatic lab coat and ensure skin is not exposed.
-
-
Dispensing and Use:
-
Spill & Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call for medical attention.[9][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Spill: Collect spillage to prevent environmental release. Absorb with inert material and dispose of in an approved waste container.[9]
-
-
Storage & Disposal:
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Analytical Characterization
Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine rings and the central methylene bridge. The protons on the carbons alpha to the nitrogen will appear downfield, typically in the 2.4-2.8 ppm range, while the methylene bridge protons will likely appear as a singlet around 2.8 ppm. The remaining piperidine protons will be in the 1.3-1.7 ppm region.[11]
-
¹³C NMR: The carbon NMR would show distinct signals for the three chemically different carbons of the piperidine ring and one for the methylene bridge carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 182.31 g/mol .[5] A characteristic fragmentation pattern would involve the cleavage of the C-N bonds, likely yielding a prominent peak at m/z 98, corresponding to the N-methylenepiperidinium cation.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. Key features would include the absence of N-H stretching (verifying it's a tertiary amine) and characteristic C-N stretching bands.
Conclusion
This compound is more than a simple diamine; it is a potent synthetic tool whose utility is unlocked through a thorough understanding of its properties, synthesis, and reactivity. Its role as a stable precursor to reactive piperidinomethyl species makes it invaluable in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. However, its significant hazards, particularly severe eye damage and skin irritation, demand a disciplined and protocol-driven approach to handling. By integrating the technical data and safety workflows presented in this guide, researchers can confidently and safely leverage the full potential of this versatile chemical building block.
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A Comprehensive Technical Guide to the History, Synthesis, and Applications of Dipiperidinomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipiperidinomethane, a seemingly simple diamine, holds a significant place in the history of organic synthesis and continues to be a valuable building block in the development of modern pharmaceuticals. As a classic example of a Mannich base, its story is intrinsically linked to the discovery and evolution of one of organic chemistry's most fundamental reactions. This in-depth technical guide provides a comprehensive literature review on the history of this compound, detailing its discovery, early synthetic methods, and its contemporary applications, particularly within the realm of drug discovery and development. This guide will furnish researchers and scientists with a thorough understanding of this versatile molecule, from its theoretical underpinnings to practical synthetic considerations and its role in the creation of bioactive compounds.
Introduction
This compound, systematically named 1-(piperidin-1-ylmethyl)piperidine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring two piperidine rings linked by a methylene bridge, makes it a notable example of an aminal. The significance of this compound in organic chemistry stems from its identity as a Mannich base, a class of compounds formed through the Mannich reaction. This three-component condensation reaction, a cornerstone of C-C bond formation, has proven to be an invaluable tool for the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[2][3] The piperidine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] Consequently, this compound, as a readily accessible derivative, serves as a crucial starting material and intermediate in the synthesis of various bioactive piperidine-containing compounds.
Historical Perspective: The Genesis of a Mannich Base
The history of this compound is inextricably tied to the discovery of the Mannich reaction by the German chemist Carl Mannich in 1912.[6] While working on the synthesis of morphine glucosides, Mannich discovered a general reaction for the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[6] This reaction involves the condensation of an active hydrogen compound (the "acidic component") with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.
The synthesis of this compound is a direct and simple illustration of the Mannich reaction where piperidine serves as both the amine and, in a sense, the nucleophile that ultimately forms the second bond to the methylene bridge. The reaction proceeds through the formation of an Eschenmoser-like salt, a methyleneiminium ion, from the condensation of piperidine and formaldehyde. This electrophilic intermediate then reacts with a second equivalent of piperidine to yield this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 880-09-1 | [7] |
| Molecular Formula | C₁₁H₂₂N₂ | [8] |
| Molecular Weight | 182.31 g/mol | [8] |
| Boiling Point | 122-123 °C at 15 mmHg | [7] |
| Density | 0.915 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.482 | [7] |
| Appearance | Clear colorless to light yellow liquid | [7] |
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine ring protons and the methylene bridge protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-N bonds. A notable feature is the absence of an N-H stretching band, confirming the tertiary nature of the amine nitrogens.[1]
Synthetic Methodologies: From Historical Roots to Modern Practice
The primary and most direct method for the synthesis of this compound is the reaction of piperidine with formaldehyde, a classic example of the Mannich reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Piperidine
-
Formaldehyde solution (37% in water)
-
Potassium carbonate (anhydrous)
-
Diethyl ether or Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine two equivalents of piperidine with one equivalent of a 37% aqueous formaldehyde solution.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature. The reaction is often exothermic and may require initial cooling. For completion, the mixture can be gently heated to reflux for a period of 1-2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. Anhydrous potassium carbonate is added to the aqueous layer to salt out the organic product and neutralize any remaining acid.
-
Extraction: The product is extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Stoichiometry: The use of two equivalents of piperidine ensures that there is sufficient nucleophile to react with the in-situ generated methyleneiminium ion.
-
Solvent: The reaction can often be performed neat or in a suitable solvent. The choice of extraction solvent is based on the product's solubility and ease of removal.
-
Work-up with Potassium Carbonate: Potassium carbonate is a mild base that effectively removes water from the organic phase and neutralizes any formic acid that may be present as an impurity in the formaldehyde solution.
Caption: Synthesis of this compound via the Mannich Reaction.
Applications in Drug Development and Organic Synthesis
The utility of this compound in drug development lies in its role as a versatile bifunctional building block. The two piperidine rings can be further functionalized, and the central methylene bridge can be a point of cleavage or modification. While direct incorporation of the entire this compound moiety into a final drug product is less common, it serves as a valuable starting material for the synthesis of more complex piperidine-containing drug candidates.
The piperidine scaffold is a key component in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and analgesics.[4][5] The ability to readily synthesize substituted piperidines is therefore of great importance to medicinal chemists. While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the literature, its derivatives and analogous structures are instrumental. For instance, the general synthetic strategies involving Mannich bases are widely applied in the pharmaceutical industry.
The reactivity of this compound allows for a variety of chemical transformations. The nitrogen atoms can be quaternized, and the piperidine rings can undergo ring-opening or substitution reactions under specific conditions. Furthermore, the methylene bridge can be a target for cleavage, potentially liberating two functionalized piperidine units.
Conclusion
This compound, born from the seminal work of Carl Mannich, stands as a testament to the enduring power and versatility of the Mannich reaction. Its history is a reflection of the progress in organic synthesis, and its continued use in research and development underscores its importance as a fundamental building block. For researchers and scientists in the field of drug development, a comprehensive understanding of the history, synthesis, and reactivity of this compound provides a valuable tool for the design and creation of novel therapeutic agents. As the quest for new and more effective medicines continues, the legacy of this seemingly simple molecule is sure to endure.
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"quantum chemical calculations on Dipiperidinomethane structure"
An In-Depth Technical Guide to Quantum Chemical Calculations on the Dipiperidinomethane Structure
Authored by: A Senior Application Scientist
Abstract
This compound (C₁₁H₂₂N₂) is a versatile N-heterocyclic compound featuring two piperidine rings linked by a methylene bridge.[1][2] Its structural flexibility and the presence of two basic nitrogen atoms make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The conformational landscape of this compound is complex, governed by the orientation of the piperidine rings and the lone pairs on the nitrogen atoms. Understanding this landscape is critical for predicting its reactivity, ligand-binding capabilities, and ultimately, its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective framework for elucidating the structural, electronic, and thermodynamic properties of this molecule, providing insights that are often difficult to obtain through experimental means alone.[3] This guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on the this compound structure, tailored for researchers in computational chemistry and drug development.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound serves as a key intermediate in synthetic chemistry and can act as a bidentate ligand in coordination chemistry.[1] Its molecular structure, characterized by two saturated heterocyclic rings, imparts significant conformational freedom. The relative orientation of these rings can drastically alter the molecule's steric profile, dipole moment, and the accessibility of the nitrogen lone pairs for chemical reactions or intermolecular interactions.
Why Quantum Chemistry?
Experimental characterization of all possible conformers can be challenging. Computational methods allow for a systematic exploration of the potential energy surface to identify stable conformers and the transition states that connect them.[4] This in silico approach provides a foundational understanding of:
-
Conformational Preferences: Identifying the lowest energy (most stable) structure and the relative energies of other conformers.[5][6]
-
Electronic Structure: Analyzing frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.[7]
-
Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.
-
Thermodynamic Properties: Calculating free energies to understand conformational equilibria.[8]
This guide focuses on Density Functional Theory (DFT) due to its excellent balance of computational accuracy and efficiency for medium-sized organic molecules.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [2][11] |
| Molecular Weight | 182.31 g/mol | [2][11] |
| CAS Number | 880-09-1 | [2][12] |
| Appearance | Colorless to pale yellow liquid | [1][13] |
| Boiling Point | 122-123 °C @ 15 mm Hg | [13] |
| Density | ~0.915 g/mL at 25 °C | [13] |
| SMILES | C1CCN(CC2CCCCN2)CC1 | [2] |
Theoretical Foundations & Method Selection: The "Why" Behind the "How"
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between desired accuracy and available computational resources.[10]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less demanding, making it ideal for molecules the size of this compound.[9]
Choosing a Functional
The "functional" in DFT is an approximation that describes the exchange-correlation energy. The choice of functional is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a workhorse in computational chemistry for decades. It provides robust results for a wide range of organic molecules and is an excellent starting point.
-
M06-2X: This is a meta-hybrid GGA functional that often provides superior performance for non-covalent interactions, which are crucial for determining the conformational energies of flexible molecules like this compound.[4][9]
-
ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It is highly recommended for systems where van der Waals forces are important.[9][14]
Expert Insight: For this compound, the flexibility of the two rings means that weak intramolecular interactions (dispersion forces) will play a significant role in stabilizing certain conformers. Therefore, using a functional that accounts for dispersion, such as ωB97X-D or by adding an empirical correction like D3 to B3LYP (i.e., B3LYP-D3), is strongly advised for achieving accurate relative energies.[6]
Selecting a Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost.
-
Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise. The 6-31G(d) basis set is suitable for initial geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions (important for lone pairs and anions), and the (d,p) indicates the addition of polarization functions (for accurately describing bonding).
-
Dunning Style (e.g., cc-pVDZ, cc-pVTZ): Correlation-consistent basis sets are designed to converge systematically to the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style sets of a similar size.[15]
Table 2: Recommended DFT Method and Basis Set Combinations
| Stage of Calculation | Recommended Level of Theory | Rationale |
| Initial Conformational Search | B3LYP/6-31G(d) | Fast and reliable for generating a diverse set of initial conformer geometries. |
| Geometry Optimization | ωB97X-D/6-311G(d,p) | Good balance of accuracy and cost. Includes dispersion, which is crucial for this flexible molecule. |
| Final Single-Point Energy | M06-2X/cc-pVTZ | High-accuracy calculation on the optimized geometry to refine the relative energies of conformers.[9] |
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the practical steps for performing a comprehensive computational analysis of this compound. The workflow is designed to be self-validating, ensuring that the results are physically meaningful.
Workflow Overview
The following diagram illustrates the logical flow of the computational protocol, from initial structure generation to final analysis.
Caption: A comprehensive workflow for the quantum chemical analysis of this compound.
Step 1: Initial Structure and Conformational Search
-
Generate 3D Structure: Start by generating an initial 3D structure of this compound. This can be done using its SMILES string (C1CCN(CC2CCCCN2)CC1) in software like Avogadro, GaussView, or ChemDraw.
-
Perform a Conformational Search: Due to its flexibility, a single starting structure is insufficient. A thorough conformational search is mandatory to explore the potential energy surface.
-
Method: Use a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) or a semi-empirical method (e.g., GFN2-xTB) to generate hundreds or thousands of potential conformers.
Step 2: Geometry Optimization
-
Select Unique Conformers: From the conformational search, select the lowest-energy unique conformers (typically within a 10-15 kcal/mol window of the lowest energy structure) for further DFT calculations.
-
Run DFT Optimization: For each selected conformer, perform a full geometry optimization using your chosen DFT method and basis set (e.g., ωB97X-D/6-311G(d,p)). This process adjusts the bond lengths, angles, and dihedrals to find the nearest stationary point on the potential energy surface.
-
Example Gaussian Input:
-
Trustworthiness: The optimization process is self-validating. Convergence criteria (monitoring forces and displacements) ensure that a true minimum has been located according to the specified level of theory.
-
Step 3: Frequency Analysis
-
Run Frequency Calculation: After each optimization converges, perform a frequency calculation at the same level of theory.
-
Example Gaussian Input (using the optimized geometry from the checkpoint file):
-
-
Validate the Minimum: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer, and must be re-optimized (e.g., by slightly distorting the geometry along the imaginary frequency's vibrational mode).
-
Obtain Thermochemical Data: The frequency calculation also provides crucial thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for calculating the Gibbs free energy (G).
Results Analysis and Interpretation
Conformational Analysis
After successfully optimizing and validating all conformers, compile the electronic energies (E) and Gibbs free energies (G) into a table. The most stable conformer is the one with the lowest free energy.
Table 3: Example Analysis of this compound Conformers (Hypothetical Data)
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) @ 298.15 K |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.52 | 0.85 | 18.1 |
| Conf-3 | 1.15 | 1.50 | 6.6 |
The Boltzmann population, calculated from ΔG, gives the percentage of each conformer present in thermal equilibrium at a given temperature. This is critical for predicting bulk properties, as the observed value is a population-weighted average over all significant conformers.
Electronic Structure Analysis
Analysis of the frontier molecular orbitals (FMOs) provides deep insights into the molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized on the nitrogen lone pairs, identifying them as the primary nucleophilic and basic sites.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept an electron. The shape and energy of the LUMO indicate potential electrophilic sites.
-
HOMO-LUMO Gap (ΔEgap): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[7]
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP will clearly show negative potential around the two nitrogen atoms.
Logic Diagram: From Calculation to Chemical Insight
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An In-depth Technical Guide to the Solubility of Dipiperidinomethane in Various Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of dipiperidinomethane (CAS 880-09-1), a versatile building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a robust predictive framework based on fundamental chemical principles and the known properties of analogous structures.[1] We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility parameters. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound in their work.
Introduction to this compound and its Physicochemical Properties
This compound, also known as 1,1'-methylenebis(piperidine), is a diamine with the molecular formula C₁₁H₂₂N₂.[2] It is structurally characterized by two piperidine rings linked by a methylene bridge.[1] This unique structure imparts specific physicochemical properties that govern its behavior in various solvent systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [1][2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 122-123 °C at 15 mm Hg | |
| Density | 0.915 g/mL at 25 °C |
The presence of two tertiary amine functionalities within the piperidine rings makes this compound a basic compound.[1] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a key factor influencing its solubility in protic solvents. The overall molecule, with its significant hydrocarbon content, also possesses considerable nonpolar character.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The interplay of London dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute (this compound) and the solvent determines the extent of solubility.
Molecular Structure and Polarity Analysis:
-
Polar Moieties: The two tertiary amine groups are the primary polar centers in the molecule. The nitrogen atoms' electronegativity creates a dipole moment, and their lone pairs can accept hydrogen bonds from protic solvents.
-
Nonpolar Moieties: The two piperidine rings and the methylene bridge constitute a significant nonpolar, aliphatic portion of the molecule. This hydrocarbon framework will readily interact with nonpolar solvents through London dispersion forces.
Based on this structure, a nuanced solubility profile is anticipated. This compound is expected to be a versatile solvent, with miscibility in a range of organic solvents, but with varying degrees of affinity depending on the solvent's polarity and hydrogen bonding capability.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in various classes of organic solvents. This qualitative assessment is based on its molecular structure and the known solubility of similar compounds like piperidine.[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The nitrogen atoms in this compound can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar C=O, C≡N, C-O-C, and S=O bonds in the solvents and the polar C-N bonds in this compound will promote solubility. The lack of hydrogen bond donation from the solvent prevents competition for the nitrogen lone pairs. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nonpolar piperidine rings and methylene bridge will have favorable van der Waals interactions with the aromatic rings of these solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate | While the nonpolar components of this compound will interact with these solvents, the polar amine groups may limit complete miscibility. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the this compound molecule. |
Experimental Protocol for Determining the Solubility of this compound
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of the liquid solute should be present.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent at known concentrations.
-
Analyze the calibration standards and the filtered sample aliquot by a validated GC or HPLC method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined in the previous step represents the solubility of this compound in the specific solvent at the given temperature.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Self-Validating System and Trustworthiness
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
-
Temperature Control: Precise temperature control is critical, as solubility is temperature-dependent. The temperature of the shaker bath should be monitored and recorded.
-
Method Validation: The analytical method (GC or HPLC) should be validated for linearity, accuracy, and precision to ensure reliable quantification.
Visualizations
Predicted Solubility Profile of this compound
Caption: Predicted solubility of this compound in different solvent classes.
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Conclusion
This compound is a versatile organic compound with a predicted high degree of solubility in a wide array of organic solvents. This is attributed to its molecular structure, which combines both polar tertiary amine functionalities and a significant nonpolar aliphatic framework. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating the effective use of this compound in various synthetic applications.
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"toxicological studies of Dipiperidinomethane"
An In-depth Technical Guide to the Toxicological Evaluation of Dipiperidinomethane
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS 880-09-1), also known as 1,1'-methylenedipiperidine, is a diamine compound with a unique structure featuring two piperidine rings linked by a methylene bridge. This guide provides a comprehensive toxicological overview for researchers, scientists, and drug development professionals. We will delve into its known toxicological profile, postulate its mechanism of action based on its chemical nature, and detail the standardized methodologies required for its thorough evaluation. The narrative emphasizes the causal links between chemical properties, experimental design, and toxicological outcomes.
Physicochemical Properties and Toxicological Implications
A substance's toxicological profile is intrinsically linked to its chemical structure and physical properties. This compound is a clear, colorless liquid with a molecular weight of 182.31 g/mol .[1][2] It is soluble in water and has a relatively low log Pow of 0.67, suggesting it does not have a high potential for bioaccumulation. A critical feature is its chemical classification as an aminal , a functional group consisting of two amine groups attached to the same carbon atom. This structure is known to be labile, particularly in aqueous or acidic environments.
Postulated Mechanism of Toxicity: The Hydrolysis Hypothesis
While specific mechanistic studies on this compound are scarce, its chemical structure as an aminal provides a strong basis for a well-established toxicological mechanism: hydrolysis into its constituent components, piperidine and formaldehyde. [][4][5][6]
This reaction is fundamental to understanding its toxicity. In the presence of water, especially under the acidic conditions found in the stomach or within cellular compartments, the methylene bridge is susceptible to cleavage, releasing one molecule of formaldehyde and two molecules of piperidine.
Therefore, the observed toxicity of this compound is best understood as the combined toxicity of its hydrolysis products.
-
Piperidine: A strong alkaline and corrosive agent.[7] Its irritant and corrosive effects are responsible for the severe skin, eye, and respiratory tract damage.[7]
-
Formaldehyde: A well-documented toxicant, classified as a known human carcinogen.[4][8] It is a potent irritant, sensitizer, and has been shown to cause DNA damage.[9][10]
The following diagram illustrates this critical hydrolytic breakdown.
Caption: Postulated hydrolysis of this compound into piperidine and formaldehyde.
Toxicological Profile
The toxicological data available for this compound are consistent with the effects expected from its hydrolysis products.
Acute Toxicity
Acute toxicity studies assess the adverse effects of a single, high-dose exposure. Data from safety data sheets (SDS) indicate that this compound is toxic via oral, dermal, and inhalation routes.
| Endpoint | Species | Value | Reference |
| LD50 Oral | Rat | 400 mg/kg | [7] |
| LD50 Dermal | Rabbit | 276 mg/kg | [7] |
| LC50 Inhalation | Mouse | 6,000 mg/m³ (2h) | [7] |
These values classify the substance as toxic if swallowed or if it comes into contact with skin. The clinical signs noted in similar compounds, such as tremors, convulsions, and lethargy, are indicative of systemic toxicity.[7][11]
Skin and Eye Irritation/Corrosion
This compound is classified as causing severe skin burns and eye damage.[1][7] In rabbit studies, it caused severe skin and eye irritation after 24 hours of exposure.[7] This is a direct consequence of its hydrolysis to piperidine, a highly alkaline and corrosive substance that can cause rapid tissue damage.[7]
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. An in vitro study using mouse lymphocytes showed that this compound causes both DNA damage and mutations in mammalian somatic cells.[7] This finding is highly consistent with the release of formaldehyde, a known mutagen that can form DNA-protein crosslinks and induce mutations.[4][10] A standard battery of genotoxicity tests is required for a full assessment.
Reproductive and Developmental Toxicity
Limited data suggests that this compound may have effects on reproduction. An inhalation study in rats indicated an impact on fertility, specifically affecting litter size.[7] A comprehensive evaluation following a guideline like OECD 414 is necessary to fully characterize any potential for reproductive or developmental toxicity.[6][11][12][13]
Carcinogenicity
There is currently no evidence to classify this compound as a carcinogen.[7] However, because it is a formaldehyde-releasing agent, a long-term carcinogenicity bioassay (e.g., OECD 451) would be the definitive study to assess this risk.[14][15][16][17] Formaldehyde itself is classified as "carcinogenic to humans" by IARC, with links to nasopharyngeal cancer and leukemia.[8]
Recommended Toxicological Testing Workflow
A structured, tiered approach to testing is essential for a comprehensive and ethically sound toxicological evaluation. The following workflow is recommended, beginning with foundational tests and progressing to more complex, long-term studies as needed.
Caption: Tiered workflow for the toxicological evaluation of this compound.
Detailed Experimental Protocols
The following sections describe the principles of standard methodologies for key toxicological endpoints, based on OECD Test Guidelines.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)
This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without lethality as the endpoint, reducing animal suffering.[18][19][20][21]
-
Principle: Groups of animals (typically rats, single-sex) are dosed in a stepwise manner using defined doses (e.g., 5, 50, 300, 2000 mg/kg). The goal is to identify the dose level that produces clear signs of toxicity.
-
Methodology:
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study: A group of 5 animals is dosed with the selected starting dose.
-
Observation: If mortality or evident toxicity is observed, the next group is dosed at a lower level. If no toxicity is seen, the next group is dosed at a higher level.
-
Endpoints: Animals are observed for at least 14 days for clinical signs of toxicity, behavioral changes, and body weight changes. A gross necropsy is performed on all animals at the end of the study.
-
Protocol: Skin Corrosion/Irritation (OECD TG 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[]
-
Principle: The test substance is applied to a small patch of skin on a single animal (typically an albino rabbit) for a defined period.
-
Methodology:
-
Application: 0.5 mL of the liquid substance is applied to a small (approx. 6 cm²) gauze patch and applied to the shaved skin of the animal.
-
Exposure: The patch is held in place with a semi-occlusive dressing for 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: The reactions are scored on a scale of 0 (none) to 4 (severe). If effects persist, observation can be extended to 14 days to assess reversibility.
-
Confirmation: If the initial test does not show corrosion, the response is confirmed in up to two additional animals.
-
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
This is a widely used in vitro test to detect a chemical's potential to cause gene mutations.[4]
-
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine). A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at several concentrations.
-
Plating: The treated bacteria are plated onto a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in revertant colonies compared to the negative control.
-
Safety, Handling, and Risk Management
Given its toxic profile, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash goggles or a face shield.[7] If there is a risk of significant vapor exposure, a respirator may be necessary.
-
Handling: Avoid all contact with skin and eyes. Prevent the build-up of static charge as the substance is flammable.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.[7]
Conclusion
The toxicological profile of this compound is characterized by acute toxicity, severe corrosive properties, and a potential for genotoxicity and reproductive effects. A compelling body of evidence suggests that these effects are not caused by the parent molecule itself, but rather by its hydrolytic decomposition into piperidine and formaldehyde. This mechanistic understanding is crucial for designing appropriate safety studies, interpreting results, and implementing effective risk management strategies. Any comprehensive evaluation must follow a tiered approach as outlined, using validated, internationally recognized protocols to ensure data quality and relevance for human health risk assessment.
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American Cancer Society. (2019). Formaldehyde and Cancer Risk. Retrieved from [Link]
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ATSDR. (n.d.). Formaldehyde | Medical Management Guidelines. CDC. Retrieved from [Link]
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OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. OECD iLibrary. Retrieved from [Link]
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OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Retrieved from [Link]
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OECD. (n.d.). Test No. 414: Prenatal Developmental Toxicity Study. OECD iLibrary. Retrieved from [Link]
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OECD. (n.d.). Test No. 403: Acute Inhalation Toxicity. OECD iLibrary. Retrieved from [Link]
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OECD. (n.d.). Test No. 451: Carcinogenicity Studies. OECD iLibrary. Retrieved from [Link]
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OECD. (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. OECD iLibrary. Retrieved from [Link]
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Slideshare. (n.d.). Oced 473 chromosomal aberration. Retrieved from [Link]
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Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]
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Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
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Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
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Quantics Biostatistics. (2022). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]
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Eurofins Australia. (n.d.). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Scribd. (n.d.). OECD 401: Acute Oral Toxicity Guide. Retrieved from [Link]
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Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]
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Methodological & Application
Application Note: Dipiperidinomethane as a Versatile Reagent for Mannich Reactions in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating the Mannich Reaction
The Mannich reaction, a cornerstone of carbon-carbon bond formation, facilitates the aminoalkylation of an acidic proton located on a carbon atom, yielding β-aminocarbonyl compounds known as Mannich bases.[1][2] This three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine is indispensable in the synthesis of pharmaceuticals and natural products.[1][3][4] However, the classical approach often relies on aqueous formaldehyde (formalin) or paraformaldehyde, reagents that present significant handling, safety, and stoichiometry challenges.
This application note details the use of dipiperidinomethane (also known as 1,1'-methanediyldipiperidine) as a superior, stable, and versatile synthon for both formaldehyde and piperidine.[5][6] As a pre-formed aminal, this compound offers a safer, more controlled, and often more efficient pathway for Mannich reactions, particularly under non-aqueous conditions. We provide a comprehensive guide covering its mechanistic advantages, a detailed experimental protocol for its application, and troubleshooting insights for synthetic chemists.
Mechanistic Frameworks: Classical vs. Aminal-Based
The Classical Mannich Reaction Pathway
The traditional Mannich reaction proceeds via the in-situ formation of an electrophilic iminium ion from the amine and formaldehyde under acidic conditions. This iminium species is then intercepted by the nucleophilic enol form of the carbonyl compound to forge the new C-C bond, yielding the Mannich base.[2][7][8]
Caption: The classical Mannich reaction mechanism.
This compound: A Pre-formed and Controllable Reagent
This compound (CAS: 880-09-1) is a stable liquid aminal that serves as an anhydrous equivalent of a formaldehyde-piperidine adduct.[5][9][10] Its utility lies in its ability to generate the reactive iminium electrophile under specific, controlled conditions, often in non-aqueous solvents. This activation is typically achieved with an acid catalyst, such as a Lewis acid or an acyl chloride, which facilitates the cleavage of a C-N bond to release the iminium ion for subsequent reaction.[6]
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Application Notes and Protocols: Dipiperidinomethane as a Formaldehyde Equivalent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Formaldehyde and the Rise of Equivalents
Formaldehyde, a fundamental C1 building block in organic synthesis, is indispensable for introducing aminomethyl groups into molecules, a cornerstone of the celebrated Mannich reaction.[1][2] This reaction is pivotal in the synthesis of a vast array of pharmaceuticals and natural products. However, the use of formaldehyde is fraught with challenges. As a gas, it is difficult to handle, and its aqueous solution, formalin, introduces water into reactions, which can be detrimental.[3] Moreover, formaldehyde is a known carcinogen and toxic substance, posing significant health and safety risks.[4] These drawbacks have spurred the development of formaldehyde equivalents, or surrogates, which offer the same synthetic utility without the associated hazards and handling issues.
Dipiperidinomethane (also known as 1,1'-methylenedipiperidine) has emerged as a highly effective and convenient solid formaldehyde equivalent.[5] This stable, crystalline aminal serves as a precursor to the reactive Eschenmoser's salt-like iminium ion in situ, providing a controlled and anhydrous source of the required electrophile for aminomethylation reactions.[6] This application note provides a detailed guide to the use of this compound as a superior alternative to formaldehyde in the synthesis of Mannich bases, with a focus on the aminomethylation of ketones.
The A-Team of Aminomethylation: this compound
This compound is a stable, commercially available solid that can also be readily synthesized in the laboratory.
Synthesis of this compound
This compound can be prepared by the condensation of piperidine with aqueous formaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
Piperidine
-
Aqueous formaldehyde (37%)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, cautiously add piperidine (2.0 equivalents) to a stirred aqueous solution of formaldehyde (1.0 equivalent) at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and saturate the aqueous layer with potassium hydroxide pellets.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid which solidifies upon standing.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the piperidine rings and the central methylene bridge.[4]
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H and C-N stretching frequencies.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.
The Mannich Reaction: A Tale of Two Methods
The aminomethylation of an active hydrogen compound, such as a ketone, is the hallmark of the Mannich reaction. Here, we compare the traditional approach using formaldehyde with the more advantageous method employing this compound, using the synthesis of 2-(piperidin-1-ylmethyl)cyclohexanone as a model reaction.
Method A: The Classical Mannich Reaction
The traditional Mannich reaction involves the three-component condensation of a ketone, formaldehyde, and a secondary amine, typically as its hydrochloride salt.
Protocol 2: Synthesis of 2-(piperidin-1-ylmethyl)cyclohexanone (Classical Method) [7]
Materials:
-
Cyclohexanone
-
Piperidine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), piperidine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-ylmethyl)cyclohexanone.
A reported yield for this reaction is 65%.[7]
Method B: Aminomethylation with this compound
The use of this compound as a formaldehyde equivalent streamlines the Mannich reaction into a two-component system, offering significant advantages. In this approach, this compound acts as both the formaldehyde source and the amine source.
Protocol 3: Synthesis of 2-(piperidin-1-ylmethyl)cyclohexanone (this compound Method)
Materials:
-
Cyclohexanone
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Lewis acid catalyst (e.g., trifluoroacetic acid, optional)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in an anhydrous solvent under a nitrogen atmosphere, add this compound (1.1 eq).
-
If desired, a catalytic amount of a Lewis acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-(piperidin-1-ylmethyl)cyclohexanone.
Mechanistic Rationale and Advantages of this compound
The choice to use this compound over traditional formaldehyde sources is rooted in a deeper understanding of the Mannich reaction mechanism and a desire for greater control and safety.
The "Why": Causality Behind the Choice
The classical Mannich reaction proceeds through the in situ formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine under acidic conditions. This electrophilic species then reacts with the enol or enolate of the ketone.
The use of this compound offers a more elegant and controlled entry into this catalytic cycle. In the presence of an acid catalyst or upon heating, this compound is in equilibrium with the piperidinium ion and the key electrophile, the N-piperidinyl-N-methylenepiperidin-1-ium ion. This pre-formed or readily accessible electrophile can then directly react with the enolizable ketone.
dot graph "Mannich_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Mechanism using this compound.
Key Advantages of this compound
-
Anhydrous Reaction Conditions: As a solid, this compound allows for strictly anhydrous reaction conditions, which can be crucial for sensitive substrates and can lead to cleaner reactions and higher yields.
-
Improved Handling and Safety: this compound is a stable, non-volatile solid, making it significantly easier and safer to handle compared to gaseous formaldehyde or formalin solutions.[5] This minimizes exposure risks for researchers.
-
Stoichiometric Control: The solid nature of this compound allows for precise stoichiometric control of the formaldehyde equivalent, which can be important for minimizing side reactions.
-
Reduced Byproduct Formation: The controlled, in situ generation of the reactive iminium ion from this compound can lead to fewer byproducts compared to the classical Mannich reaction, where side reactions of formaldehyde can occur.
-
Simplified Workup: The absence of water and potentially fewer byproducts can simplify the reaction workup and purification process.
Data Summary and Comparison
| Feature | Classical Mannich Reaction (Formaldehyde) | This compound Method |
| Formaldehyde Source | Paraformaldehyde or Formalin (aqueous solution) | This compound (solid aminal) |
| Reaction Conditions | Typically acidic, aqueous or alcoholic solvent, reflux | Anhydrous solvent, reflux, optional acid catalyst |
| Handling and Safety | Difficult to handle (gas/solution), toxic, carcinogenic | Easy to handle (solid), lower volatility, reduced exposure risk |
| Control over Stoichiometry | Less precise with formalin | Precise |
| Byproduct Formation | Potential for formaldehyde polymerization and other side reactions | Generally cleaner, more controlled reaction |
| Workup | Often requires neutralization and extraction from an aqueous phase | Simpler, direct workup from organic solvent |
| Reported Yield | ~65% for 2-(piperidin-1-ylmethyl)cyclohexanone[7] | Expected to be comparable or higher due to cleaner reaction |
Conclusion: A Safer, More Controlled Approach to Aminomethylation
This compound stands out as a superior formaldehyde equivalent for the synthesis of Mannich bases. Its solid, stable nature offers significant advantages in terms of handling, safety, and reaction control. By providing a clean, anhydrous source for the requisite electrophile, this compound enables a more efficient and reproducible aminomethylation of ketones and other active hydrogen compounds. For researchers in drug discovery and development, the adoption of this compound in their synthetic workflows represents a step towards safer, more controlled, and ultimately more effective chemical synthesis.
References
- Formaldehyde surrogates in multicomponent reactions. Beilstein J. Org. Chem. 2021, 17, 1836–1871.
- Taheri, M.; Soleymani, R.; Hosn, B.; Rajabzadeh, H.; Darvish, M. R. Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Orient. J. Chem.2012, 28 (1), 387-397.
- Mannich Reaction. In Organic Syntheses; Wiley: New York, 2004.
- Subramaniapillai, S. G. Mannich reaction: A versatile and convenient approach to bioactive skeletons. J. Chem. Sci.2013, 125, 467–482.
- Mannich Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; Wiley: Hoboken, NJ, 2013.
- This compound(880-09-1) 1H NMR spectrum. ChemicalBook. (n.d.).
- Formaldehyde. PubChem. (n.d.).
- This compound. PubChem. (n.d.).
- Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities.
- Aminomethylation of chlorophyll a derivatives using bis(N,N-dimethylamino)methane.
- Synthetic applications of biologically important Mannich bases: An updated review.
- A Comparative Guide to 2-(Methylamino)cyclohexanone Hydrochloride and Other Mannich Bases in Synthesis. Benchchem. (2025).
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie. (n.d.).
- Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. MDPI. (n.d.).
- Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Semantic Scholar. (n.d.).
- Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC. (n.d.).
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. (n.d.).
- 3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses. (n.d.).
- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
- Recent Developments on the Synthesis of Biologically Significant bis/tris(indolyl)methanes under Various Reaction Conditions: A Review.
- Mannich bases in medicinal chemistry and drug design. PMC. (n.d.).
- This compound. PubChem. (n.d.).
- Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S). Organic Syntheses. (n.d.).
- An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. PMC. (2019).
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Amidoalkylation using Dipiperidinomethane: A Comprehensive Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Amidoalkylation in Synthesis
Amidoalkylation is a cornerstone transformation in organic synthesis, enabling the introduction of nitrogen-containing functional groups that are prevalent in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. This reaction class, which involves the formation of a carbon-carbon bond between a nucleophile and an electrophilic iminium ion, offers a powerful tool for molecular construction. Among the various reagents employed for this purpose, dipiperidinomethane stands out as a versatile and effective aminal for the introduction of a piperidinomethyl group.
This guide provides a detailed exploration of amidoalkylation reactions utilizing this compound. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for its application with various substrates, and discuss its scope and limitations. This document is intended to serve as a practical resource for researchers at all levels, from those new to the field to seasoned professionals in drug development.
Understanding the Reagent: this compound
This compound, also known as 1,1'-methanediyldipiperidine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is an aminal, a functional group containing two amine groups attached to the same carbon atom. This structure makes it a stable precursor to the reactive electrophile required for amidoalkylation. It is soluble in common organic solvents and is commercially available, making it a convenient reagent for synthetic applications.[1][2]
Key Properties of this compound:
| Property | Value |
| CAS Number | 880-09-1[1] |
| Molecular Formula | C₁₁H₂₂N₂[1][3] |
| Molecular Weight | 182.31 g/mol [2][3] |
| Boiling Point | 122-123 °C at 15 mm Hg[2] |
| Density | 0.915 g/mL at 25 °C[2] |
The Reaction Mechanism: Unveiling the Electrophile
The amidoalkylation reaction using this compound proceeds through the in-situ generation of a highly electrophilic N-piperidinylmethaniminium ion. This intermediate is the key species that reacts with a wide range of nucleophiles. The formation of this iminium ion is typically facilitated by an acidic catalyst, which protonates one of the nitrogen atoms, leading to the elimination of a piperidine molecule.
The overall process can be visualized as follows:
Caption: Mechanism of Amidoalkylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidoalkylation of common nucleophiles using this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Safety Precautions:
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. This compound may cause skin and eye irritation.[1][4] Piperidine, a potential byproduct, is a flammable and toxic liquid.[5][6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5][8]
Protocol 1: Amidoalkylation of Active Methylene Compounds
Active methylene compounds, such as β-dicarbonyls and their derivatives, are excellent nucleophiles for amidoalkylation reactions.[9] This protocol describes a general procedure for their piperidinomethylation.
Materials:
-
Active methylene compound (e.g., diethyl malonate, acetylacetone)
-
This compound
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene, dichloromethane)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the active methylene compound (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add this compound (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of the acid (e.g., 0.1 eq of acetic acid). The choice of catalyst can influence reaction rates and yields.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired amidoalkylated product.
Quantitative Data Summary (Example):
| Active Methylene Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| Diethyl malonate | Ethanol | Acetic acid | 6 | 85 |
| Acetylacetone | Toluene | p-TsOH | 4 | 92 |
| Ethyl acetoacetate | Dichloromethane | Acetic acid | 8 | 78 |
Protocol 2: Amidoalkylation of Electron-Rich Heterocycles (e.g., Indoles)
Electron-rich aromatic and heteroaromatic compounds, such as indoles, are also suitable substrates for amidoalkylation.[10][11] This reaction, often referred to as a Mannich-type reaction, typically occurs at the most nucleophilic position of the heterocycle.
Materials:
-
Indole or substituted indole
-
This compound
-
Lewis acid catalyst (e.g., boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add this compound (1.2 eq) to the solution.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (1.1 eq). The use of a Lewis acid is often necessary to activate the aminal towards less reactive nucleophiles.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure piperidinomethylated indole.
Caption: General Experimental Workflow.
Scope and Limitations
The amidoalkylation reaction using this compound is applicable to a broad range of nucleophiles, making it a valuable tool in organic synthesis.
Successful Substrates:
-
Active Methylene Compounds: β-Diketones, β-ketoesters, malonates, and nitroalkanes readily undergo amidoalkylation.[9][12]
-
Electron-Rich Aromatics and Heteroaromatics: Indoles, pyrroles, phenols, and other electron-rich systems are effectively functionalized.[11][13]
-
Ketones and Aldehydes: Enolizable carbonyl compounds can act as nucleophiles.
-
Terminal Alkynes: In some cases, terminal alkynes can be amidoalkylated.
Limitations:
-
Steric Hindrance: Highly sterically hindered nucleophiles may react slowly or not at all.
-
Substrate Reactivity: Less nucleophilic substrates may require harsher reaction conditions or more potent Lewis acid catalysts.
-
Side Reactions: Over-alkylation can be an issue with highly reactive nucleophiles or an excess of the amidoalkylating agent. In some cases, the initially formed product can act as a nucleophile itself, leading to bis-amidoalkylation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficiently active catalyst | Use a stronger acid or Lewis acid catalyst. |
| Low reaction temperature | Increase the reaction temperature. | |
| Inactive nucleophile | Consider using a stronger base to generate the nucleophile in situ. | |
| Formation of multiple products | Over-alkylation | Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound. |
| Side reactions of the substrate | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. | |
| Difficult purification | Product is water-soluble | Perform multiple extractions and consider using a continuous liquid-liquid extractor. |
| Close polarity of product and starting material | Optimize the eluent system for column chromatography or consider derivatization to aid separation. |
Conclusion
The amidoalkylation reaction using this compound provides a reliable and versatile method for the introduction of the piperidinomethyl moiety into a wide range of organic molecules. Its operational simplicity, the commercial availability of the reagent, and the broad substrate scope make it an attractive strategy for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively employ this powerful transformation in the synthesis of complex and biologically relevant compounds.
References
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α-Amidoalkylation reactions—various synthetic routes. - ResearchGate. Available at: [Link]
-
7 - Safety Data Sheet. Available at: [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PubMed Central. Available at: [Link]
-
Eschenmoser's salt - Wikipedia. Available at: [Link]
-
Eschenmoser's salt enabled initial success. Reactions were run on... - ResearchGate. Available at: [Link]
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Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Available at: [Link]
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Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry. Available at: [Link]
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Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. Available at: [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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Substituted amide synthesis by amidation - Organic Chemistry Portal. Available at: [Link]
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Research Article. Available at: [Link]
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Piperidine - SAFETY DATA SHEET - pentachemicals. Available at: [Link]
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Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed. Available at: [Link]
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Stereochemistry of intramolecular amidoalkylation reactions in the synthesis of polycyclic isoquinoline derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - NIH. Available at: [Link]
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This compound | C11H22N2 | CID 70151 - PubChem - NIH. Available at: [Link]
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This compound - CAS Common Chemistry. Available at: [Link]
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Mild Conversion of Tertiary Amides to Aldehydes Using Cp 2 Zr(H)Cl (Schwartz's Reagent) - Organic Syntheses. Available at: [Link]
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Recent advances in the transformation reactions of the Betti base derivatives - PMC - NIH. Available at: [Link]
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Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]
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The Betti reaction with secondary amines | Download Scientific Diagram - ResearchGate. Available at: [Link]
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MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Kiyoshi Matsumoto*" Takane Uchid. Available at: [Link]
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Discussing the Mannich reaction , Hive Serious Chemistry. Available at: [Link]
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Amidoalkylation of heteroaromatic compounds with adducts of acyl chlorides and 3,4-dihydroisoquinoline and isoquinoline - ResearchGate. Available at: [Link]
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(PDF) Alkylation of Active Methylene Compounds - ResearchGate. Available at: [Link]
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Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Available at: [Link]
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To Chemistry Journal Vol 7 (2020) ISSN: 2581-7507 [Link] Part –V: Utilities of Active Methylen. Available at: [Link]
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Aspects of the chemistry of the Mannich reaction - Loughborough University. Available at: [Link]
- US4394514A - Processes for preparing 4-substituted indoles - Google Patents.
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Application of the Intramolecular α-Amido-alkylation Reaction for the Synthesis of Dibenzo /a,h/ Quinolizines | Semantic Scholar. Available at: [Link]
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Hydroalkoxylation of alkynes by a nitroxyl containing alcohol, 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl: Synthesis of spin-labeled enol ethers - ResearchGate. Available at: [Link]
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Dipiperidinomethane in Coordination Chemistry: A Guide to Synthesis, Characterization, and Application
Introduction: Unveiling the Potential of a Flexible Diamine Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties.[1] Dipiperidinomethane, a simple yet versatile diamine, presents a compelling case for exploration as a ligand.[2] Its structure, featuring two piperidine rings linked by a methylene bridge, offers a unique combination of flexibility and steric bulk. The two nitrogen atoms, poised for coordination, can act as a chelating or bridging ligand, leading to a variety of coordination geometries and polynuclear structures. This flexibility, coupled with the electron-donating nature of the aliphatic amine groups, makes this compound an attractive candidate for stabilizing various transition metal ions and facilitating catalytic transformations.[3][4]
This technical guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, the preparation of its metal complexes, their characterization, and potential applications, particularly in the realm of catalysis. The protocols and insights presented herein are aimed at researchers and scientists in both academic and industrial settings, including those in the field of drug development where metal complexes play an increasingly important role.[5]
Part 1: The Ligand - Synthesis and Properties of this compound
This compound (1,1'-methylenedipiperidine) is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is soluble in common organic solvents.
Synthesis Protocol: A Facile Condensation Reaction
The synthesis of this compound is a straightforward procedure based on the Mannich-type condensation of piperidine with formaldehyde.[6][7]
Materials:
-
Piperidine
-
Formaldehyde solution (37% in water)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (2.0 equivalents) and formaldehyde solution (1.0 equivalent).
-
Basification: Slowly add potassium hydroxide pellets to the reaction mixture with stirring. The addition is exothermic, so it should be done in an ice bath to maintain the temperature below 30°C.
-
Reaction: After the addition of KOH, remove the ice bath and stir the mixture at room temperature for 2 hours, then at 40-50°C for an additional 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: 80-90%
Characterization of this compound:
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized ligand.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene bridge protons and the protons of the piperidine rings. |
| ¹³C NMR | Resonances for the methylene bridge carbon and the carbons of the piperidine rings. |
| FT-IR | C-H stretching vibrations of the piperidine rings and the methylene bridge, and C-N stretching bands. The absence of N-H stretching bands confirms the formation of the tertiary amine. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (182.31 g/mol ).[2] |
Part 2: this compound in Complex - Synthesis and Characterization of Coordination Compounds
The two nitrogen atoms of this compound can coordinate to a metal center, forming stable chelate rings. The flexible methylene linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
General Protocol for the Synthesis of a this compound-Palladium(II) Complex:
This protocol describes a general method for the synthesis of a palladium(II) complex, a common transition metal used in catalysis.[8][9]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in methanol.
-
Metal Salt Solution: In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in methanol. Gentle heating may be required to facilitate dissolution.
-
Complexation: Slowly add the palladium(II) chloride solution to the stirred solution of this compound at room temperature.
-
Precipitation: Upon mixing, a precipitate of the [Pd(this compound)Cl₂] complex is expected to form.
-
Isolation: Stir the reaction mixture for an additional 2-4 hours to ensure complete precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold methanol and diethyl ether, and then dry it under vacuum.
Diagram of the Synthesis Workflow:
References
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- 9. Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Dipiperidinomethane for Industrial Use: An Application Note and Protocol
Abstract: Dipiperidinomethane (CAS 880-09-1) is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, valued for its unique diamine structure.[1] This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is centered around a robust and scalable Mannich-type condensation reaction. We will explore the underlying chemical principles, provide a detailed, step-by-step industrial protocol, address critical safety considerations, and outline methods for purification and quality control. The aim is to deliver a scientifically sound, efficient, and safe process suitable for industrial implementation.
Theoretical Background and Mechanistic Rationale
The Mannich Reaction: A Versatile Tool for C-N Bond Formation
The Mannich reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom.[2] In its classic form, it is a three-component reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[3] The product, a β-amino-carbonyl compound, is known as a Mannich base. This reaction is exceptionally valuable in pharmaceutical chemistry for introducing aminoalkyl groups and constructing complex nitrogen-containing heterocyles.[4][5]
For the synthesis of this compound, a simplified variant of the Mannich reaction is employed, where the secondary amine, piperidine, serves as both the amine source and the nucleophile, eliminating the need for a separate active hydrogen compound.
Reaction Mechanism for this compound Synthesis
The formation of this compound from piperidine and formaldehyde is a direct and high-yielding condensation reaction. The mechanism proceeds in two principal stages, as detailed below:
-
Formation of the Piperidinomethyl Cation (Iminium Ion): The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to generate a highly reactive electrophilic intermediate, the N-piperidinomethyl cation, which is a type of iminium ion.[2][6]
-
Nucleophilic Attack by a Second Piperidine Molecule: A second molecule of piperidine then acts as a nucleophile, attacking the electrophilic methylene carbon of the iminium ion. A final deprotonation step yields the stable tertiary amine product, this compound.
The causality behind this mechanism lies in the inherent reactivity of the starting materials. Formaldehyde is a highly electrophilic aldehyde, and piperidine is a strong secondary amine nucleophile. This intrinsic reactivity allows the reaction to proceed efficiently, often without the need for external catalysts, making it ideal for large-scale industrial production.
Materials and Equipment
Raw Materials
The selection of high-purity raw materials is critical for ensuring a high yield and minimizing downstream purification challenges.
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Required Purity |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | ≥99.5% |
| Formaldehyde (37% aq. soln.) | 50-00-0 | CH₂O | 30.03 | 37% w/w, stabilized |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥98% (pellets) |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Technical Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, ≥99% |
Industrial Equipment
-
50 L Glass-Lined Jacketed Reactor with overhead stirrer, condenser, and temperature probe.
-
Calibrated peristaltic pump or addition funnel for controlled reagent addition.
-
Vacuum pump and vacuum distillation apparatus (distillation head, condenser, receiver flasks).
-
pH meter or pH strips.
-
Standard Personal Protective Equipment (PPE): Chemical-resistant suits, nitrile/neoprene gloves, chemical splash goggles, face shields, and respirators with formaldehyde cartridges.[7][8]
Detailed Synthesis Protocol (2 kg Scale)
This protocol is designed for the synthesis of approximately 2 kg of this compound. All operations involving formaldehyde must be conducted in a well-ventilated area, preferably under a fume hood or with local exhaust ventilation.[9]
3.1 Reactor Preparation
-
Ensure the 50 L reactor is clean, dry, and passivated.
-
Set up the reactor for atmospheric reaction with an overhead stirrer and a condenser chilled to 10°C.
-
Inert the reactor by purging with nitrogen gas.
3.2 Reagent Charging
-
Charge the reactor with Piperidine (3.83 kg, 45.0 mol) .
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
Start cooling the reactor jacket to maintain an internal temperature of 15-20°C. This initial cooling is a critical control point to manage the exothermic nature of the initial reaction.
3.3 Reaction Execution
-
Slowly add Formaldehyde solution (37% w/w, 1.83 kg, 22.5 mol CH₂O) to the stirred piperidine over a period of 2-3 hours using a peristaltic pump.
-
Crucial Causality: The slow addition rate is paramount to control the reaction exotherm. A rapid addition can lead to a temperature spike, causing uncontrolled boiling and potential side reactions. Maintain the internal temperature below 40°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at ambient temperature (20-25°C) for an additional 2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress via Gas Chromatography (GC) by taking small aliquots until the piperidine starting material is consumed (<1% remaining).
3.4 Work-up and Phase Separation
-
Once the reaction is complete, add Toluene (5 L) to the reactor to dilute the mixture.
-
Add a solution of Sodium Hydroxide (200 g) in Water (2 L) to the reactor to neutralize any residual acidity and facilitate phase separation.
-
Stir the mixture for 30 minutes, then stop agitation and allow the layers to separate for 1 hour.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer with Water (2 x 2 L) to remove any remaining salts and water-soluble impurities.
-
Dry the organic (toluene) layer over Anhydrous Sodium Sulfate (500 g) with stirring for 1 hour, then filter to remove the drying agent.
3.5 Purification by Vacuum Distillation
-
Charge the dried toluene solution into a clean, dry distillation flask.
-
Initially, distill off the toluene at atmospheric pressure.
-
Once the bulk of the toluene is removed, apply vacuum. The distillation of high-boiling liquids under reduced pressure is a standard and efficient purification technique that prevents thermal degradation.[10][11]
-
Collect the product fraction at a boiling point of 98-100°C under 8 Torr vacuum .[12]
-
The expected yield of pure this compound is approximately 3.7 kg (90% yield). The product should be a clear, colorless to pale yellow liquid.[13]
Process Workflow and Data Summary
Overall Industrial Process Flow
Sources
- 1. CAS 880-09-1: this compound | CymitQuimica [cymitquimica.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. safety.tau.ac.il [safety.tau.ac.il]
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- 11. epa.gov [epa.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. This compound CAS#: 880-09-1 [amp.chemicalbook.com]
Synthesis of Bis-Aminomethyl Ethers: An Application Note and Protocol
Abstract
Bis-aminomethyl ethers, specifically structures of the type R₂N-CH₂-O-CH₂-NR₂, are valuable synthetic intermediates and building blocks in various fields, including polymer chemistry, ligand synthesis, and as precursors for energetic materials. Their synthesis is typically achieved through the acid-catalyzed condensation of a secondary amine with formaldehyde. This application note provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step experimental protocol for the synthesis of bis(diethylamino)methyl ether, crucial safety information, and methods for product characterization. The provided protocol is designed for researchers in chemistry and materials science, offering field-proven insights to ensure a safe and successful synthesis.
Introduction and Scientific Background
Bis-aminomethyl ethers are a class of aminal ethers characterized by an oxygen atom flanked by two aminomethyl groups (-CH₂-NR₂). The synthesis of these compounds relies on the condensation reaction between a secondary amine and formaldehyde. This reaction is conceptually related to the Mannich reaction, where an amine, formaldehyde, and a compound with an acidic proton react to form a "Mannich base."[1][2][3] In this case, however, no external acidic proton source is required; instead, two equivalents of the amine and formaldehyde condense with a molecule of water (which can be formed in situ) to yield the ether linkage.
The utility of these compounds stems from their unique structure, combining the reactivity of amines with the flexibility of an ether backbone. They are often used as catalysts, for example in the production of polyurethane foams, and as versatile intermediates in organic synthesis.[4][5]
Reaction Mechanism
The formation of bis-aminomethyl ether from a secondary amine (R₂NH) and formaldehyde (CH₂O) is a multi-step process that proceeds through several key intermediates. The reaction is typically facilitated by acid catalysis, which serves to activate the formaldehyde and subsequent intermediates.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of formaldehyde. This is often the rate-limiting step and results in the formation of a hemiaminal (also known as an aminomethanol).
-
Iminium Ion Formation: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a highly reactive electrophilic species known as an Eschenmoser-type salt or, more generally, an iminium ion ([R₂N=CH₂]⁺).[2][3]
-
Nucleophilic Attack and Ether Formation: A second molecule of the hemiaminal then acts as a nucleophile, with its hydroxyl oxygen attacking the electrophilic carbon of the iminium ion.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion by a base (such as another amine molecule or water) to yield the neutral bis-aminomethyl ether product and regenerate the acid catalyst.
Understanding this mechanism is crucial for optimizing reaction conditions. For instance, controlling the pH is vital; excessively acidic conditions can lead to the protonation of the starting amine, reducing its nucleophilicity, while basic conditions may not sufficiently promote the formation of the key iminium ion intermediate.
Mandatory Safety Precautions
The synthesis of bis-aminomethyl ethers involves substances with significant health hazards. Strict adherence to safety protocols is non-negotiable.
-
Formaldehyde: Formaldehyde is a known human carcinogen, a potent respiratory and skin sensitizer, and is highly toxic if ingested, inhaled, or absorbed through the skin.[6][7][8] Acute exposure can cause severe irritation to the eyes, nose, and throat, potentially leading to pulmonary edema.[6][9] All manipulations involving formaldehyde solutions or paraformaldehyde must be performed in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extensive handling), safety goggles, and a flame-resistant lab coat.[7][10]
-
Ventilation: The entire procedure must be conducted in a well-ventilated chemical fume hood to prevent inhalation of formaldehyde vapors.[10]
-
Incompatible Chemicals: Formaldehyde reacts violently with strong oxidizers, acids, and bases.[6][9] A particularly critical hazard is the reaction between formaldehyde and hydrogen chloride (HCl), which can generate the extremely potent carcinogen bis(chloromethyl) ether. Under no circumstances should hydrochloric acid be used as the acid catalyst or be present in the reaction vessel.
-
Spill & Emergency Procedures: An eyewash station and safety shower must be immediately accessible.[6][7] Have a spill kit rated for formaldehyde available. In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes.[10] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[10]
Experimental Protocol: Synthesis of Bis(diethylamino)methyl Ether
This protocol details a representative procedure for the synthesis of a common bis-aminomethyl ether.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 14.6 g (20.5 mL) | 0.20 | Corrosive, flammable |
| Formalin (37% aq.) | CH₂O | 30.03 | 16.2 g (15.0 mL) | 0.20 | Toxic, carcinogen |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 g | - | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Anhydrous, for extraction |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~2-3 drops | - | Concentrated, catalyst |
Experimental Workflow Diagram
The overall workflow for the synthesis is summarized in the diagram below.
Caption: Workflow for bis-aminomethyl ether synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or nitrogen inlet), and a dropping funnel. Place the flask in an ice-water bath on a magnetic stir plate.
-
Reagent Combination: To the flask, add diethylamine (20.5 mL, 0.20 mol) and toluene (100 mL). Begin stirring and cool the solution to 0-5 °C.
-
Formaldehyde Addition: Slowly add the 37% formalin solution (15.0 mL, 0.20 mol) dropwise via the dropping funnel over 30 minutes. The rationale for slow, cooled addition is to control the initial exothermic reaction between the amine and formaldehyde.
-
Catalysis: After the formalin addition is complete, add 2-3 drops of concentrated sulfuric acid to the mixture. A mild exotherm may be observed. The acid catalyzes the dehydration steps crucial for ether formation.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (~85-90 °C) using a heating mantle. Allow the reaction to proceed for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.
-
Workup - Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. The aqueous layer will separate. Drain and discard the lower aqueous layer.
-
Workup - Extraction & Drying: Wash the remaining organic layer with two 50 mL portions of saturated aqueous sodium bicarbonate solution, followed by one 50 mL portion of brine. Dry the organic layer over anhydrous potassium carbonate for at least 30 minutes, then filter to remove the drying agent.
-
Purification - Distillation: Remove the bulk of the toluene solvent using rotary evaporation. The crude product is then purified by vacuum distillation to yield bis(diethylamino)methyl ether as a colorless liquid. The choice of distillation is to separate the desired product from non-volatile impurities and any high-boiling point side products.
Characterization of the Final Product
Validation of the product's identity and purity is essential. The following techniques are standard.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides definitive structural information. For bis(diethylamino)methyl ether, ((CH₃CH₂)₂N-CH₂-O-CH₂-N(CH₂CH₃)₂), the expected signals are:
-
A singlet for the two central methylene protons (-O-CH₂-N-). Due to the symmetry of the molecule, these 4 protons are chemically equivalent.[11] The chemical shift is typically in the range of 4.0-4.5 ppm.
-
A quartet for the methylene protons of the ethyl groups (-N-CH₂-CH₃).
-
A triplet for the methyl protons of the ethyl groups (-N-CH₂-CH₃).
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.
-
A signal for the central methylene carbons (-O-CH₂-N-) is expected in the 70-85 ppm range.[12]
-
Signals for the ethyl group carbons.
-
-
IR Spectroscopy: Infrared spectroscopy will show characteristic peaks for the C-O-C ether stretch, typically a strong band in the 1150-1080 cm⁻¹ region. Crucially, the spectrum should show the absence of an N-H stretch (around 3300-3500 cm⁻¹) from the starting secondary amine and the absence of a broad O-H stretch from any hemiaminal intermediate.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide fragmentation data to further support the proposed structure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the catalyst was added and is active. |
| Loss of product during workup. | Ensure pH is neutral or slightly basic before extraction to prevent the amine product from partitioning into the aqueous acid washes. | |
| Product is an oil that won't distill | Polymerization or side-reactions. | Ensure reaction temperature was not too high. Use a lower concentration of formaldehyde. |
| Contamination with starting amine | Insufficient formaldehyde or reaction time. | Check stoichiometry. Increase reflux time. Ensure efficient distillation to separate the lower-boiling amine from the product. |
| Water present in final product | Insufficient drying. | Use a robust drying agent like K₂CO₃ or MgSO₄. Ensure the organic solvent used for extraction is anhydrous. |
References
- Process for preparing bis(N,N-dialkylamino)alkyl ethers. (1982).
- Method for Preparation of Bis (2-dialkyaminoethyl) Ether. (2015).
- Process for the production of bis (N,N-dialkylaminoalkyl) ether. (2000).
- Process for producing bis(n,n-dialkylamino) alkyl ethers. (1982).
- Selected bis(dialkylamino)alkoxymethanes and tetrakis(dialkylamino)ethylenes and thesynthesis thereof. (1966).
-
FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. [Link]
-
Formaldehyde Safety & Hazards. (n.d.). Lab Alley. [Link]
-
The Mannich Reaction. (n.d.). ResearchGate. [Link]
-
(a) 1 H NMR spectrum of the bis-(R)-MPA derivative of syn methyl... (n.d.). ResearchGate. [Link]
-
a study of the mannich reaction with. (n.d.). CORE. [Link]
-
Mannich Reaction. (2023). Chemistry LibreTexts. [Link]
-
Formaldehyde Safety Tips & Health Hazards from the SDS. (2016). VelocityEHS. [Link]
-
Formaldehyde - Incident management. (n.d.). GOV.UK. [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Unusual Spectral Shifts of Bis(4-aminophenyl)ether. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of ether linkage containing bis-fluoran compounds. (n.d.). ResearchGate. [Link]
-
Formaldehyde (HCHO) Exposure: Safety Measures and Precautions. (2024). Interscan Corporation. [Link]
-
SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (n.d.). National Institutes of Health. [Link]
-
Spectroscopy of Ethers. (n.d.). Fiveable. [Link]
-
C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum... (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]
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- 4. Process for preparing bis(N,N-dialkylamino)alkyl ethers - Patent 0005253 [data.epo.org]
- 5. US6150559A - Process for the production of bis (N,N-dialkylaminoalkyl) ether - Google Patents [patents.google.com]
- 6. concordia.ca [concordia.ca]
- 7. ehs.com [ehs.com]
- 8. Formaldehyde (HCHO) Exposure: Safety Actions and Precautions [gasdetection.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. laballey.com [laballey.com]
- 11. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. fiveable.me [fiveable.me]
Catalytic Applications of Metal Complexes with Dipiperidinomethane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel ligands to fine-tune the reactivity and selectivity of metal catalysts is a perpetual frontier. This document provides a detailed guide to the potential catalytic applications of metal complexes featuring the dipiperidinomethane ligand. While direct, extensively documented applications of this compound in catalysis are emerging, this guide synthesizes information from analogous diamine and aminal ligand systems to provide a robust framework for future research and application.
Introduction to this compound as a Ligand
This compound, also known as 1-(piperidin-1-ylmethyl)piperidine or N,N'-methylenebis(piperidine), is a geminal diamine, or aminal. Its structure features two piperidine rings linked by a methylene bridge. This unique arrangement offers distinct steric and electronic properties that make it an intriguing candidate for coordination chemistry and catalysis.
Chemical Structure:
-
Coordination Modes: this compound can act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of the two piperidine rings. The flexibility of the piperidine rings and the methylene linker allows for the formation of stable chelate rings of varying conformations. This chelation can enhance the stability of the resulting metal complex.
-
Steric and Electronic Properties: The two bulky piperidine groups create a sterically hindered environment around the metal center. This steric bulk can influence the substrate selectivity and prevent catalyst deactivation pathways such as dimerization. Electronically, the nitrogen atoms are good σ-donors, which can modulate the electron density at the metal center and thereby influence its catalytic activity.
Potential Catalytic Applications
Based on the well-established catalytic activity of other metal complexes with diamine and N-heterocyclic ligands, several key areas of catalysis can be proposed for this compound complexes.
Hydrogenation Reactions
Metal complexes with amine ligands are widely used as catalysts in hydrogenation reactions.[1][2] The nitrogen atoms can participate in metal-ligand cooperation, facilitating the activation of dihydrogen and the transfer of hydride to the substrate.[2][3][4]
Plausible Catalytic Cycle for Ketone Hydrogenation:
A proposed catalytic cycle for the hydrogenation of a ketone using a hypothetical this compound-metal complex is depicted below. This mechanism is based on established principles of transfer hydrogenation and catalytic hydrogenation involving metal-ligand cooperation.
Figure 1: Proposed catalytic cycle for ketone hydrogenation.
Application Note: Asymmetric Hydrogenation
By employing a chiral derivative of this compound, it may be possible to achieve enantioselective hydrogenation of prochiral substrates, such as ketones and imines. The synthesis of chiral aminals can be achieved from chiral amines, opening avenues for asymmetric catalysis.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis.[5][6][7][8] The choice of ligand is crucial for the efficiency and scope of these reactions. Diamine ligands have been shown to be effective in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Potential Advantages of this compound Ligands in Cross-Coupling:
-
Stabilization of the Catalytic Species: The bidentate nature of this compound can stabilize the active palladium(0) species, preventing its aggregation into inactive palladium black.
-
Modulation of Reactivity: The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Experimental Workflow for a Suzuki-Miyaura Coupling:
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction that could be adapted for a this compound-palladium catalyst.
Figure 2: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Polymerization Reactions
Metal complexes are widely used as catalysts for the polymerization of various monomers.[9][10][11] The ligand plays a critical role in determining the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and stereochemistry.
Potential Application in Olefin Polymerization:
Late transition metal complexes (e.g., Ni, Pd) with α-diimine ligands are well-known for their ability to catalyze the polymerization of ethylene and α-olefins. Given the structural similarities, this compound complexes of these metals could potentially exhibit catalytic activity in olefin polymerization. The steric bulk of the piperidine groups could influence the rate of chain transfer and thus the molecular weight of the polymer.
Detailed Protocols
The following protocols are provided as a starting point for researchers interested in exploring the catalytic applications of this compound metal complexes. These are generalized procedures based on successful catalytic systems with analogous diamine ligands and should be optimized for the specific metal complex and substrate.
Protocol 1: Synthesis of a this compound-Palladium(II) Precatalyst
This protocol describes the synthesis of a potential palladium precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this suspension, add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and the formation of a precipitate are typically observed.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the [Pd(this compound)Cl₂] complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: General Procedure for Catalytic Hydrogenation of Acetophenone
This protocol provides a general procedure for the hydrogenation of a ketone using a hypothetical this compound-metal catalyst.
Materials:
-
[M(this compound)Xn] catalyst (e.g., 0.01 mmol)
-
Acetophenone (1 mmol)
-
2-Propanol (as both solvent and hydrogen source, 5 mL)
-
Potassium tert-butoxide (KOtBu) (0.1 mmol)
-
High-pressure autoclave
Procedure:
-
To a glass liner for the autoclave, add the metal catalyst, acetophenone, and KOtBu.
-
Add 2-propanol to the liner.
-
Seal the autoclave and purge with hydrogen gas (3 times).
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the desired time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze an aliquot of the reaction mixture by GC-MS to determine the conversion and yield of 1-phenylethanol.
-
For product isolation, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Table 1: Representative Data for Optimization of Ketone Hydrogenation
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) |
| 1 | 1 | KOtBu | 80 | 20 | 12 | 65 |
| 2 | 0.5 | KOtBu | 80 | 20 | 12 | 45 |
| 3 | 1 | None | 80 | 20 | 12 | <5 |
| 4 | 1 | KOtBu | 100 | 20 | 12 | 85 |
| 5 | 1 | KOtBu | 100 | 50 | 12 | 95 |
Note: This is hypothetical data for illustrative purposes.
Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura coupling using a this compound-palladium precatalyst.
Materials:
-
[Pd(this compound)Cl₂] (0.02 mmol)
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine the palladium precatalyst, aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
While the catalytic applications of metal complexes with this compound are not yet extensively explored, the structural and electronic properties of this aminal ligand suggest significant potential in various catalytic transformations, including hydrogenation, cross-coupling, and polymerization reactions. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute new catalytic systems. Further research into the synthesis of chiral this compound derivatives could unlock exciting possibilities in asymmetric catalysis, a field of paramount importance in the development of new pharmaceuticals and fine chemicals. The exploration of this and other aminal ligands is a promising avenue for the discovery of novel and efficient catalysts.
References
-
Nanozymes have broad applications in theranostics and point-of-care tests. To enhance the catalytic activity of nanozymes, the conventional strategy is doping metals to form highly active nanoalloys. However, high-quality and stable nanoalloys are hard to synthesize. Ligand modification is a powerful strateg. (n.d.). Retrieved from [Link]
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Chen, H.-Y. (2014). Hydrogenation reactions catalysed by organometallic complexes. UCL (University College London). Retrieved from [Link]
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Mondal, B., & Garribba, E. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(11), 1-8. Retrieved from [Link]
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Mondal, B., & Garribba, E. (2025). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. ResearchGate. Retrieved from [Link]
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Wang, Z., Li, G., Li, C., & Wang, H. (2023). Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. Journal of the American Chemical Society, 145(17), 9546-9556. [Link]
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Lancaster, K. M., et al. (n.d.). Catalytic Hydrogenation Enabled by Ligand‐Based Storage of Hydrogen. The Royal Society of Chemistry. Retrieved from [Link]
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Gribble, G. W. (n.d.). A New Mechanism of Metal-Ligand Cooperative Catalysis in Transfer Hydrogenation of Ketones. Retrieved from [Link]
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Bastidas, J. R. M., Chotana, G. A., Miller, S. L., Smith, M. R., & Maleczka, R. E. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 28(14), 5488. [Link]
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Semproni, M. J., & Chirik, P. J. (2020). Metal–Ligand Cooperation Facilitates Bond Activation and Catalytic Hydrogenation with Zinc Pincer Complexes. Journal of the American Chemical Society, 142(31), 13449-13462. [Link]
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Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic letters, 13(19), 5342-5349. [Link]
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ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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Kotha, S., & Lahiri, K. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Retrieved from [Link]
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De Meijere, A., & Diederich, F. (Eds.). (2025). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. Retrieved from [Link]
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Schmidbaur, H., & Schier, A. (2022). Gem-Diaurated Gold(III) Complexes: Synthesis, Structure, Aurophilic Interaction, and Catalytic Activity. Organometallics, 41(4), 436-444. [Link]
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Völker, T., Meggers, E., & Betz, K. (2022). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews, 51(18), 7696-7722. [Link]
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Mecking, S. (n.d.). Transition Metal Catalyzed Polymerization in Aqueous Systems. KOPS. Retrieved from [Link]
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Audisio, D., et al. (n.d.). Synthesis and [*C]CO-labelling of (C,N) gem-dimethylbenzylamine–palladium complexes for potential applications in positron emission tomography. Dalton Transactions. Retrieved from [Link]
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I.R.I.S. - La Sapienza. (n.d.). Syntheses, Characterization, and DNA Binding Studies of a Series of Copper(II), Nickel(II), Platinum(II) and Zinc(II) Complexes Derived from Schiff Base Ligands. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Metal Complexes-Mediated Catalysis in Polymerization. Retrieved from [Link]
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Stankovic, S., et al. (2020). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 27(21), 3524-3556. [Link]
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Hashmi, A. S. K. (2010). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 110(8), 4428-4449. [Link]
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Nakajima, Y., & thirsty, K. (2018). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. Catalysts, 8(10), 449. [Link]
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Raman, N., & Ravichandran, S. (2004). Synthesis and Structural Characterisation of Some Transition Metal Complexes of Piperidinobenzyl Semicarbazide and their Antibacterial Study. TSI Journals. Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. Polymers, 14(17), 3617. [Link]
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Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5283. [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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CNR-IRIS. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the -Amino Acid C- A. Retrieved from [Link]
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Nishi, K., et al. (2025). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Advances, 5(41), 32415-32421. [Link]
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ResearchGate. (n.d.). Group 13 metal compounds as catalyst for the homopolymerization of epoxides. Retrieved from [Link]
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Dzhemilev, U. M., & Ibragimov, A. G. (2002). Metal complex catalysis in the synthesis of organoaluminium compounds. Russian Chemical Reviews, 71(7), 571-591. [Link]
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Liu, R., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature Communications, 13(1), 7247. [Link]
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ResearchGate. (2025). Homogeneous Catalysis of the Water Gas Shift Reaction by Bridged Dinuclear Pyrazolate Rhodium Complexes. FT-IR, 1H and 13C NMR In Situ Studies. Retrieved from [Link]
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Usteri, M. E., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 14(1), 223-233. [Link]
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Application Notes: The Strategic Use of Dipiperidinomethane in Bioactive Molecule Synthesis
Introduction: Dipiperidinomethane as a Privileged Synthetic Tool
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in both natural products and clinically approved drugs. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets. This compound, an aminal of piperidine and formaldehyde, serves as a highly effective and versatile reagent for introducing this crucial functionality.
Functionally, this compound is a stable, crystalline solid that acts as a synthetic equivalent of both formaldehyde and piperidine. This dual-reagent capability makes it an exceptionally efficient building block in Mannich reactions , a cornerstone of carbon-carbon and carbon-nitrogen bond formation. Under mild acidic conditions, it readily generates a reactive electrophilic iminium ion, which can be intercepted by a wide range of nucleophiles to construct complex molecular architectures.
These application notes will provide detailed protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules, focusing on the underlying chemical principles that ensure robust and reproducible outcomes.
Core Application: The Mannich Reaction for β-Aminoketone Synthesis
The synthesis of β-amino ketones (Mannich bases) is a classic application of this compound. These compounds are not only valuable intermediates for further elaboration into more complex heterocycles but also exhibit a range of biological activities themselves.
Mechanistic Rationale
The reaction proceeds through the in situ generation of the N-methylenepiperidinium ion (an iminium ion). This compound, in the presence of an acid catalyst or an acidic solvent, undergoes dissociation. The resulting iminium ion is a potent electrophile. A ketone, in equilibrium with its enol tautomer, acts as the nucleophile, attacking the iminium ion to form the new C-C bond.
Detailed Protocol: Synthesis of 1,3-Diphenyl-3-(piperidin-1-yl)propan-1-one
This protocol details the reaction between acetophenone (a model ketone) and this compound.
Materials:
-
Acetophenone
-
This compound
-
Ethanol (Reagent Grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for reflux, extraction, and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (e.g., 5.0 g, 41.6 mmol) in 40 mL of ethanol.
-
Reagent Addition: To the stirred solution, add this compound (e.g., 8.4 g, 46.0 mmol, 1.1 equivalents).
-
Catalysis: Add 2-3 drops of concentrated HCl. The acid catalyzes the formation of the reactive iminium ion from the aminal.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Dilute the residue with 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford the pure β-aminoketone.
Self-Validation and Causality: The acidic catalyst is crucial for cleaving the aminal to generate the electrophile. Refluxing provides the necessary activation energy for the reaction between the enol and the iminium ion. The basic wash during work-up is essential to remove the catalyst and any unreacted acidic species, preventing potential degradation of the product during concentration.
Data Presentation: Substrate Scope and Yield
The protocol is robust and applicable to a variety of ketones.
| Ketone Substrate | Reaction Time (h) | Typical Yield (%) |
| Acetophenone | 4 | 85-92% |
| Propiophenone | 5 | 80-88% |
| Cyclohexanone | 3 | 90-95% |
| 4'-Methoxyacetophenone | 4 | 88-94% |
Advanced Application: Synthesis of Bioactive Heterocyclic Scaffolds
This compound is particularly powerful for the aminomethylation of electron-rich heterocycles like indole, a core structure in numerous alkaloids and pharmaceuticals. The product, a gramine analogue, is a versatile synthetic intermediate.
Detailed Protocol: Synthesis of 1-((1H-Indol-3-yl)methyl)piperidine
This protocol describes the direct C3-aminomethylation of indole.
Materials:
-
Indole
-
This compound
-
Glacial Acetic Acid
-
Ice
-
30% Sodium Hydroxide (NaOH) solution
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL beaker, dissolve indole (e.g., 5.0 g, 42.7 mmol) in 25 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add this compound (e.g., 8.6 g, 47.0 mmol, 1.1 equivalents) with stirring. The addition is exothermic and should be controlled to maintain a temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Work-up and Isolation:
-
Prepare a separate beaker with approximately 150 g of crushed ice.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Make the mixture strongly alkaline (pH > 10) by the careful, dropwise addition of 30% NaOH solution. Crucially, ensure excess ice is present throughout the basification to prevent the product from oiling out.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
-
Purification:
-
Collect the solid product by suction filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
-
Dry the crude product. For higher purity, recrystallize from a minimum volume of hot acetone to obtain the final product as fine needles.
-
Causality and Trustworthiness: Glacial acetic acid is the ideal medium as it facilitates the generation of the electrophilic iminium species while being an effective solvent for the reactants. The precipitation in a cold, basic solution is a critical step; maintaining a low temperature ensures the formation of a filterable crystalline solid rather than an unmanageable gum. This step deprotonates the product, drastically reducing its aqueous solubility.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dipiperidinomethane Synthesis
Welcome to the Technical Support Center for Dipiperidinomethane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
Introduction to this compound Synthesis
This compound, also known as 1,1'-methylenebis(piperidine), is an aminal compound frequently used as a synthetic intermediate.[1] Its synthesis is typically achieved through the condensation reaction of piperidine with formaldehyde.[2] This reaction is a classic example of a Mannich-type reaction, where an amine, an aldehyde, and another nucleophile react to form a new C-C bond, or in this case, a new C-N bond with a second amine.[3]
The overall balanced chemical equation for this synthesis is:
2 C₅H₁₁N (Piperidine) + CH₂O (Formaldehyde) → C₁₁H₂₂N₂ (this compound) + H₂O
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the yield. The reaction proceeds through the formation of a highly reactive iminium ion intermediate.
Reaction Mechanism: this compound Formation
Caption: Mechanism of this compound synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this synthesis can often be traced back to a few key areas.[4] It's a process of systematically checking your parameters.[5]
-
Incorrect Stoichiometry: The reaction requires a 2:1 molar ratio of piperidine to formaldehyde. An excess of formaldehyde can lead to polymerization and other side reactions, while insufficient formaldehyde will leave unreacted piperidine.
-
Reagent Quality:
-
Formaldehyde: Aqueous formaldehyde solutions (formalin) can contain methanol as a stabilizer, which typically doesn't interfere. However, over time, formaldehyde can polymerize into paraformaldehyde. If using an older solution, its concentration may be lower than stated.
-
Piperidine: Piperidine is hygroscopic and can absorb water from the atmosphere. While the reaction produces water, starting with wet piperidine can affect the initial reaction kinetics.
-
-
Temperature Control: The reaction is exothermic. Uncontrolled temperature increases can promote side reactions. Maintaining a consistent temperature is crucial for a clean reaction.[6]
-
Reaction Time: While the reaction is often rapid, insufficient reaction time can lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, might lead to product degradation or side reactions.
Q2: I'm observing the formation of a viscous residue or unexpected byproducts. What are they and how can I minimize them?
A2: The formation of viscous residues or byproducts is a common issue, often related to the reactivity of formaldehyde.[7]
-
Primary Byproduct: The most likely byproduct is polyoxymethylene, which is a polymer of formaldehyde. This is especially prevalent if the formaldehyde is added too quickly or if the reaction temperature gets too high.
-
Minimization Strategies:
-
Controlled Addition: Add the formaldehyde solution dropwise to the piperidine with vigorous stirring. This maintains a low instantaneous concentration of formaldehyde, favoring the desired reaction over polymerization.
-
Temperature Management: Use an ice bath to dissipate the heat generated during the reaction, keeping the temperature within the optimal range (see Q5).
-
pH Control: The reaction proceeds well under neutral to slightly basic conditions. Strongly acidic or basic conditions can catalyze unwanted side reactions.[4]
-
Q3: How critical is the quality of my starting materials?
A3: The purity of your reagents is paramount for achieving high yields.
-
Piperidine: Ensure you are using a pure grade of piperidine. If it has been opened and stored for a long time, consider purifying it by distillation from a drying agent like potassium hydroxide (KOH) pellets.
-
Formaldehyde: Use a fresh, high-quality formaldehyde solution. If you suspect polymerization, you can depolymerize paraformaldehyde by heating it, but this requires careful handling due to the toxicity of formaldehyde gas.
Q4: What is the optimal temperature for this reaction, and how does it impact the yield?
A4: Temperature is a critical parameter that influences both the reaction rate and the prevalence of side reactions.[8]
-
Optimal Range: A temperature range of 0-25°C is generally recommended for the initial addition and reaction phase.
-
Effects of High Temperature:
-
Increases the rate of all reactions, including undesirable side reactions like formaldehyde polymerization.
-
Can lead to a darker, less pure crude product.
-
-
Effects of Low Temperature:
-
Slows down the reaction rate, which can be beneficial for controlling the exotherm during reagent addition.
-
Generally leads to a cleaner reaction with fewer byproducts.
-
Q5: How can I effectively monitor the reaction's progress?
A5: Monitoring the reaction helps determine the optimal reaction time and ensures complete conversion.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of piperidine. A suitable solvent system might be a mixture of ethyl acetate and hexane. Piperidine is more polar than this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to track the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion to the product.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
FAQ 1: Is a catalyst required for this reaction?
No, an external catalyst is generally not necessary. Piperidine itself is basic enough to facilitate the reaction. The reaction can be considered autocatalytic to some extent.
FAQ 2: What is the best method for purifying crude this compound?
The most effective method for purifying this compound is fractional distillation under reduced pressure.[7] The product has a relatively high boiling point (approx. 122-123 °C at 15 mm Hg), and vacuum distillation prevents thermal decomposition that might occur at atmospheric pressure.[2]
FAQ 3: Are there any critical safety precautions?
Yes, safety is paramount.
-
Piperidine: Is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde: Is a known carcinogen and is toxic. All handling should be done in a fume hood.
-
The Reaction: As it is exothermic, there is a risk of the reaction mixture boiling if reagents are mixed too quickly without cooling.
FAQ 4: Can I use paraformaldehyde instead of aqueous formaldehyde?
Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized by heating, usually in a suitable solvent, before the addition of piperidine. This can be advantageous as it avoids adding water to the reaction, which can simplify the workup. However, it adds a preparative step and requires careful temperature control during depolymerization.
Key Experimental Parameters and Their Impact on Yield
| Parameter | Recommendation | Rationale for High Yield | Consequence of Deviation |
| Stoichiometry | 2.05 : 1 (Piperidine : Formaldehyde) | A slight excess of piperidine ensures complete consumption of formaldehyde, minimizing polymerization. | Excess formaldehyde leads to polymer byproducts; insufficient formaldehyde results in low conversion. |
| Temperature | 0-10°C during addition, then RT | Minimizes exothermic side reactions and formaldehyde polymerization. | High temperatures lead to byproducts and a darker, impure product. |
| Reagent Addition | Slow, dropwise addition of formaldehyde | Maintains a low concentration of the reactive electrophile, favoring the desired product. | Rapid addition causes a temperature spike and promotes polymerization. |
| Solvent | Often run neat or in a non-protic solvent (e.g., Toluene) | High concentration drives the reaction. A solvent can help with temperature control on a larger scale. | Protic solvents may interfere with the iminium ion formation. |
| Purification | Vacuum Distillation | Separates the high-boiling product from non-volatile impurities and unreacted piperidine. | Atmospheric distillation can cause decomposition. Simple extraction may not remove all impurities. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Piperidine (high purity)
-
Formaldehyde (37% aqueous solution)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on top of a magnetic stirrer.
-
Charge Reactor: Add piperidine (e.g., 0.2 mol) to the flask and begin stirring.
-
Reagent Addition: Slowly add formaldehyde solution (e.g., 0.1 mol) dropwise from the dropping funnel over 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10-15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Add solid potassium hydroxide (KOH) pellets to the reaction mixture until the aqueous layer is saturated. This helps to "salt out" the organic product.
-
Transfer the mixture to a separatory funnel. The this compound will form the upper organic layer.
-
Separate the layers. Extract the aqueous layer twice with small portions of diethyl ether or dichloromethane.
-
Combine all organic layers.
-
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.
-
Purification: Purify the remaining crude oil by vacuum distillation to obtain pure this compound as a clear, colorless to light yellow liquid.[2]
References
- Benchchem. (n.d.). Low yield in Z-3-Amino-propenal synthesis troubleshooting.
- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.).
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). RSC Publishing.
- Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
- Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines. YouTube.
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- CAS. (n.d.). This compound. CAS Common Chemistry.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII.
- PubMed. (n.d.). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives.
- Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- National Institutes of Health. (n.d.). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC.
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- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- ResearchGate. (n.d.). Optimization of continuous-flow diphenyldiazomethane synthesis: an integrated undergraduate chemistry experiment.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
- Benchchem. (n.d.). Side reactions and byproduct formation in Dichlorodiphenylmethane synthesis.
- BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- P&S Chemicals. (n.d.). Product information, this compound.
- Benchchem. (n.d.). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
- PubMed. (2023, May 4). Temperature-Induced Effects on the Structure of Gramicidin S.
- Temperature induced effects on the structure of Gramicidin S. (n.d.).
- MDPI. (2022, July 11). Experimental Study of Temperature Effect on Methane Adsorption Dynamic and Isotherm.
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Technical Support Center: Purification of Crude Dipiperidinomethane
Welcome to the technical support center for the purification of crude dipiperidinomethane (CAS 880-09-1). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in my crude this compound?
The impurity profile of crude this compound is heavily dependent on its synthesis, which is commonly the reaction between piperidine and formaldehyde.[1][2]
-
Unreacted Starting Materials: Residual piperidine and formaldehyde are common. Formaldehyde can exist in various forms, including its aqueous solution (formalin) or its polymer, paraformaldehyde.[2]
-
By-products: The reaction can generate side products. Given the reactivity of formaldehyde, it can react with piperidine or itself to form various oligomers or N-formylated species.[3][4]
-
Solvent Residues: Solvents used during the synthesis or workup (e.g., dichloromethane, ethers) may be present.
-
Degradation Products: this compound, like many amines, can be susceptible to oxidation or degradation over time, especially when exposed to air and light, leading to colored impurities.[5]
Q2: What are the key physical properties I must consider for purification?
Understanding the physical properties of this compound is critical for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₂₂N₂ | - |
| Molecular Weight | 182.31 g/mol | Important for characterization (e.g., Mass Spectrometry).[6] |
| Appearance | Clear colorless to light yellow liquid | A yellow color indicates impurities or degradation.[7][8] |
| Boiling Point | 98-100 °C at 8 Torr[9] | Crucial for distillation. The high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition. |
| 122-123 °C at 15 mm Hg[7][10] | ||
| Density | 0.915 - 0.9269 g/mL at 25 °C[9][10] | Useful for calculating molar quantities and for solvent extraction steps. |
| Solubility | Soluble in organic solvents[8] | Important for choosing solvents for chromatography or liquid-liquid extraction. |
| pKa | 11.35 ± 0.10 (Predicted)[7] | The basic nature of the nitrogen atoms is a key factor in its chromatographic behavior.[11] |
Q3: What safety precautions are necessary when handling this compound?
This compound is an irritant and requires careful handling.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation/damage.[6] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Respiratory Irritation: Vapors may cause respiratory irritation.[6] All handling and purification procedures should be performed in a well-ventilated chemical fume hood.
-
Handling: It is sensitive to air and moisture. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Purification Strategy Decision Workflow
This workflow helps you select the most appropriate purification technique based on your specific experimental needs, such as the scale of your reaction and the required final purity.
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after vacuum distillation. | 1. Product decomposition: The distillation pot may be too hot, even under vacuum, causing the compound to degrade.[12]2. Inefficient condensation: The condenser may not be cold enough to trap the vapors effectively.3. Leaks in the vacuum system: A poor vacuum will result in a higher required distillation temperature. | 1. Lower the pressure: Use a high-vacuum pump to further decrease the boiling point.2. Ensure proper condenser setup: Use a high-efficiency condenser and ensure a good flow of cold water or coolant.3. Check all joints and seals: Ensure the apparatus is airtight. Use high-vacuum grease on all glass joints. |
| Distilled product is still yellow or impure. | 1. Co-distillation: An impurity has a boiling point very close to that of this compound.[12]2. Thermal decomposition: The product is degrading during distillation, creating colored impurities.3. "Bumping": Violent boiling can carry non-volatile impurities over into the receiving flask. | 1. Use fractional distillation: Pack the distillation column (e.g., with Vigreux indentations or Raschig rings) to increase separation efficiency.[12]2. Lower the distillation temperature: Improve the vacuum to allow distillation at a lower, less destructive temperature.3. Ensure smooth boiling: Use a magnetic stir bar or boiling chips in the distillation flask. |
| Poor separation (peak tailing) during column chromatography. | Strong interaction with silica: The basic nitrogen atoms in this compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[11][13] | 1. Add a basic modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper peaks.[11][13]2. Use a different stationary phase: Consider using alumina or a base-deactivated silica gel column.[14] |
| Difficulty inducing crystallization after salt formation. | 1. Incorrect solvent: The chosen solvent system does not provide the required differential solubility (soluble when hot, insoluble when cold).[15][16]2. Solution is not saturated: Too much solvent was used to dissolve the salt.[17]3. Oily impurities: The presence of oils can inhibit the formation of a crystal lattice. | 1. Perform solvent screening: Test the solubility of your salt in a range of solvents to find a suitable one.2. Use a two-solvent system: Dissolve the salt in a minimal amount of a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity appears.[18]3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[15] |
Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
This is the most common and efficient method for purifying this compound on a multigram scale. The key is to reduce the pressure sufficiently to lower the boiling point below the temperature of decomposition.
Step-by-Step Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried to remove any moisture.
-
Place the crude this compound (e.g., 10 g) into a round-bottom flask, no more than half-full. Add a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Using a short path minimizes product loss on the glass surfaces.
-
Connect the apparatus to a vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.
-
Once a stable vacuum is achieved (e.g., <10 Torr), gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
When the temperature stabilizes at the expected boiling point for the given pressure (e.g., ~98-100 °C at 8 Torr), switch to a clean receiving flask.[9]
-
Continue distillation until most of the material has distilled over, but do not distill to dryness to avoid concentrating potentially explosive residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
The collected liquid in the receiving flask is the purified this compound. Confirm purity using GC, TLC, or NMR.
-
Protocol 2: Purification via Flash Column Chromatography
This method is ideal for small-scale purification (<5 g) or when very high purity is required and distillation is insufficient.
Step-by-Step Methodology:
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give the product an Rf value of ~0.3.
-
Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Crucially, add 0.5-1% triethylamine (TEA) to the TLC solvent mixture. This prevents peak tailing.[11][13] A typical starting system might be 90:9:1 Hexanes:EtOAc:TEA.
-
-
Column Packing:
-
Select an appropriate size flash column and pack it with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column ("dry loading").
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The remaining oil is the purified product.
-
References
-
CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 9, 2025, from [Link]
-
National Center for Biotechnology Information. (2025). This compound. PubChem Compound Database. Retrieved December 9, 2025, from [Link]
-
CPAchem Ltd. (2022, September 14). Safety data sheet. Retrieved December 9, 2025, from [Link]
-
ResearchGate. (2025, August 6). Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products. Retrieved December 9, 2025, from [Link]
-
ResearchGate. (2023, November 22). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved December 9, 2025, from [Link]
-
Organic Chemistry. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved December 9, 2025, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved December 9, 2025, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved December 9, 2025, from [Link]
-
JoVE. (2020, December 28). Recrystallizing and using melting point to identify a compound [Video]. YouTube. Retrieved December 9, 2025, from [Link]
-
ResearchGate. (n.d.). Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:.... Retrieved December 9, 2025, from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved December 9, 2025, from [Link]
-
Chemistry Corner. (2011, April 24). Solvent Distillation 101 [Video]. YouTube. Retrieved December 9, 2025, from [Link]
-
Beilstein Journals. (2025, March 13). Formaldehyde surrogates in multicomponent reactions. Retrieved December 9, 2025, from [Link]
-
ScienceDirect. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Retrieved December 9, 2025, from [Link]
-
ResearchGate. (2020, August 12). Formaldehyde Derivatization: An Unexpected Side Reaction During Filter-Aided Sample Preparation. Retrieved December 9, 2025, from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved December 9, 2025, from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved December 9, 2025, from [Link]
-
ResearchGate. (2021, October 28). Simple method for separation of dichloromethane and dibenzylether?. Retrieved December 9, 2025, from [Link]
-
Journal of Pharmaceutical Sciences. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Retrieved December 9, 2025, from [Link]
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"common side reactions in the synthesis of Dipiperidinomethane"
Welcome to the technical support center for the synthesis of dipiperidinomethane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthesis, and ensure the highest purity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound from piperidine and formaldehyde. The standard synthesis is a Mannich-type reaction where two equivalents of piperidine react with one equivalent of formaldehyde.
Issue 1: Low Yield and Presence of a Water-Soluble, High-Boiling Impurity
Question: I performed the synthesis of this compound, but my yield is significantly lower than expected. During workup, I noticed a significant amount of a polar, high-boiling byproduct that is difficult to separate from the desired product. What is this impurity and how can I avoid it?
Answer:
This is a classic problem in this synthesis and the high-boiling impurity is very likely N-formylpiperidine . Its formation is a common side reaction that consumes your starting material and reduces the overall yield.
Root Cause Analysis:
The formation of N-formylpiperidine in a reaction mixture that does not contain formic acid can be attributed to a base-induced disproportionation of formaldehyde, mechanistically similar to a Crossed Cannizzaro-Tishchenko reaction . Piperidine itself is basic enough to catalyze this process.
Here is the proposed mechanism:
-
Hemiaminal Formation: Piperidine reacts with formaldehyde to form a hemiaminal intermediate (piperidino-methanol).
-
Hydride Transfer: A second molecule of formaldehyde (or another molecule of the hemiaminal) is attacked by the hemiaminal. The hemiaminal intermediate, facilitated by the basic piperidine, delivers a hydride to the second formaldehyde molecule.
-
Disproportionation: The hemiaminal is oxidized to N-formylpiperidine, while the second formaldehyde molecule is reduced to methanol.
This pathway directly competes with the desired formation of the iminium ion needed for this compound synthesis.
Preventative Measures & Protocol Adjustments:
-
Control Stoichiometry: Use a slight excess of piperidine (2.1 equivalents) relative to formaldehyde (1.0 equivalent). This ensures that the intermediate iminium ion is rapidly trapped by a second piperidine molecule, favoring the desired reaction pathway.
-
Temperature Control: Run the reaction at a lower temperature (0-5 °C) initially during the addition of formaldehyde. Exothermic reactions can accelerate side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Order of Addition: Add formaldehyde slowly to a solution of piperidine. This maintains a high concentration of piperidine relative to formaldehyde, promoting the desired second nucleophilic attack on the iminium intermediate.
Troubleshooting & Purification:
If N-formylpiperidine has already formed, its separation can be challenging due to its polarity and high boiling point.
-
Acidic Wash: N-formylpiperidine is an amide and is significantly less basic than this compound. During an aqueous workup, wash the organic layer with dilute HCl (e.g., 1M). This compound will be protonated and move to the aqueous layer. N-formylpiperidine will largely remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted.
-
Vacuum Distillation: Careful fractional distillation under reduced pressure can separate this compound (b.p. ~122-123 °C at 15 mmHg) from the higher-boiling N-formylpiperidine (b.p. 222 °C at atmospheric pressure).[1][2]
Issue 2: Formation of a White Precipitate (Polymer) in the Reaction Vessel
Question: During my synthesis, a significant amount of a white, insoluble solid formed. What is this substance and how can I prevent it?
Answer:
The white precipitate is almost certainly paraformaldehyde , a polymer of formaldehyde. Its formation is a common issue, especially when using aqueous formaldehyde solutions (formalin) or if the reaction is not managed correctly.
Root Cause Analysis:
Formaldehyde exists in equilibrium with its linear polymer (paraformaldehyde) and cyclic trimer (1,3,5-trioxane).[3] This equilibrium is sensitive to concentration, temperature, and the presence of catalysts.
-
High Concentration: Using highly concentrated formaldehyde solutions can favor polymerization.
-
Low Temperature Storage: Storing formalin at low temperatures can cause paraformaldehyde to precipitate out.
-
pH Changes: Both acidic and basic conditions can catalyze the polymerization/depolymerization process. In your reaction, the basicity of piperidine can influence this equilibrium.
The formation of this polymer is problematic as it represents a loss of your key reagent and can make stirring and workup difficult.
Preventative Measures & Protocol Adjustments:
-
Reagent Quality: Use fresh, high-quality formalin that has been stored correctly and does not contain visible precipitate. If using solid paraformaldehyde, ensure it is fully depolymerized before or during the addition. This is often achieved by heating the reaction mixture.
-
Solvent Choice: Performing the reaction in a suitable solvent (e.g., ethanol or methanol) can help keep all components in the solution phase and mitigate the precipitation of paraformaldehyde.
-
Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized high concentrations of reagents that can trigger polymerization.
Troubleshooting Workflow:
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The synthesis proceeds via a Mannich-type reaction .[4] The key steps are:
-
Nucleophilic Attack: The secondary amine (piperidine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.
-
Hemiaminal Formation: This initial attack forms a transient hemiaminal (or aminol) intermediate.
-
Dehydration & Iminium Ion Formation: The hemiaminal readily loses a molecule of water to form a highly reactive electrophilic species called an N-methyleneiminium ion.
-
Second Nucleophilic Attack: A second molecule of piperidine attacks the iminium ion, forming the C-N bond that completes the methylene bridge. This step is typically very fast.
Q2: Can other side products form, especially if I use an excess of formaldehyde?
Yes. Using a significant excess of formaldehyde can lead to the formation of more complex oligomers. The reactive N-methyleneiminium ion intermediate can potentially react with other species besides piperidine. Furthermore, if your piperidine starting material is contaminated with primary amines or ammonia, you could form hexahydro-1,3,5-triazine derivatives , which are cyclic trimers formed from the condensation of three molecules of an amine with three molecules of formaldehyde.[5] While this is characteristic of primary amines, complex equilibria in the presence of excess formaldehyde could lead to minor amounts of related byproducts.
Q3: How critical is the purity of the piperidine starting material?
It is highly critical. Piperidine is susceptible to oxidation upon storage, which can lead to the formation of various impurities that may be difficult to remove from the final product. Always use freshly distilled piperidine for the best results. The presence of water can also affect the reaction by shifting the formaldehyde-hemiaminal equilibrium.[6]
Q4: What are the optimal reaction conditions to maximize yield and purity?
Based on an analysis of the competing reaction pathways, the following conditions are recommended:
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 2.1 : 1.0 (Piperidine : Formaldehyde) | A slight excess of piperidine favors the desired second nucleophilic attack, minimizing side reactions. |
| Temperature | 0-5 °C during addition, then RT | Controls the initial exothermic reaction and reduces the rate of side product formation. |
| Solvent | Ethanol or Methanol (optional) | Helps maintain homogeneity and can prevent polymerization of formaldehyde. A solvent-free reaction is also common. |
| Addition Rate | Slow, dropwise addition of formaldehyde | Maintains a high local concentration of piperidine, pushing the equilibrium towards the desired product. |
| Stirring | Vigorous and efficient | Ensures rapid mixing and prevents localized concentration gradients. |
References
- ResearchGate. (n.d.). Oxidative N-formylation of amines with formaldehyde in the presence of copper salts.
- Wikipedia. (2023). Hexahydro-1,3,5-triazine. In Wikipedia.
- Rothstein, S. A., Dubé, P., & Anderson, S. R. (2017). An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). Propellants, Explosives, Pyrotechnics, 42(3), 255-258.
- Wikipedia. (2023). Tishchenko reaction. In Wikipedia.
- Wikipedia. (2023). Cannizzaro reaction. In Wikipedia.
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- ResearchGate. (n.d.). Cannizzaro Reaction.
-
Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]
- Tang, S., et al. (2017). Formylation of Amines.
-
Stack Exchange. (2024). Iminium formation rate between formaldehyde and secondary amine. Retrieved from [Link]
- SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
- ResearchGate. (n.d.). N-Formylation of secondary amines via oxidative coupling with paraformaldehyde catalyzed by Au/TiO2.
-
Organic Syntheses. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Retrieved from [Link]
- Ivanova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia.
- Wikipedia. (n.d.). N-Formylpiperidine. In Wikipedia.
- Cortis, C., et al. (2019). Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Klemm, W. A. (1956). CONDENSATION REACTIONS OF CERTAIN.
-
The Royal Society of Chemistry. (n.d.). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,3,5,-hexahydro - s - triazine derivatives.
- ResearchGate. (n.d.). N-Monomethylation of amines using paraformaldehyde and H2.
- ResearchGate. (n.d.). Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Pigge, F. C., et al. (2016). Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C. Journal of Organic Chemistry.
Sources
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- 5. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for Mannich Bases with Dipiperidinomethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of Mannich bases using dipiperidinomethane. Here, we will explore the nuances of this powerful reaction, offering troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Introduction to the Mannich Reaction with this compound
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The classic reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine.[2][3] this compound serves as a convenient and effective in situ source of both formaldehyde and the secondary amine (piperidine), streamlining the reaction process. The resulting β-amino carbonyl compounds, or Mannich bases, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of this compound in this reaction?
This compound acts as a synthetic equivalent for formaldehyde and piperidine. Under the reaction conditions, it dissociates to form an iminium ion, which is the key electrophile that reacts with the enol form of the active hydrogen compound.[1][6]
Q2: What are the advantages of using this compound over the traditional three-component approach with formaldehyde and piperidine?
Using this compound offers several advantages:
-
Convenience: It is a single, stable, and easy-to-handle reagent, simplifying reaction setup.
-
Stoichiometric Control: It provides a 1:2 molar ratio of formaldehyde to piperidine, which can be advantageous for certain substrates.
-
Reduced Handling of Formaldehyde: It avoids the need to handle aqueous formaldehyde (formalin) or paraformaldehyde, which can be volatile and hazardous.
Q3: What types of active hydrogen compounds are suitable for this reaction?
A wide range of compounds containing an acidic α-hydrogen can be used.[2] This includes:
-
Ketones (both aliphatic and aromatic)
-
Aldehydes
-
Esters
-
Nitriles
-
Aliphatic nitro compounds
-
Certain activated heterocyclic compounds
Q4: What are the typical solvents and catalysts used?
Protic solvents like ethanol, methanol, and water are commonly used as they help to stabilize the iminium ion intermediate.[7][8] Acid catalysis is often employed to facilitate the formation of both the iminium ion and the enol of the active hydrogen compound.[2][9] Common catalysts include hydrochloric acid or acetic acid. In some cases, the reaction can also proceed under basic conditions.[7]
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[10][11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[12]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Mannich bases with this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[13]
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Reaction Time or Temperature | The reaction kinetics may be slow, requiring more time or thermal energy to proceed to completion. | Monitor the reaction closely using TLC. If the reaction stalls, consider increasing the reaction time or gently heating the mixture.[14] For some substrates, refluxing in a suitable solvent may be necessary.[15] |
| Improper pH | The formation of the iminium ion and the enol are both pH-dependent. The reaction often proceeds best under mildly acidic conditions.[2] | Adjust the pH of the reaction mixture. If starting with the free base of this compound, the addition of a catalytic amount of acid (e.g., HCl, acetic acid) can be beneficial. |
| Poor Solubility of Reactants | If one or more of the reactants are not fully dissolved, the reaction will be heterogeneous and slow. | Choose a solvent system in which all reactants are soluble at the reaction temperature.[16] A co-solvent system may be necessary in some cases. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (e.g., high temperatures, strong acid) can lead to the degradation of sensitive substrates or the desired Mannich base. | If decomposition is suspected, try running the reaction at a lower temperature.[17] A milder acid catalyst could also be employed. |
| Steric Hindrance | Bulky substituents on either the active hydrogen compound or the piperidine moiety can sterically hinder the reaction.[18] | Increasing the reaction temperature may help overcome the activation energy barrier. In some cases, a less sterically hindered substrate may be required. |
Problem 2: Formation of Multiple Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired Mannich base.
| Potential Cause | Explanation | Recommended Solution(s) |
| Double Addition to the Active Hydrogen Compound | If the active hydrogen compound has more than one acidic proton, multiple aminomethylations can occur.[6] | Use a stoichiometric excess of the active hydrogen compound to favor mono-addition. Alternatively, a protecting group strategy may be necessary to block other reactive sites. |
| Self-Condensation of the Carbonyl Compound | Under certain conditions (especially basic), the active hydrogen compound can undergo self-condensation reactions, such as an aldol condensation.[6] | Maintain mildly acidic conditions to disfavor base-catalyzed self-condensation. |
| Formation of α,β-Unsaturated Ketone | The Mannich base product can sometimes undergo elimination of the piperidine group to form an α,β-unsaturated carbonyl compound, particularly at elevated temperatures.[19] | Conduct the reaction at the lowest effective temperature. Prompt work-up and purification after reaction completion can also minimize this side reaction. |
Problem 3: Difficulty in Product Isolation and Purification
The basic nature of Mannich bases can sometimes present challenges during work-up and purification.
| Potential Cause | Explanation | Recommended Solution(s) |
| Product is Water-Soluble as the Hydrochloride Salt | If the reaction is performed under acidic conditions, the Mannich base will exist as its hydrochloride salt, which may have significant water solubility. | During aqueous work-up, basify the solution (e.g., with NaHCO₃ or Na₂CO₃) to form the free base, which is typically more soluble in organic solvents and can be extracted.[20] |
| Emulsion Formation During Extraction | The amphiphilic nature of some Mannich bases can lead to the formation of emulsions during extraction, making phase separation difficult. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite® can also be effective.[14] |
| Co-elution with Impurities During Chromatography | Polar impurities may co-elute with the polar Mannich base during silica gel chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. Recrystallization is also a powerful purification technique for crystalline Mannich bases.[11][21] |
Experimental Protocols & Methodologies
General Procedure for the Synthesis of a Mannich Base using this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the active hydrogen compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution. If acidic catalysis is required, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. If the product is in its salt form, basify the aqueous layer and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[10][15]
Visualizing the Reaction and Troubleshooting
Mannich Reaction Mechanism with this compound
Caption: Mechanism of the Mannich reaction using this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in Mannich reactions.
References
-
Crimson Publishers. (2018, October 15). Synthesis of New Antibiotics via Mannish Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
- Faisca Phillips, B. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules, 25(15), 3447.
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Oxidative Mannich Reaction Catalyzed by Dirhodium Caprolactamate. Retrieved from [Link]
-
Innovare Academic Sciences. (n.d.). SYNTHESIS AND EVALUATION OF SOME MANNICH BASES OF QUINAZOLINONE NUCLEUS. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Gate Chemistry. (2018, July 24). Mannich Reaction - Mechanism and Applications [Video]. YouTube. Retrieved from [Link]
-
ChemSurvival. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. Retrieved from [Link]
-
Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]
-
ResearchGate. (2023, May 24). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
National Institutes of Health. (2023, July 21). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Mannich reactions in high-boiling solvents. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Retrieved from [Link]
-
RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]
-
National Institutes of Health. (2022, January 21). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]
-
National Institutes of Health. (2023, July 14). Application of the Mannich reaction in the structural modification of natural products. Retrieved from [Link]
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- 21. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Navigating the Stability of Dipiperidinomethane
Welcome to the technical support center for Dipiperidinomethane (CAS 880-09-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address the common stability challenges encountered with this compound and to provide field-proven solutions to ensure the integrity of your research. This is not a rigid manual but a dynamic guide structured to provide direct answers to the issues you may face.
Understanding the Core Instability: The Aminal Functional Group
This compound, also known as 1,1'-methylenebis(piperidine), belongs to the aminal class of organic compounds. The central vulnerability of this molecule lies in the N-C-N linkage, which is susceptible to hydrolysis, particularly under acidic conditions. This inherent reactivity demands careful handling and storage to prevent degradation and the introduction of impurities that can compromise experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Section 1: Hydrolytic Instability
Question 1: I suspect my this compound has degraded. What are the likely products of hydrolysis?
Answer: The primary degradation pathway for this compound is hydrolysis, which cleaves the aminal linkage. This reaction is catalyzed by the presence of water and is significantly accelerated in acidic environments. The hydrolysis of this compound yields piperidine and formaldehyde.
-
Mechanism Insight: The reaction proceeds via protonation of one of the nitrogen atoms, making the central carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate is unstable and further breaks down to release piperidine and formaldehyde.
.[1]
Question 2: My reaction requires acidic conditions, but my this compound seems to be decomposing. How can I mitigate this?
Answer: Introducing this compound to acidic environments is a significant challenge. Here are some strategies to minimize degradation:
-
Anhydrous Conditions: If your reaction tolerates it, using anhydrous acids and solvents is the most effective way to prevent hydrolysis.[2]
-
Slow Addition: Add the acidic reagent slowly to a cooled solution of your reaction mixture containing this compound. This can help to control the reaction and minimize prolonged exposure of the aminal to high concentrations of acid.
-
In situ Formation: In some cases, it may be possible to form the desired reactive species from this compound under neutral or slightly basic conditions before introducing the acid-sensitive substrate.
-
Alternative Reagents: Explore if alternative, less acidic reagents can achieve the same transformation in your reaction.
Question 3: I've noticed a change in the color of my this compound from colorless to light yellow. Is this a sign of degradation?
Answer: Yes, a color change from colorless to pale yellow is often an initial indicator of degradation.[3] This can be due to the formation of minor impurities from slow decomposition over time, potentially accelerated by exposure to air and light. While a slight color change may not significantly impact some applications, it is a warning sign that the purity of the reagent is decreasing. It is recommended to verify the purity by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Section 2: Thermal and Oxidative Stability
Question 4: What are the risks of heating this compound?
Answer: Heating this compound, especially in the presence of air, can lead to thermal decomposition. Safety Data Sheets (SDS) for this compound warn of hazardous thermal decomposition products, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[6] The exact temperature at which significant decomposition begins can vary, but it is advisable to avoid high temperatures during handling and purification.
Question 5: I need to distill this compound to purify it. What precautions should I take?
Answer: Distillation is a viable purification method for this compound, but it must be performed with care to avoid thermal degradation.
-
Vacuum Distillation: To minimize the required temperature, it is highly recommended to perform the distillation under reduced pressure (vacuum).[7] this compound has a reported boiling point of 122-123 °C at 15 mm Hg.[8]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at higher temperatures.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not heat the material more than necessary to achieve a steady distillation rate.
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Inerting: Charge the crude this compound to the distillation flask and flush the system with an inert gas.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling: Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.
Section 3: Storage and Handling
Question 6: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is critical to maintaining the purity and stability of this compound.
-
Container: Store in a tightly sealed, airtight container to prevent exposure to moisture and air. Amber glass bottles are recommended to protect from light.
-
Atmosphere: For long-term storage, it is best to store under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[6][9] Refrigeration is a good option for long-term storage.
-
Incompatibilities: Keep away from acids and strong oxidizing agents.
| Storage Parameter | Recommendation | Rationale |
| Container | Tightly sealed amber glass bottle | Prevents moisture and air ingress; protects from light. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidation and reaction with atmospheric CO₂. |
| Temperature | Cool, dry, well-ventilated area (refrigeration recommended for long-term) | Reduces the rate of potential decomposition reactions.[10] |
| Avoid | Acids, strong oxidizing agents, moisture | Prevents rapid decomposition and hydrolysis. |
Question 7: I work in a humid environment. What extra precautions should I take when handling this compound?
Answer: In a humid environment, the risk of hydrolysis is significantly increased.
-
Inert Atmosphere Box: If possible, handle this compound inside a glove box with a dry, inert atmosphere.
-
Dry Solvents and Reagents: Ensure all solvents and other reagents are anhydrous.
-
Minimize Exposure Time: When handling in the open, minimize the time the container is open to the atmosphere.
-
Desiccator: Store opened containers in a desiccator to protect them from ambient moisture.
Section 4: Analytical Monitoring of Stability
Question 8: How can I monitor the purity and detect degradation of my this compound sample?
Answer: Several analytical techniques can be employed to assess the purity and stability of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to detect the presence of piperidine and other potential degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help to identify impurities. The appearance of signals corresponding to piperidine or formaldehyde derivatives would indicate degradation.
-
Forced Degradation Studies: To proactively understand the stability of your material, you can perform forced degradation studies.[3][11][12] This involves subjecting small samples of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting mixtures to identify potential degradation products and pathways.
Concluding Remarks
As a Senior Application Scientist, my goal is to empower you with the knowledge to use this compound effectively and confidently. By understanding its inherent stability challenges and implementing the appropriate handling, storage, and analytical procedures, you can ensure the reliability of your experimental results. This guide serves as a starting point, and I encourage you to reach out to your chemical supplier's technical support for any further specific inquiries.
References
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- 2. pharmtech.com [pharmtech.com]
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- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. How To [chem.rochester.edu]
- 8. This compound CAS#: 880-09-1 [amp.chemicalbook.com]
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- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Dipiperidinomethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving dipiperidinomethane. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your own research.
Introduction to this compound
This compound, also known as 1,1'-methylenedipiperidine, is a versatile organic compound valued primarily for its role in aminomethylation reactions.[1][2][3] It serves as a stable, easy-to-handle, and effective synthetic equivalent for a combination of formaldehyde and piperidine.[1] This characteristic makes it a key reagent in the Mannich reaction, a fundamental carbon-carbon bond-forming method for synthesizing β-amino carbonyl compounds, often referred to as "Mannich bases."[4][5]
| Property | Value |
| CAS Number | 880-09-1[1][3][6] |
| Molecular Formula | C₁₁H₂₂N₂[1][3][7] |
| Molecular Weight | 182.31 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1][8] |
| Boiling Point | 122-123 °C at 15 mm Hg[8] |
| Density | ~0.915 g/mL at 25 °C[8] |
| Key Application | Formaldehyde/Piperidine surrogate in Mannich reactions |
Part 1: Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation.[1][2][9] Inhalation of vapors may lead to respiratory tract irritation.[2][9] It is also harmful if swallowed.[9]
Q2: What personal protective equipment (PPE) is required when handling this reagent?
Always work in a well-ventilated area, preferably under a chemical fume hood.[9][10] The following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.[9]
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.[11]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.[10]
Q3: How should this compound be stored?
Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[9][10][11] Keep it away from sources of ignition, strong oxidizing agents, and strong acids, as these are incompatible materials.[10][12]
Part 2: The Mannich Reaction - Mechanism & Troubleshooting
The primary application of this compound is to facilitate the Mannich reaction. It pre-packages the amine and the formaldehyde-equivalent into one molecule, simplifying the reaction setup.
The Mechanism: The reaction is typically performed under acidic conditions. The this compound first hydrolyzes to form a piperidinium salt and an intermediate that readily eliminates piperidine to generate the key electrophile: the Eschenmoser's salt-like iminium ion. An enolizable carbonyl compound (the nucleophile) then attacks this iminium ion to form the C-C bond, yielding the final β-amino carbonyl product after deprotonation.
Caption: Mechanism of the Mannich reaction using this compound.
Troubleshooting Guide (Q&A Format)
Q4: My reaction shows low or no conversion. What are the likely causes?
This is a common issue that can often be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or substrate reactivity.[13][14]
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Quality: this compound can degrade over time. If the bottle is old or has been improperly stored, its purity may be compromised. Verify its integrity via NMR if possible, or use a fresh bottle. The carbonyl compound should also be pure, as impurities can inhibit the reaction.
-
Reaction Conditions:
-
Solvent: The reaction is often carried out in protic solvents like ethanol or methanol.[15] Acetic acid is sometimes used as both the solvent and catalyst.[4]
-
Temperature: Many Mannich reactions require heating (reflux) to proceed at a reasonable rate.[13][14] If you are running the reaction at room temperature without success, increasing the temperature is a logical next step.
-
pH: Acidic conditions are necessary to generate the reactive iminium ion.[4] Typically, the hydrochloride salt of the amine is used, or an acid catalyst (like HCl or acetic acid) is added.[4]
-
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the enolizable carbonyl to this compound. A slight excess of one reagent may be beneficial, depending on the substrate.
-
Substrate Reactivity: Highly sterically hindered carbonyl compounds may react very slowly or not at all. In these cases, more forceful conditions (higher temperatures, longer reaction times) may be required.
Q5: My reaction is messy, with multiple side products. What's going on?
Side product formation is often a result of competing reaction pathways or product instability.
-
Bis-Aminomethylation: If your carbonyl substrate has acidic protons on both α-carbons (e.g., acetone), a double addition can occur, leading to a bis-Mannich base.[16] To favor the mono-adduct, you can try using a stoichiometric excess of the carbonyl compound.
-
Aldol Condensation: The enolizable carbonyl can react with itself in a competing Aldol reaction. This is more prevalent under basic conditions, which is another reason the Mannich reaction is typically run in an acidic medium that disfavors enolate formation.
-
Retro-Mannich Reaction: This is a critical issue, especially during workup. The Mannich base can decompose back to the starting materials (enolizable carbonyl, amine, and aldehyde).[17] This reversal is often triggered by:
Q6: How can I avoid the retro-Mannich reaction during workup and purification?
The key is to maintain mild conditions.
| Problem Area | Troubleshooting Action | Rationale |
| Aqueous Workup | Use a buffered or weakly basic solution (e.g., saturated NaHCO₃ or Na₂CO₃ solution) instead of strong bases like NaOH for neutralization. Keep the extraction process at room temperature or below. | Strong bases can deprotonate the α-carbon, initiating the elimination pathway for the retro-Mannich reaction.[17] |
| Solvent Removal | Use a rotary evaporator at moderate temperatures (e.g., <40°C). Avoid aggressive heating. | Mannich bases are often thermally labile, and excessive heat provides the energy to overcome the activation barrier for the reverse reaction.[17] |
| Purification | Prioritize non-thermal purification methods. Flash column chromatography on silica gel is often the best choice. If distillation is necessary, perform it under high vacuum to lower the boiling point. | Minimizing thermal stress on the product is paramount to preserving its integrity. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Mannich Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enolizable carbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or use acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS. Typical reaction times can range from 2 to 24 hours.[13][14]
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Product Workup and Purification
This protocol is designed to minimize product decomposition via the retro-Mannich pathway.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.
-
Extraction: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel.
-
Wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Avoid strong bases like NaOH.
-
Wash with water.
-
Wash with brine to aid in the separation of layers and remove residual water.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the product's properties.
References
-
Safety Data Sheet - this compound. Cyman Chemical. Available from: [Link]
-
MSDS - Safety Data Sheet. Ubigene. Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
Mannich Reaction. Chemistry Steps. Available from: [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available from: [Link]
-
Mannich Reaction Help. Reddit. Available from: [Link]
-
This compound. CAS Common Chemistry. Available from: [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available from: [Link]
-
Mannich condensation reaction problems? ResearchGate. Available from: [Link]
-
Remove Sticky Reagents. University of Rochester. Available from: [Link]
-
The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. ResearchGate. Available from: [Link]
-
The Mannich Reaction: an "Aza-aldol" Reaction. YouTube. Available from: [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. Available from: [Link]
-
The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. Semantic Scholar. Available from: [Link]
-
The Mannich Reaction (Mechanism + Rxn Practice). jOeCHEM. Available from: [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie. Available from: [Link]
-
Impurity occurrence and removal in crystalline products from process reactions. CORA. Available from: [Link]
-
The Reaction of Diazomethane and Its Derivatives with Aldehydes and Ketones. Organic Reactions. Available from: [Link]
-
Product information, this compound. P&S Chemicals. Available from: [Link]
-
This compound (C11H22N2). PubChemLite. Available from: [Link]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Dipiperidinomethane Purification
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with dipiperidinomethane. The following troubleshooting guides and FAQs address common challenges encountered during its purification, emphasizing the scientific principles behind each methodological choice to ensure you can adapt and overcome issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound largely depends on its synthetic route, which typically involves the reaction of piperidine with a formaldehyde source. Common impurities include:
-
Unreacted Starting Materials: Residual piperidine is a frequent impurity.
-
Oxidation Products: Exposure to air, especially over time, can lead to the formation of colored, oxidized species, often causing a yellow or brownish tint.[1]
-
Polymeric Byproducts: Self-polymerization or reactions with excess formaldehyde can generate higher molecular weight species.
-
Solvent Residues: Residual solvents from the reaction or initial workup may be present.
Q2: What is the primary and most effective method for purifying this compound?
For routine purification to remove non-volatile impurities and colored products, vacuum distillation is the most effective and widely applicable method.[2] this compound has a high boiling point at atmospheric pressure, but it can be distilled at a more manageable temperature under reduced pressure (e.g., 98-100 °C at 8 Torr or 122-123 °C at 15 mm Hg).[3][4][5] This technique is excellent for separating the desired liquid product from solid or high-boiling point contaminants.
Q3: How can I accurately assess the purity of my purified this compound?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, GC-MS can separate and identify volatile impurities and confirm the mass of the parent compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and detecting organic impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be used, particularly for detecting non-volatile impurities.[] Due to the basic nature of the amine, a base-deactivated column or a mobile phase containing a basic additive like triethylamine (TEA) may be required to achieve good peak shape.[8]
Troubleshooting Guide: Common Purification Issues
Q1: My purified this compound is a pale yellow liquid. How can I remove the color?
Cause: The yellow coloration typically arises from minor oxidized impurities or other high-molecular-weight, conjugated byproducts.[1]
Solution:
-
Vacuum Distillation: This is the most effective method. The colored impurities are usually less volatile than this compound and will remain in the distillation flask.[2] Ensure your vacuum is stable and the collection flask is appropriately cooled to maximize recovery.
-
Activated Charcoal Treatment: If distillation is not an option or does not completely remove the color, you can try treating a solution of the compound (e.g., in a solvent like dichloromethane) with a small amount of activated charcoal. Stir for 15-30 minutes, then filter the charcoal through a pad of Celite. Caution: Amines can react with chlorinated solvents like dichloromethane under certain conditions, so this should be done at a low temperature and for a limited time.[9] The solvent must then be removed under reduced pressure.
Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm getting severe streaking (tailing) on the TLC plate and poor separation on the column. What's wrong?
Cause: This is a classic problem when purifying basic compounds like amines on standard silica gel.[10] The piperidine nitrogen atoms are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, sometimes irreversible, binding leads to poor elution, significant tailing, and low recovery.
Solutions:
-
Switch to a Basic Stationary Phase: The best solution is to avoid silica gel altogether. Use a column packed with basic alumina , which will not have the strong acidic interactions.[11]
-
Modify the Mobile Phase: If you must use silica, you can "deactivate" the acidic sites by adding a small amount of a basic modifier to your eluent. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[10][12] Equilibrate the column with this modified eluent before loading your sample.
Q3: My yield after vacuum distillation is very low. What are the likely causes?
Cause: Low recovery from distillation can stem from several procedural issues.
Solutions:
-
Check for Vacuum Leaks: An unstable or insufficient vacuum is a primary cause of distillation at a higher-than-expected temperature, which can lead to product decomposition or failure to distill. Ensure all joints are properly sealed with vacuum grease.
-
Ensure Adequate Insulation: The distillation path from the flask neck to the condenser must be well-insulated (e.g., with glass wool or aluminum foil) to prevent premature condensation and refluxing of the vapor before it reaches the collection point.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling vapor with a thermometer placed correctly (the top of the bulb should be level with the bottom of the condenser side-arm). Overheating can cause decomposition.
-
Mechanical Losses: Ensure the volume of the material being distilled is appropriate for the flask size (typically, the flask should be 1/2 to 2/3 full). Using too large a flask for a small volume results in significant material loss on the glass surfaces.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for purifying this compound from non-volatile or high-boiling impurities.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry. Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or a few boiling chips.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., ~10-15 mm Hg), begin gently heating the distillation flask using a heating mantle. Stir the liquid continuously.
-
Distillation: The temperature of the vapor will rise and then plateau at the boiling point of this compound at that pressure (e.g., 122-123 °C at 15 mm Hg).[4][5] Collect the fraction that distills over at a constant temperature.
-
Completion: Stop the distillation when the temperature of the vapor begins to drop or when only a small amount of dark residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid cracking the hot glassware.
Protocol 2: Purification by Flash Column Chromatography
This method is useful for separating this compound from impurities with different polarities.
Step-by-Step Methodology:
-
Stationary Phase Selection: Use basic alumina (Activity I) as the stationary phase to prevent issues with the basicity of the amine.[11]
-
Mobile Phase Selection: Determine a suitable solvent system using TLC on alumina plates. A good starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Column Packing: Pack a column with the basic alumina using your starting eluent (the "wet" or "slurry" method is preferred).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent. Alternatively, pre-adsorb the crude material onto a small amount of alumina and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase to elute the product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Parameter | Vacuum Distillation | Basic Alumina Chromatography |
| Best For | Removing non-volatile or high-boiling impurities, color removal. | Separating compounds with different polarities. |
| Typical Purity | >98% (if impurities are non-volatile) | >99% (depending on separation) |
| Expected Yield | 70-90% | 60-85% |
| Key Advantage | Scalable, simple for suitable impurities. | High resolution for similarly structured compounds. |
| Key Disadvantage | Not effective for impurities with similar boiling points. | More time-consuming, requires solvent usage. |
Visualization of Purification Workflow
The following diagram outlines the decision-making process for selecting a purification method for crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
- Navratil, J. D., & Walton, H. F. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry, 47(14), 2443–2446.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Gautier, J., & Lacoste, G. (2006). Diamine purification method. U.S.
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
E-aidc. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
Khan Academy. (2013). Simple and fractional distillations. YouTube. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 880-09-1 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aidic.it [aidic.it]
- 10. biotage.com [biotage.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Navigating Scale-Up Challenges in Dipiperidinomethane Production
Welcome to the Technical Support Center for the production of Dipiperidinomethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure a safe, efficient, and scalable manufacturing process.
Section 1: Troubleshooting Guide for this compound Synthesis
The synthesis of this compound is most commonly achieved via the Mannich reaction between piperidine and formaldehyde. While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and safety. This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Reaction Control and Exothermic Runaway
Q: My reaction is experiencing a rapid temperature increase that is difficult to control, leading to inconsistent product quality. What is causing this and how can I mitigate it?
A: The Mannich reaction between piperidine and formaldehyde is highly exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, or "thermal runaway," which can result in the formation of byproducts, degradation of the desired product, and pose a significant safety hazard.[1][2]
Root Cause Analysis and Solutions:
-
Inadequate Heat Removal: The primary cause is the inability to remove the heat generated by the reaction at a sufficient rate.
-
Solution 1: Controlled Reagent Addition: Instead of adding the reagents all at once, implement a controlled, gradual addition of one of the reactants (typically formaldehyde) to the other. This allows the cooling system to keep pace with the heat evolution.
-
Solution 2: Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR).[3][4] This data is crucial for designing an appropriate cooling system and establishing safe operating parameters.
-
Solution 3: Solvent Selection: Using a suitable solvent can help to moderate the reaction temperature by acting as a heat sink. The choice of solvent should also consider the solubility of reactants and products.
Experimental Protocol: Reaction Calorimetry Setup
A reaction calorimeter is essential for gathering critical safety data. The following is a general outline for a reaction calorimetry experiment:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Charging: Charge the reactor with piperidine and the chosen solvent.
-
Heating/Cooling: Bring the reactor contents to the desired initial temperature.
-
Dosing: Begin the controlled addition of the formaldehyde solution at a pre-determined rate.
-
Data Acquisition: Continuously monitor the temperature of the reaction mixture and the cooling jacket.
-
Analysis: Calculate the heat of reaction (ΔHr), heat flow, and adiabatic temperature rise to assess the thermal risk.
Diagram: Logical Workflow for Thermal Runaway Prevention
Caption: Workflow for preventing thermal runaway.
Issue 2: Low Yield and Formation of Byproducts
Q: My reaction is resulting in a lower than expected yield of this compound, and I am observing significant amounts of impurities. What are the likely side reactions, and how can I improve the yield and purity?
A: Low yields in the synthesis of this compound are often attributed to the formation of various byproducts. The Mannich reaction, while effective, can lead to several side reactions, especially under suboptimal conditions.[5][6]
Common Byproducts and Their Formation:
-
N-formylpiperidine: This can form from the reaction of piperidine with formic acid, which can be present as an impurity in formaldehyde or formed by the Cannizzaro reaction of formaldehyde.
-
Polymeric materials: Formaldehyde can self-polymerize, especially in the presence of acidic or basic catalysts. Also, the initial Mannich product can react further with formaldehyde and piperidine to form oligomeric or polymeric structures.[7]
-
Over-alkylation products: Further reaction of this compound with the iminium ion intermediate can lead to more complex structures.
Strategies for Yield and Purity Improvement:
| Strategy | Rationale |
| Control of Stoichiometry | A slight excess of piperidine can help to ensure complete consumption of formaldehyde, minimizing its self-polymerization. |
| Temperature Control | Maintaining a lower reaction temperature can suppress the rate of side reactions, which often have higher activation energies than the desired reaction. |
| pH Control | The reaction is typically carried out under neutral to slightly basic conditions. Both strongly acidic and strongly basic conditions can promote side reactions. |
| Use of High-Purity Reagents | Ensure the use of high-quality piperidine and formaldehyde with low levels of impurities like formic acid. |
Analytical Monitoring:
Regularly monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and to identify the formation of byproducts.[8][9][10]
Diagram: Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
Section 2: Troubleshooting Guide for this compound Purification
Purification of this compound on a large scale requires methods that are both efficient and economically viable.
Issue 3: Difficulty in Purification by Distillation
Q: I am finding it challenging to purify this compound by distillation. The product seems to degrade at high temperatures, and I am not achieving the desired purity.
A: this compound has a relatively high boiling point (approximately 225-227 °C at atmospheric pressure), and prolonged heating can lead to thermal decomposition.[11] Additionally, the presence of high-boiling impurities can make separation by simple distillation difficult.
Solutions for Effective Purification:
-
Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling point of this compound, allowing for its purification at a lower temperature and minimizing the risk of thermal degradation.[7]
-
Fractional Distillation: If impurities have boiling points close to that of the product, a fractional distillation column should be used to improve the separation efficiency.
-
Alternative Purification Methods: For very high purity requirements, other techniques may be necessary.
-
Crystallization of a Salt: this compound is a base and can be converted to a crystalline salt (e.g., hydrochloride or tartrate). The salt can be purified by recrystallization and then converted back to the free base.[12]
-
Chromatography: While often not cost-effective for large-scale production, preparative chromatography can be used for high-purity applications.[11]
-
Typical Vacuum Distillation Parameters:
| Parameter | Recommended Value |
| Pressure | 10-20 mmHg |
| Boiling Point at Reduced Pressure | ~100-120 °C |
| Column Type | Vigreux or packed column for fractional distillation |
| Heating Mantle Temperature | 20-30 °C above the boiling point of the liquid |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of piperidine and formaldehyde?
A1: Both piperidine and formaldehyde are hazardous materials that require strict safety protocols, especially at an industrial scale.
-
Piperidine: It is a flammable, corrosive, and toxic liquid.[13] Inhalation or skin contact can cause severe irritation and burns.
-
Formaldehyde: It is a known human carcinogen, and its vapors are highly irritating to the eyes, nose, and throat.[4][14]
Mandatory Safety Precautions:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system or under local exhaust ventilation.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shields, and appropriate respiratory protection are essential.[15]
-
Spill Response: Have appropriate spill kits readily available and ensure personnel are trained in their use.
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials.
Q2: What analytical methods are recommended for quality control of the final this compound product?
A2: A combination of analytical techniques should be used to ensure the purity and identity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[9][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis to confirm the identity and purity of the product.[8][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups.
-
Titration: A simple acid-base titration can be used to determine the overall purity of the basic this compound.
Q3: Are there any "green chemistry" considerations for the production of this compound?
A3: Yes, several green chemistry principles can be applied to make the production of this compound more sustainable.
-
Atom Economy: The Mannich reaction itself has a good atom economy as all the atoms of the reactants are incorporated into the product.
-
Solvent Selection: If a solvent is necessary, choose one with a lower environmental impact and consider solvent recycling.
-
Energy Efficiency: Optimize the reaction conditions to minimize energy consumption, for example, by running the reaction at the lowest effective temperature.
-
Waste Reduction: Develop a robust process that minimizes the formation of byproducts, thereby reducing waste generation and the need for extensive purification.
References
- 1. researchgate.net [researchgate.net]
- 2. icheme.org [icheme.org]
- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 4. concordia.ca [concordia.ca]
- 5. uregina.scholaris.ca [uregina.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C11H22N2 | CID 70151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. unthealth.edu [unthealth.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring Dipiperidinomethane Reaction Progress
Welcome to the Technical Support Center for monitoring the synthesis of dipiperidinomethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the analytical methods used to monitor this reaction. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring accurate and reliable results.
Understanding the Reaction: The "Why" Behind the Analysis
The synthesis of this compound is a classic example of a Mannich reaction, where piperidine (a secondary amine) reacts with formaldehyde (a non-enolizable aldehyde).[1][2][3] The reaction proceeds through the formation of an Eschenmoser-like salt intermediate from piperidine and formaldehyde, which then reacts with a second equivalent of piperidine to form the final product. Understanding this mechanism is crucial for selecting and troubleshooting analytical methods, as it helps anticipate potential side reactions and impurities.
A simplified representation of the reaction is as follows:
2 C₅H₁₁N (Piperidine) + CH₂O (Formaldehyde) → C₁₁H₂₂N₂ (this compound) + H₂O
Monitoring the progress of this reaction requires the ability to quantitatively measure the disappearance of the reactants (piperidine and formaldehyde) and the appearance of the product (this compound). This guide will focus on the most common and effective analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your analysis in a question-and-answer format, providing explanations and actionable solutions.
Gas Chromatography (GC) Related Issues
Question 1: My this compound and piperidine peaks are tailing significantly in my GC chromatogram. What's causing this and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing amines by GC. The primary cause is the interaction of the basic amine groups with active sites, such as acidic silanol groups, on the surface of the GC inlet liner and the column stationary phase. This leads to undesirable adsorption and a skewed peak shape.
Causality and Solutions:
-
Active Sites: Standard glass liners and general-purpose GC columns contain acidic silanol groups that strongly interact with basic amines.
-
Solution: Use a base-deactivated inlet liner and a GC column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase). These products have surfaces treated to minimize active sites.
-
-
Column Contamination: Over time, non-volatile sample components can accumulate at the head of the column, creating active sites.
-
Solution: Regularly trim the first few centimeters of the column. As a preventative measure, use a guard column.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes, leading to peak broadening and tailing.
-
Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions for your specific GC model.
-
Question 2: I'm not seeing a peak for formaldehyde in my GC-FID analysis. Why?
Answer:
Formaldehyde is a small, polar, and highly volatile molecule that is notoriously difficult to analyze directly by GC-FID. The Flame Ionization Detector (FID) has a very low response to formaldehyde due to its single carbon atom and high oxygen content.
Causality and Solutions:
-
Low FID Response: The FID responds to carbon-hydrogen bonds. Formaldehyde (CH₂O) has a low proportion of these bonds relative to its molecular weight.
-
Solution 1: Derivatization: Convert formaldehyde into a derivative that is more amenable to GC analysis and has a better FID response. A common method is to react the sample with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be easily detected.[4] Another option is derivatization with pentafluorobenzylhydroxylamine (PFBHA).[5][6]
-
Solution 2: Alternative Detector: If available, a Mass Spectrometer (MS) detector can be used to identify and quantify formaldehyde, although derivatization is still often recommended to improve chromatography. A Thermal Conductivity Detector (TCD) can also detect formaldehyde, but with lower sensitivity.
-
Question 3: My quantitative results for piperidine are inconsistent. What could be the issue?
Answer:
Inconsistent quantification of piperidine can stem from several factors, often related to its volatility and basicity.
Causality and Solutions:
-
Sample Loss: Piperidine is volatile. Improper sample handling can lead to loss of analyte before analysis.
-
Solution: Keep sample vials tightly capped and minimize the time they are open. Use autosampler vials with septa that have good resealing properties.
-
-
Adsorption: As with peak tailing, active sites in the GC system can irreversibly adsorb a portion of the piperidine, leading to lower than expected results, especially at low concentrations.
-
Solution: Ensure your system is properly deactivated for amine analysis (base-deactivated liner and column).
-
-
Injector Discrimination: If using a split injection, discrimination against more volatile components like piperidine can occur.
-
Solution: Optimize your injection parameters. Consider using a pulsed splitless injection or a programmed temperature vaporization (PTV) inlet for more reproducible injections.
-
Workflow for Troubleshooting GC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC analysis of amines.
High-Performance Liquid Chromatography (HPLC) Related Issues
Question 4: I want to avoid derivatization. Can I analyze this compound, piperidine, and formaldehyde directly by HPLC-UV?
Answer:
Direct analysis of these three components by HPLC-UV is challenging. Piperidine and this compound lack a strong chromophore, meaning they do not absorb UV light well, resulting in very low sensitivity. Formaldehyde also has a weak UV absorbance.
Causality and Solutions:
-
Lack of Chromophore: The UV detector in an HPLC system relies on the analyte's ability to absorb UV light. Aliphatic amines and aldehydes do not have the necessary conjugated systems for strong UV absorbance.
-
Solution 1: Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors do not require a chromophore. Mass Spectrometry (MS) is also an excellent option.
-
Solution 2: Derivatization: For UV detection, pre-column or post-column derivatization is the most common solution. Reacting the amines with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride will produce derivatives with strong UV absorbance.[7] Formaldehyde can be derivatized with DNPH for HPLC analysis.[8][9]
-
Question 5: My this compound seems to be degrading on my reversed-phase HPLC column. What is happening?
Answer:
This compound is an aminal, a class of compounds that can be susceptible to hydrolysis under acidic conditions. Many standard reversed-phase HPLC methods use acidic mobile phases (e.g., with formic acid or trifluoroacetic acid) to improve peak shape, which can cause the this compound to break down back into piperidine and formaldehyde.
Causality and Solutions:
-
Acid-Catalyzed Hydrolysis: The N-C-N bond in aminals is labile in the presence of acid and water.
-
Solution: Use a mobile phase with a neutral or slightly basic pH. A mobile phase buffered at pH 7-8 is a good starting point. Ensure your column is stable at this pH range (hybrid-silica or polymer-based columns are often suitable for higher pH).
-
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of this compound?
The 1H NMR spectrum of this compound is relatively simple. You would expect to see three main groups of signals corresponding to the protons on the piperidine rings and the methylene bridge. The chemical shifts in CDCl₃ are approximately:
-
Methylene bridge (-N-CH₂-N-): A singlet around 2.83 ppm.
-
Piperidine protons adjacent to nitrogen (-N-CH₂-): A multiplet around 2.35-2.46 ppm.
-
Other piperidine protons (-CH₂-CH₂-CH₂-): A multiplet around 1.33-1.67 ppm.
Q2: What are the major mass spectral fragments of this compound?
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent base peak at m/z 98. The molecular ion peak at m/z 182 may be weak or absent. Key fragments include:
-
m/z 98: This is the base peak and corresponds to the loss of a piperidine ring, resulting in a stable iminium ion.
-
m/z 84: This fragment corresponds to the piperidinyl cation.
Q3: Can I use in-situ NMR to monitor this reaction?
Yes, in-situ (or reaction monitoring) NMR is an excellent technique for this reaction.[10] By running the reaction directly in an NMR tube inside the spectrometer, you can continuously acquire spectra over time. This allows you to:
-
Simultaneously track the disappearance of piperidine and formaldehyde signals and the appearance of this compound signals.
-
Obtain kinetic data for the reaction.[11]
-
Identify any transient intermediates or side products that may form.
Q4: What are some potential side products in this reaction?
The Mannich reaction is generally quite clean for this system. However, potential side products or impurities could include:
-
N-Formylpiperidine: If the reaction conditions are oxidative, some piperidine may be converted to its formamide.
-
Unreacted starting materials: Incomplete reaction will leave residual piperidine and formaldehyde.
-
Polymers of formaldehyde: In aqueous solutions, formaldehyde can exist in equilibrium with its hydrated form (methylene glycol) and various oligomers (polyoxymethylenes).
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound and Piperidine
Objective: To quantify the concentration of this compound and piperidine in a reaction mixture.
Instrumentation: Gas chromatograph with Flame Ionization Detector (GC-FID).
Methodology:
-
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture into a GC vial.
-
Dilute with a suitable solvent (e.g., dichloromethane or isopropanol) containing an internal standard (e.g., n-dodecane).
-
-
GC Conditions:
-
Column: A base-deactivated, polar column suitable for amine analysis (e.g., DB-WAX or a specific amine column).
-
Inlet: Use a base-deactivated liner. Set the temperature to 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 60 °C) to separate piperidine, then ramp to a higher temperature (e.g., 220 °C) to elute this compound.
-
Detector: FID at 270 °C.
-
-
Data Analysis:
-
Identify the peaks for piperidine, this compound, and the internal standard based on their retention times, confirmed by running individual standards.
-
Quantify the concentrations using a calibration curve prepared with known standards.
-
Protocol 2: In-situ 1H NMR Monitoring
Objective: To monitor the reaction progress in real-time.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, add the deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a singlet in a clear region of the spectrum).
-
Add a known amount of piperidine.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube in the spectrometer and acquire a spectrum of the starting material.
-
Remove the tube, add a known amount of formaldehyde, shake well, and quickly re-insert it into the spectrometer.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the product in each spectrum.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of each species versus time to obtain a reaction profile.
-
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key 1H NMR Signal (CDCl₃, ppm) | Key Mass Spec Fragment (m/z) |
| Piperidine | 85.15 | 106 | ~2.7 (broad singlet, N-H) | 85 (M⁺), 84 |
| Formaldehyde | 30.03 | -19 | ~9.7 (in non-aqueous solution) | 30 (M⁺), 29 |
| This compound | 182.31 | 225-227 | ~2.83 (singlet, -N-CH₂-N-) | 98 (base peak), 84 |
Logical Relationships in Method Selection
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. shimadzu.com [shimadzu.com]
- 5. selectscience.net [selectscience.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
"handling and storage recommendations for Dipiperidinomethane"
Welcome to the Technical Support Center for Dipiperidinomethane. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the handling, storage, and troubleshooting of common experimental issues involving this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but also the scientific reasoning behind them to ensure the success and safety of your experiments.
Core Concepts: Understanding this compound
This compound (also known as 1,1'-methylenebis(piperidine)) is a versatile reagent in organic synthesis, often serving as a stable, solid equivalent of formaldehyde.[1] Its structure, consisting of two piperidine rings linked by a methylene bridge, makes it a useful building block in various chemical transformations, particularly the Mannich reaction.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂ | [2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 122-123 °C at 15 mm Hg | [3] |
| Density | 0.915 g/mL at 25 °C | [3] |
Safety First: Handling and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to avoid exposure.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended PPE:
| PPE Type | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[5] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated fume hood. | Avoids inhalation of vapors, which can irritate the respiratory tract.[5] |
Long-Term Stability: Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Store in a cool, well-ventilated place.[6]
-
Atmosphere: It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air and moisture.[4]
-
Container: Keep the container tightly closed and store upright to prevent leakage.[6]
-
Incompatibilities: Store away from strong oxidizing agents, dicyanofurazan, N-nitrosoacetanilide, and N-perchloropiperazine.[6] Avoid sources of ignition such as heat, sparks, and open flames.[6]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
FAQ: Synthesis and Reaction Issues
Q1: My Mannich reaction using this compound is giving a low yield. What are the possible causes and how can I optimize it?
A1: Low yields in Mannich reactions involving this compound can stem from several factors. The reaction's success is often dependent on the catalyst and reaction conditions.[7]
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction's efficiency. While various acids can be used, the optimal catalyst may depend on your specific substrates.[7]
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and equilibrium. Experiment with different solvents and temperatures to find the optimal conditions for your specific transformation.
-
Substrate Reactivity: The electronic properties of your aldehyde and ketone/enolate precursor play a crucial role. Electron-donating groups on the amine component can enhance the reaction rate and yield.[7]
Troubleshooting Flowchart for Low-Yield Mannich Reactions:
Caption: Troubleshooting guide for low-yield Mannich reactions.
Q2: I am observing unexpected side products in my reaction. What are the likely culprits?
A2: this compound, being an aminal, is susceptible to hydrolysis, especially under acidic conditions.[8] This can lead to the formation of piperidine and formaldehyde in situ, which can then participate in side reactions.
-
Hydrolysis: The methylene bridge is the most reactive site. In the presence of acid and water, this compound can hydrolyze to piperidine and formaldehyde. This is a significant consideration if your reaction is run under acidic conditions or if water is present.[8]
-
Reductive N-methylation: In some cases, particularly with less basic amines, reductive N-methylation can occur as a side reaction.[4]
Diagram of this compound Hydrolysis:
Caption: Hydrolysis of this compound.
FAQ: Purification and Stability
Q3: How should I purify crude this compound?
A3: The primary method for purifying this compound is vacuum distillation.[9]
Step-by-Step Protocol for Vacuum Distillation:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.
-
Transfer: Transfer the crude this compound to the distillation flask.
-
Distillation: Gently heat the flask under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure (122-123 °C at 15 mm Hg).[3]
Common Impurities and Their Removal:
-
Starting Materials: Unreacted piperidine and formaldehyde (or its source). These can typically be removed by vacuum distillation.
-
Hydrolysis Products: If the crude product has been exposed to moisture, it may contain piperidine. Careful distillation is usually sufficient to separate the product.
Q4: My this compound has turned yellow. Is it still usable?
A4: A yellow discoloration can indicate the presence of oxidation products. While it may not be suitable for all applications, its usability depends on the specific requirements of your reaction. If high purity is essential, purification by vacuum distillation is recommended.
FAQ: Material Compatibility
Q5: What laboratory materials are compatible with this compound?
A5: As a secondary amine derivative, this compound is generally compatible with common laboratory materials.
-
Glassware: Borosilicate glass is inert and suitable for reactions and storage.
-
Plastics:
-
Metals: Stainless steel is generally compatible, but it's always good practice to check for any potential reactivity, especially at elevated temperatures.
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
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Conditions optimization of the mannich reaction under different conditions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Dipiperidinomethane and Other Aminals in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents can profoundly influence the outcome of a reaction, dictating yield, selectivity, and operational simplicity. Aminals, compounds containing two amino groups attached to the same carbon atom (R₂C(NR'₂)₂), serve as crucial synthons, particularly as formaldehyde or iminium ion equivalents. Among these, dipiperidinomethane stands out for its unique combination of stability and reactivity. This guide provides an in-depth comparison of this compound with other common aminals, supported by experimental insights to inform reagent selection in synthesis.
Understanding Aminals: Structure, Stability, and Role
Aminals are invaluable reagents in reactions requiring the controlled introduction of a single carbon unit, most notably in Mannich and related aminomethylation reactions.[1][2] Their utility stems from their ability to act as stable, manageable precursors to highly reactive electrophilic species like iminium ions. Unlike gaseous formaldehyde, which presents significant handling challenges, or aqueous solutions (formalin) that introduce water into sensitive reactions, aminals offer a convenient, anhydrous source of a methylene bridge.
The stability and reactivity of an aminal are intrinsically linked to the nature of its amine substituents. Steric hindrance and the electron-donating ability of the nitrogen atoms govern the equilibrium between the aminal and its corresponding iminium ion.
The Profile of this compound
This compound (also known as 1,1'-methylenedipiperidine) is a colorless to pale yellow liquid formed from the condensation of formaldehyde and two equivalents of piperidine.[3][4] Its structure, featuring two six-membered piperidine rings, confers a distinct set of properties compared to acyclic or less sterically hindered aminals.
Key Properties:
-
CAS Number: 880-09-1[3]
-
Molecular Formula: C₁₁H₂₂N₂[5]
-
Boiling Point: 122-123 °C at 15 mm Hg[4]
-
Solubility: Soluble in common organic solvents.[3]
The piperidine rings provide a moderate level of steric bulk and basicity, influencing its performance in synthetic applications.
Comparative Analysis: this compound vs. Other Aminals
The choice of aminal often depends on the specific requirements of the transformation, including the nucleophilicity of the substrate, desired reaction conditions, and ease of workup. Here, we compare this compound with two other widely used aminals: bis(dimethylamino)methane and bis(diethylamino)methane.
Aminal Comparison Candidates:
-
This compound: Derived from a cyclic secondary amine (piperidine).
-
Bis(dimethylamino)methane (N,N,N',N'-Tetramethylmethylenediamine): An acyclic aminal derived from dimethylamine. Often used as a source for the dimethylaminomethyl group.[1]
-
Bis(diethylamino)methane (N,N,N',N'-Tetraethylmethylenediamine): An acyclic aminal derived from diethylamine, offering increased steric bulk compared to its dimethyl counterpart.[6]
Performance in Mannich-Type Reactions
The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of an acidic proton located on a carbon atom.[7][8] The aminal serves as the electrophile precursor.
The general mechanism involves the in-situ formation of an electrophilic iminium ion, which is then attacked by the nucleophile (e.g., an enol or electron-rich aromatic ring).
Caption: General mechanism of an aminal-mediated Mannich reaction.
Experimental Observations:
| Aminal Reagent | Substrate | Activating Agent | Yield (%) | Observations & Causality |
| This compound | Indole | Dichloromethane (under pressure) | Good | The piperidinyl group is a good leaving group, and the resulting aminomethylated indole is synthetically valuable.[9] The cyclic nature of the piperidine may influence the transition state favorably. |
| Bis(dimethylamino)methane | Terminal Acetylenes | Transition Metal Catalysts | High (up to 95%) | This reagent is highly effective for the aminomethylation of acetylenes, leading to propargylamines.[10] The less sterically hindered dimethylamino group facilitates rapid reaction with a wide range of substrates. |
| Bis(dimethylamino)methane | Active Methylene Compounds | Trifluoroacetic Acid (TFA) | Varies | Acidic conditions are required to generate the highly reactive N,N-dimethyl(methylene)ammonium salt in situ.[1] The convenience of this one-pot procedure often outweighs the need to handle hygroscopic pre-formed salts. |
Key Insights:
-
Reactivity: Bis(dimethylamino)methane is often more reactive due to the lower steric hindrance of the dimethylamino groups, allowing for faster formation of the Eschenmoser's salt precursor.[1] This makes it ideal for less reactive nucleophiles.
-
Product Structure: The choice of aminal directly dictates the structure of the final product. This compound introduces a piperidinomethyl group, a common motif in pharmaceuticals, while bis(dimethylamino)methane introduces a dimethylaminomethyl group.[11]
-
Handling and Stability: this compound is generally a stable liquid, easy to handle under standard laboratory conditions.[3] Bis(dimethylamino)methane is also a liquid but can be more volatile. Both are significant improvements over using formaldehyde gas directly.
Role as a Formaldehyde Equivalent: A Workflow Comparison
Beyond Mannich reactions, aminals are used as direct, anhydrous formaldehyde equivalents. This is particularly advantageous in organometallic chemistry or polymer synthesis where the presence of water is detrimental.
Caption: Workflow comparison for using an aminal vs. formaldehyde gas.
The operational simplicity of using a liquid aminal like this compound is a significant advantage, eliminating the need for specialized equipment to handle toxic, gaseous formaldehyde.[12]
Experimental Protocols
Protocol: Aminomethylation of a Terminal Alkyne using Bis(dimethylamino)methane
This protocol is adapted from procedures for the synthesis of propargylamines.[10]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene) (1.0 eq)
-
Bis(dimethylamino)methane (1.5 eq)
-
Copper(I) bromide (CuBr) (5 mol%)
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne and anhydrous toluene.
-
Add bis(dimethylamino)methane to the solution via syringe.
-
Add the CuBr catalyst to the stirring solution.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding N,N-dimethylpropargylamine.
Conclusion and Outlook
This compound is a versatile and stable reagent for introducing aminomethyl groups, particularly the pharmaceutically relevant piperidinomethyl moiety.[11] Its performance is robust, and its liquid form offers superior handling characteristics compared to gaseous formaldehyde.
When compared to acyclic aminals like bis(dimethylamino)methane, the choice is often dictated by the desired product and required reactivity. Bis(dimethylamino)methane's lower steric profile makes it a more reactive option for challenging substrates.[1][10] However, the unique structural and electronic properties conferred by the piperidine rings make this compound an indispensable tool for specific synthetic targets.
Future research may focus on developing chiral aminals for asymmetric Mannich reactions and expanding the catalytic systems compatible with these reagents to further enhance their synthetic utility under milder, more sustainable conditions.
References
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N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023). Metoree. Available at: [Link]
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Pal, K. et al. (2014). Formation of N,N,N′,N′-tetramethylethylenediamine via coupling of the two charge reversed C–N bonds of Me3NO in the presence of an Eu(ii) bis(trimethylsilyl)amide complex. Dalton Transactions, 43(35), 13318-13322. Available at: [Link]
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Trofimov, B. A., et al. (2008). N,N,N′,N′-tetramethylmethanediamine - A new reagent for aminomethylation of acetylenes. Russian Journal of Organic Chemistry, 44(8), 1126-1129. Available at: [Link]
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Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. (n.d.). OUCI. Available at: [Link]
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Lama, G., et al. (2020). Amino acid dependent formaldehyde metabolism in mammals. Nature Communications, 11(1), 3011. Available at: [Link]
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Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Available at: [Link]
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This compound. (n.d.). CAS Common Chemistry. Available at: [Link]
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Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 54(1), 22-26. Available at: [Link]
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Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. HETEROCYCLES, 36(10), 2215. Available at: [Link]
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Yu, P. H., & Davis, B. A. (1988). Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase. Biochemical Pharmacology, 37(14), 2783-2790. Available at: [Link]
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Papageorgiou, G. (1990). Aspects of the chemistry of the Mannich reaction. Loughborough University. Available at: [Link]
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Ofosu, F. K., et al. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. Asian Journal of Fisheries and Aquatic Research, 1-10. Available at: [Link]
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Koner, A. L., & Mohanty, J. (2023). Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. Chemical Communications, 59(4), 437-440. Available at: [Link]
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Ruijter, E., et al. (2020). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 2020(24), 3469-3484. Available at: [Link]
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Bakhtin, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6432. Available at: [Link]
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A Comparative Guide to Methylene Bridge Donors: Dipiperidinomethane vs. Formaldehyde in Organic Synthesis
In the landscape of organic synthesis, the introduction of a single methylene (-CH₂-) bridge is a fundamental transformation, pivotal in constructing complex molecular architectures. For decades, formaldehyde has been the quintessential C1 building block for this purpose. However, its inherent drawbacks—toxicity, gaseous nature, and challenging handling—have driven chemists to seek safer and more manageable alternatives. This guide provides an in-depth comparison of dipiperidinomethane, a stable and versatile aminal, against the traditional reagent, formaldehyde, focusing on their application in key organic reactions, particularly the Mannich reaction.
Reagent Profile: A Tale of Two Methylene Sources
At a glance, the physical and safety properties of formaldehyde and this compound reveal the core of this comparison. Formaldehyde is a colorless, pungent gas, typically used as an aqueous solution (formalin) or in its solid polymeric form (paraformaldehyde).[1][2] Its use is complicated by its high toxicity, volatility, and classification as a known human carcinogen.[1][3]
This compound, in contrast, is a stable, colorless to pale yellow liquid, making it significantly easier to handle, store, and dose with precision.[4][5] While it is an irritant, it circumvents the major respiratory and carcinogenic hazards associated with gaseous formaldehyde.[6]
Table 1: Physicochemical and Safety Properties
| Property | Formaldehyde | This compound |
| CAS Number | 50-00-0[7] | 880-09-1[6][8] |
| Molecular Formula | CH₂O[1] | C₁₁H₂₂N₂[6][8] |
| Molecular Weight | 30.03 g/mol | 182.31 g/mol [6][8] |
| Physical State | Colorless gas[1][2] | Colorless to light yellow liquid[5] |
| Boiling Point | -19 °C | 98-100 °C @ 8 Torr[8] |
| Key Hazards | Toxic, Carcinogenic, Flammable Gas, Respiratory Irritant[1][3] | Skin/Eye Irritant[6] |
The Mannich Reaction: A Mechanistic Deep Dive
The Mannich reaction, a cornerstone of C-C bond formation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[9][10] It is the primary arena where the functional differences between formaldehyde and this compound become evident.
The Classic Pathway: Formaldehyde and a Secondary Amine
The traditional Mannich reaction requires three components: a compound with an active hydrogen (e.g., a ketone), a primary or secondary amine, and formaldehyde.[11][12] The mechanism proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine (e.g., piperidine) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic Eschenmoser's salt-type intermediate, the iminium ion.[9][10][11] The use of an amine hydrochloride salt is a common experimental choice to ensure the acidic environment necessary for this dehydration step.[11]
-
Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminocarbonyl product, known as a Mannich base.[9][10]
The Alternative: this compound as an Iminium Ion Precursor
This compound can be conceptualized as a stable, pre-formed adduct of formaldehyde and two equivalents of piperidine. Its utility lies in its ability to act as a direct precursor to the reactive iminium ion in situ.
In the presence of an acid catalyst or upon thermal activation, this compound can dissociate, releasing one equivalent of piperidine and generating the same piperidinium-methylene cation that is formed in the classical pathway. This circumvents the need to handle gaseous formaldehyde directly.
Performance Comparison: A Practical Perspective
The choice between formaldehyde and this compound often hinges on a trade-off between cost, safety, and reaction performance.
| Parameter | Formaldehyde / Piperidine | This compound | Causality & Field Insights |
| Handling | Requires handling of toxic gas or aqueous solution (formalin). | Simple handling of a stable liquid. | This compound significantly reduces exposure risk and simplifies reaction setup, crucial in R&D labs without specialized gas handling equipment. |
| Stoichiometry | Precise dosing can be difficult. | Accurate dosing by volume or weight is straightforward. | The accuracy afforded by this compound often leads to more reproducible results and cleaner reaction profiles, minimizing side products. |
| Reaction Medium | Use of formalin introduces water, which can be detrimental to water-sensitive substrates or reagents. | Allows for strictly anhydrous reaction conditions. | The ability to run the reaction under non-aqueous conditions is a major advantage for substrates prone to hydrolysis or for reactions requiring organometallic reagents. |
| Yield & Purity | Can be variable; risk of paraformaldehyde formation. | Often provides higher yields and purity due to cleaner reaction conditions. | By generating the iminium ion in situ from a stable precursor, this compound can prevent the formation of polymeric byproducts that often complicate purification in formaldehyde-based reactions. |
| Atom Economy | High | Lower, due to the higher molecular weight and release of a piperidine molecule. | While less atom-economical, the improved yield, purity, and reduced purification costs can make this compound more efficient overall for high-value products. |
| Cost | Very low | Higher | Formaldehyde is the reagent of choice for bulk industrial production where cost is the primary driver and engineering controls are robust. This compound is favored in pharmaceutical and fine chemical synthesis. |
Experimental Protocols: A Side-by-Side Workflow
To illustrate the practical differences, here are two representative protocols for the aminomethylation of acetophenone.
Protocol 1: Mannich Reaction using Formaldehyde and Piperidine
Objective: Synthesize 3-piperidino-1-phenylpropan-1-one.
Rationale: This protocol uses the hydrochloride salt of the amine to maintain an acidic pH, which is crucial for catalyzing the dehydration step to form the iminium ion. Ethanol serves as a solvent that accommodates all reactants.
Materials:
-
Acetophenone
-
Piperidine hydrochloride
-
Formaldehyde (37% aqueous solution, formalin)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), piperidine hydrochloride (1.1 eq), and ethanol.
-
Add a catalytic amount of concentrated HCl to ensure the medium is acidic.
-
Add formalin (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for further purification.
Protocol 2: Mannich-type Reaction using this compound
Objective: Synthesize 3-piperidino-1-phenylpropan-1-one.
Rationale: This protocol leverages this compound as both the methylene bridge source and the piperidine source. A non-aqueous solvent can be used, and a protic acid is added to catalyze the in situ generation of the iminium ion.
Materials:
-
Acetophenone
-
This compound
-
Toluene
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 eq) in toluene.
-
Add this compound (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated NaHCO₃ solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The released piperidine is typically removed during workup or purification.
Conclusion and Outlook
While formaldehyde remains an inexpensive and indispensable C1 feedstock in large-scale chemical manufacturing, its significant handling and safety liabilities cannot be overlooked.[13][14] this compound emerges as a superior alternative for many applications, particularly in the research, development, and pharmaceutical sectors.[4][15]
Its advantages—ease of handling as a stable liquid, amenability to anhydrous conditions, and often cleaner reaction profiles leading to higher yields—provide compelling reasons for its adoption. It effectively serves as a "tamed" form of formaldehyde, delivering the same reactive iminium intermediate without the associated hazards. For scientists prioritizing safety, reproducibility, and purity in aminomethylation and related reactions, this compound represents a significant process improvement and a valuable tool in the modern synthetic chemist's arsenal.
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 1,1'-methylenebis-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]
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-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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"validation of analytical methods for Dipiperidinomethane quantification"
< A Comparison Guide to Analytical Method Validation for the Quantification of Dipiperidinomethane
Introduction: The Critical Role of this compound Quantification
This compound (DPM) is a diamine that can emerge as a process-related impurity or a potential degradation product in various chemical and pharmaceutical manufacturing streams. Given that certain impurities can harbor genotoxic potential, regulatory bodies mandate their rigorous monitoring and control to ensure product quality and patient safety.[1] Therefore, the development and validation of reliable, accurate, and robust analytical methods for the quantification of DPM are not merely a matter of procedural compliance but a cornerstone of quality assurance in the pharmaceutical industry.[2]
This guide provides a comparative overview of common analytical techniques for DPM quantification. It delves into the principles of method validation as prescribed by the International Council for Harmonisation (ICH) and offers a practical, in-depth look at a validation protocol for a selected method.[3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for their intended purpose.[5]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for DPM quantification hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Aliphatic amines like DPM can be challenging to analyze directly due to their high polarity, potential for adsorption onto chromatographic surfaces, and often poor chromophoric properties for UV detection.[6][7]
Here's a comparison of commonly employed techniques:
-
Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. For amines, GC analysis often requires derivatization to improve volatility and peak shape or the use of specialized, base-deactivated columns to prevent peak tailing.[7][8][9] Detectors like the Flame Ionization Detector (FID) offer good general-purpose sensitivity, while a Mass Spectrometer (MS) provides superior specificity and lower detection limits.[10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of analytes. Direct analysis of DPM by HPLC with UV detection is often difficult due to its lack of a strong chromophore. Therefore, pre-column or post-column derivatization with a UV-absorbing or fluorescent agent is a common strategy to enhance sensitivity and selectivity.[6] Reversed-phase HPLC on C18 columns is frequently used for the separation of these derivatives.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[11][12] It is often the method of choice for trace-level quantification of impurities, including potential genotoxic impurities, as it can provide very low limits of detection (LOD) and quantitation (LOQ) without the need for derivatization.[13][14]
Comparative Performance Data
The following table summarizes the typical performance characteristics of these methods for the quantification of DPM or similar aliphatic amines. The values presented are illustrative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-FID (with derivatization) | HPLC-UV (with derivatization) | LC-MS/MS (direct analysis) |
| Specificity | Moderate to High | Moderate to High | Very High |
| Limit of Quantitation (LOQ) | ~1-10 ppm | ~0.5-5 ppm | < 0.5 ppm |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (%RSD) | < 10% | < 5% | < 2% |
| Throughput | Moderate | Moderate | High |
The Foundation of Reliable Data: Analytical Method Validation
Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[2][15] The ICH Q2(R1) guideline provides a comprehensive framework for conducting method validation, outlining the key parameters that must be evaluated.[3][16]
The primary validation characteristics include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[16]
-
Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[17][18]
-
Range: The interval of analyte concentration over which the method is precise, accurate, and linear.[16][19]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.[21]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[21]
Visualizing the Validation Framework
A well-defined workflow is essential for a systematic approach to method validation. The following diagram illustrates the typical sequence of validation experiments.
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A Comparative Guide to Dipiperidinomethane and Other Methylene Transfer Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a methylene (-CH2-) bridge is a fundamental transformation in organic synthesis, crucial for constructing the carbon skeletons of numerous pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of Dipiperidinomethane and other key methylene transfer reagents. We will delve into the mechanistic nuances, substrate scope, and practical handling of these reagents, supported by experimental data and established protocols. The objective is to equip researchers with the knowledge to make informed decisions when selecting the most appropriate methylene transfer reagent for their specific synthetic challenges.
Introduction to Methylene Transfer Reagents
The methylene group is a ubiquitous structural motif in organic chemistry. Its incorporation into molecules can significantly impact their physical, chemical, and biological properties. Methylene transfer reagents are indispensable tools for forging C-C bonds through the introduction of a -CH2- unit. These reactions are central to various synthetic strategies, most notably the Mannich reaction.[1][2]
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, formaldehyde, and a primary or secondary amine.[3] Methylene transfer reagents are often pre-formed sources of the reactive formaldehyde-amine adduct, offering advantages in terms of handling, reactivity, and selectivity.
This guide will focus on a comparative study of the following methylene transfer reagents:
-
This compound
-
Eschenmoser's Salt (N,N-Dimethylmethyleneammonium iodide)
-
Cook's Salt (N,N-Dimethylmethyleneammonium iodide)
This compound: A Detailed Profile
This compound (also known as 1,1'-methanediyldipiperidine) is a colorless to light yellow liquid with a characteristic amine-like odor.[4][5] It is a versatile and cost-effective reagent for introducing a methylene group, particularly in Mannich-type reactions.
2.1. Synthesis and Stability
This compound is synthesized from the condensation of piperidine and formaldehyde. It is commercially available and relatively stable under standard laboratory conditions.[4]
2.2. Mechanism of Action
In the presence of an acid catalyst or upon heating, this compound generates a methyleneiminium ion, the key electrophilic species that reacts with nucleophiles.
Caption: Generation of the active methyleneiminium ion from this compound.
2.3. Reactivity and Substrate Scope
This compound is effective in the aminomethylation of a wide range of substrates possessing an active hydrogen atom, including:
-
Ketones
-
Aldehydes
-
Esters
-
Amides
-
Indoles[6]
-
Phenols
2.4. Advantages and Limitations
Advantages:
-
Cost-effective: Generally more economical than other pre-formed methyleneiminium salts.
-
Ease of Handling: As a liquid, it can be easier to handle and dispense compared to solid reagents.[4]
Limitations:
-
Lower Reactivity: May require harsher reaction conditions (higher temperatures, stronger acids) compared to more reactive salts like Eschenmoser's salt.
-
Potential for Side Reactions: The in-situ generation of the iminium ion can sometimes lead to side reactions, depending on the substrate and reaction conditions.
Comparative Analysis with Other Methylene Transfer Reagents
3.1. Eschenmoser's Salt (N,N-Dimethylmethyleneammonium iodide)
Eschenmoser's salt is a powerful and widely used aminomethylating agent.[7] It is a colorless, hygroscopic crystalline solid.[7][8]
-
Reactivity: Eschenmoser's salt is generally more reactive than this compound and can often effect aminomethylation under milder conditions.[9] This high reactivity is attributed to the pre-formed nature of the N,N-dimethylmethyleneiminium cation.[7]
-
Stability: It is sensitive to moisture and light and should be stored in a dark, inert atmosphere.[8] Discoloration of the salt can indicate decomposition and the presence of impurities like formaldehyde, which may lead to side reactions.[10]
-
Substrate Scope: It has a broad substrate scope, reacting efficiently with enolates, silyl enol ethers, and even weakly acidic ketones.[7][9]
-
Handling: As a hygroscopic solid, it requires careful handling under anhydrous conditions to maintain its reactivity.[10]
3.2. Cook's Salt (N,N-Dimethylmethyleneammonium iodide)
Cook's salt is chemically identical to Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide) and therefore shares the same reactivity and applications.[8][11] The different names are often used interchangeably in the literature.
3.3. Summary Table of Performance Metrics
| Feature | This compound | Eschenmoser's Salt / Cook's Salt |
| Physical State | Liquid[4] | Crystalline Solid[7] |
| Reactivity | Moderate | High[9] |
| Stability | Relatively Stable[4] | Hygroscopic, light-sensitive[8][10] |
| Handling | Easy to dispense[4] | Requires anhydrous conditions[10] |
| Cost | Lower | Higher |
| Typical Conditions | Often requires heating/acid catalysis | Milder conditions often suffice[9] |
Applications in Synthesis and Drug Development
Methylene transfer reagents are instrumental in the synthesis of a vast array of biologically active molecules. The piperidine motif, which can be introduced using this compound, is a common feature in many pharmaceuticals.[12][13]
4.1. The Mannich Reaction
The Mannich reaction remains a cornerstone of synthetic organic chemistry for the preparation of β-amino carbonyl compounds, which are valuable intermediates for further synthetic transformations.[1][2][3]
Caption: General workflow of the Mannich reaction.
4.2. Synthesis of Biologically Active Molecules
The aminomethylation of various scaffolds using reagents like this compound is a key step in the synthesis of compounds with potential therapeutic applications, including anticancer agents.[14] For instance, the introduction of an aminomethyl group at the C-3 position of 4-hydroxyquinolines can significantly enhance their cytotoxic activity against cancer cell lines.[14]
4.3. Case Study: Aminomethylation of 2-Naphthol
The aminomethylation of 2-naphthol is a classic example demonstrating the utility of methylene transfer reagents. The reaction of 2-naphthol with this compound in a suitable solvent, often with heating, yields the corresponding aminomethylated product. A comparative study with Eschenmoser's salt would likely show that the latter provides the product in higher yield and/or under milder conditions.
Experimental Protocols
5.1. General Procedure for Aminomethylation using this compound
This protocol describes a general procedure for the aminomethylation of an active methylene compound.
Materials:
-
Active methylene compound (e.g., ketone, ester)
-
This compound
-
Acid catalyst (e.g., acetic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, dioxane)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound in the chosen solvent.
-
Add this compound to the solution.
-
Add the acid catalyst dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up, which may include neutralization, extraction, and drying of the organic layer.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
5.2. Comparative Experiment: Aminomethylation of Indole
A comparative study on the N-aminomethylation of indole can effectively highlight the differences in reactivity between this compound and other methylene sources. Recent studies have explored various conditions for this transformation, including the use of dichloromethane as a methylene source under ultrasound irradiation.[6][15]
Protocol Outline:
-
Reaction with this compound: React indole with this compound in a suitable solvent (e.g., acetonitrile) with an acid catalyst, and monitor the reaction at different temperatures.
-
Reaction with Dichloromethane and Piperidine: Following a modified literature procedure, react indole with piperidine and dichloromethane in the presence of a base (e.g., sodium hydride) under ultrasound irradiation.[6]
-
Analysis: Compare the yields and reaction times for both methods to assess their relative efficiency.
Conclusion and Future Outlook
This compound is a valuable and cost-effective methylene transfer reagent, particularly for large-scale applications where cost is a significant factor. While more reactive reagents like Eschenmoser's salt offer advantages in terms of milder reaction conditions and potentially higher yields for challenging substrates, the ease of handling of this compound makes it an attractive choice for many standard aminomethylation reactions.
The continued development of new and more efficient methylene transfer reagents, as well as novel applications of existing ones, will undoubtedly remain an active area of research. The focus will likely be on improving selectivity, expanding substrate scope, and developing more environmentally benign reaction conditions.
References
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- Mannich Reaction. (2023, January 22). Chemistry LibreTexts.
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- Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.
- Several examples of bioactive molecules containing piperidine. (n.d.). ResearchGate.
- Application Notes and Protocols for Aminomethylation of 4-Hydroxyquinolines. (n.d.). Benchchem.
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- This compound CAS#: 880-09-1. (n.d.). ChemicalBook.
- An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. (2019, August 13). Frontiers.
- Technical Support Center: Synthesis and Application of Eschenmoser's Salt. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. (2019, August 13). ResearchGate.
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A Comparative Guide to the Structural Elucidation of Dipiperidinomethane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern pharmaceutical and chemical research, the precise structural characterization of reaction products is paramount. Dipiperidinomethane, a versatile N,N'-acetal, serves as a valuable building block in organic synthesis. Its reactions, particularly with electrophilic and nucleophilic agents, can lead to a diverse array of substituted piperidine derivatives. The unambiguous determination of these structures is critical for understanding reaction mechanisms, ensuring product purity, and advancing drug discovery pipelines.
This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of this compound reaction products. We will delve into the principles, advantages, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and established protocols. Our focus will be on not just the "how" but the "why," offering insights into the strategic selection and application of these methods.
The Challenge: Characterizing N-Substituted Piperidine Scaffolds
This compound (also known as 1,1'-methylenebis(piperidine)) possesses two nucleophilic nitrogen atoms bridged by a methylene group.[1][2] Reactions often involve the displacement of one piperidine ring or the formation of quaternary ammonium salts, leading to products with distinct stereochemical and electronic properties. The primary challenge lies in unequivocally determining the site of substitution, the nature of the new substituent, and the conformational dynamics of the resulting piperidine ring(s).
A Comparative Analysis of Key Analytical Techniques
The structural elucidation of this compound reaction products relies on a synergistic application of modern analytical methods. While each technique provides unique insights, a comprehensive understanding is often achieved through their combined use.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Ideal Applications |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | - Unambiguous structure determination- Provides information on stereochemistry and conformation- Non-destructive | - Relatively low sensitivity- Can be time-consuming for complex molecules | - Primary structure elucidation- Stereochemical and conformational analysis |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | - High sensitivity and selectivity- Provides accurate molecular weight information | - Does not provide detailed structural information on its own- Isomeric and isobaric compounds can be difficult to distinguish | - Molecular weight determination- High-throughput screening- Analysis of complex mixtures (LC-MS) |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | - Provides the absolute and unambiguous 3D structure- Detailed information on bond lengths, angles, and intermolecular interactions | - Requires a single, high-quality crystal- Not suitable for non-crystalline materials | - Definitive structure determination of crystalline solids- Elucidation of solid-state packing and intermolecular forces |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and widely used technique for the de novo structural elucidation of organic molecules.[3][4] For this compound reaction products, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.
Causality in Experimental Choices:
The choice of NMR experiments is dictated by the specific structural questions at hand. A standard suite of experiments for a novel N-substituted piperidine derivative would include:
-
¹H NMR: Provides information on the number and chemical environment of protons. The integration of signals reveals the relative number of protons, while chemical shifts and coupling constants offer insights into their connectivity and spatial arrangement.
-
¹³C NMR: Determines the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
-
Experimental Protocol: NMR Analysis of a Hypothetical Reaction Product
Let us consider the reaction of this compound with an alkyl halide (R-X) to form a quaternary ammonium salt, N-alkyl-N-(piperidin-1-ylmethyl)piperidinium halide.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Step 2: Data Acquisition
-
Acquire a ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities.
Step 3: Spectral Interpretation
-
¹H NMR: Look for characteristic signals of the piperidine rings, the methylene bridge, and the newly introduced alkyl group. The chemical shifts of protons adjacent to the quaternized nitrogen will be significantly downfield compared to those in the starting material.
-
¹³C NMR: Identify the signals for the piperidine carbons, the methylene bridge, and the alkyl group. The carbons alpha to the positive nitrogen will also be deshielded.
-
HSQC: Correlate each proton signal to its directly attached carbon.
-
HMBC: Use long-range correlations to confirm the connectivity between the alkyl group, the piperidine ring, and the methylene bridge. For instance, a correlation between the protons of the alkyl group and the carbons of the piperidine ring would confirm N-alkylation.
II. Mass Spectrometry (MS): High Sensitivity for Molecular Weight Determination
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering crucial information for formula determination.[5][6] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures and isolating products for further characterization.
Causality in Experimental Choices:
The choice of ionization technique is critical for analyzing N-substituted piperidines.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and charged molecules like quaternary ammonium salts. It typically produces the protonated molecule [M+H]⁺ or, in the case of a quaternary ammonium salt, the molecular ion M⁺.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can provide structural information through the analysis of fragment patterns, the molecular ion may be weak or absent.
For the analysis of this compound reaction products, ESI is generally preferred due to the polar nature of the expected products.
Experimental Protocol: ESI-MS Analysis
Step 1: Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Step 2: Data Acquisition
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Step 3: Data Analysis
-
Identify the peak corresponding to the molecular ion. For a quaternary ammonium salt formed from the reaction of this compound (C₁₁H₂₂N₂) with an alkyl halide (e.g., CH₃I), the expected molecular ion would correspond to [C₁₂H₂₅N₂]⁺.
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
III. X-ray Crystallography: The Definitive 3D Structure
For crystalline reaction products, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[7][8] This technique is the gold standard for structural elucidation when applicable.
Causality in Experimental Choices:
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. The choice of crystallization solvent and technique is therefore critical and often requires empirical screening.
Experimental Protocol: Single-Crystal X-ray Diffraction
Step 1: Crystallization
-
Dissolve the purified product in a minimal amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals.
Step 2: Data Collection
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
Step 3: Structure Solution and Refinement
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow: A Synergistic Approach
The structural elucidation of this compound reaction products is best approached through a logical workflow that integrates these techniques.
Caption: A typical workflow for the structural elucidation of this compound reaction products.
Conclusion
The structural elucidation of this compound reaction products requires a multi-faceted analytical approach. While NMR spectroscopy serves as the primary tool for determining connectivity and stereochemistry in solution, mass spectrometry provides essential molecular weight information with high sensitivity. For crystalline products, X-ray crystallography offers the definitive three-dimensional structure. By understanding the strengths and limitations of each technique and employing them in a logical and synergistic manner, researchers can confidently and accurately characterize novel N-substituted piperidine derivatives, accelerating progress in chemical synthesis and drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][2]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[7]
-
European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). Comparison of NMR and MS. Metabolomics. [Link][9]
-
Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1157–o1158.[10]
-
MDPI. (2021). Synthesis of Quaternary Heterocyclic Salts. [Link][11]
-
MDPI. (2021). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link][12]
-
Wiley Online Library. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link][13]
-
Yeditepe University. (2022). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 1(2), 108-115.[14]
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Springer. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(7), 734-740.[8]
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The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link][16]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link][17]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Dipiperidinomethane
Introduction: The Critical Role of Purity in Dipiperidinomethane Synthesis
This compound (CAS 880-09-1), a diamine compound, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving the reaction of piperidine with a formaldehyde source, can lead to the formation of various process-related impurities and degradation products. These impurities can significantly impact the yield, reactivity, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical methodology for purity assessment is not merely a quality control checkpoint but a cornerstone of the entire development lifecycle.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to establish self-validating analytical systems in their laboratories.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile or thermally labile compounds, HPLC is the undisputed technique of choice in the pharmaceutical industry.[2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.
The Challenge of Analyzing Basic Amines
This compound is a basic compound. The nitrogen atoms in the piperidine rings are prone to interacting with residual acidic silanol groups on the surface of traditional silica-based stationary phases. This interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing, reduced column efficiency, and poor resolution. Our methodological choices are therefore deliberately designed to mitigate these effects.
A Robust Reversed-Phase HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound. It is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[3][4][5]
Experimental Protocol: HPLC-UV/CAD
-
Instrumentation:
-
An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.
-
A Charged Aerosol Detector (CAD) is highly recommended in series with the UV detector. This compound lacks a strong chromophore, making UV detection less sensitive. CAD offers near-universal response for non-volatile analytes, providing a more accurate assessment of all impurities.[6]
-
-
Chromatographic Conditions:
-
Column: A modern, base-deactivated C18 column (e.g., Agilent ZORBAX StableBond C18, Waters XBridge C18), 150 mm x 4.6 mm, 3.5 µm particle size. These columns are specifically designed to minimize silanol interactions.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
CAD Settings: Evaporation Temperature: 35 °C, Nitrogen Gas Pressure: 35 psi.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound sample.
-
Dissolve in a 25 mL volumetric flask using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Causality Behind Experimental Choices
-
High pH Mobile Phase: Using a pH of 9.5 ensures that this compound (a base) is in its neutral, unprotonated form. This drastically reduces the ionic interaction with any residual silanols on the stationary phase, resulting in superior peak symmetry and efficiency.
-
Base-Deactivated Column: These columns have undergone special treatment to cap or shield the acidic silanol groups, making them suitable for analyzing basic compounds even at neutral pH, and providing extra robustness at high pH.
-
Charged Aerosol Detector (CAD): This detector nebulizes the eluent, charges the resulting aerosol particles, and measures the charge. Its response is independent of the optical properties of the analyte, making it invaluable for quantifying unknown impurities that may lack a UV chromophore, thus providing a more accurate purity profile.[6]
Method Validation and System Suitability
Any analytical method used in drug development must be validated to ensure it is fit for its intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
System Suitability Test (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[12][13] This typically involves injecting a standard solution multiple times and checking parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have their place in the analytical workflow. The choice of technique depends on the specific requirement, such as high-throughput screening, impurity identification, or quantitative purity determination.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[14] | Separation based on differential migration on a solid stationary phase layer with a liquid mobile phase.[15] |
| Analytes | Non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds.[7] | Broad applicability, excellent for qualitative screening.[16] |
| Resolution | Very High | Excellent | Low to Moderate |
| Quantitation | Excellent (High Accuracy & Precision) | Excellent (with FID or MS detectors) | Semi-quantitative at best |
| Sensitivity | High (ng to pg range with appropriate detectors) | Very High (pg to fg range with specific detectors) | Moderate (µg to ng range) |
| Throughput | Moderate (typically 15-60 min per sample) | Moderate to High (can be faster than HPLC) | Very High (multiple samples per plate) |
| Impurity ID | Possible with hyphenated techniques like HPLC-MS. | Excellent with Mass Spectrometry (GC-MS).[17] | Limited, requires scraping and further analysis. |
| Use Case | Gold standard for final product purity testing and stability studies. | Analysis of volatile starting materials, solvents, and thermally stable impurities. | Rapid monitoring of reaction progress and preliminary impurity spotting.[18] |
Alternative Methodologies: Protocols and Rationale
Gas Chromatography (GC-FID/MS)
This compound is sufficiently volatile for GC analysis, making this a powerful alternative for identifying volatile impurities from the synthesis process.[17][19]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A column designed for amine analysis is crucial to prevent peak tailing (e.g., Agilent CP-Volamine, 30 m x 0.32 mm, 5 µm film thickness).[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
-
Injection: 1 µL, Split ratio 20:1.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.
Rationale: GC is particularly adept at separating low molecular weight, volatile impurities that might be difficult to resolve from the solvent front in HPLC. Coupling GC with Mass Spectrometry (GC-MS) provides definitive structural information for impurity identification.[20]
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative analysis, especially for monitoring the progress of a chemical reaction.[21]
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 plate.
-
Mobile Phase: A mixture of Chloroform, Methanol, and Triethylamine (e.g., 8:2:0.5 v/v/v). The triethylamine is added to the mobile phase to act as a competing base, minimizing the interaction of the basic analyte with the acidic silica gel and thus reducing streaking.
-
Application: Spot a dilute solution of the crude reaction mixture and the this compound standard onto the plate.
-
Development: Develop the plate in a saturated chamber until the solvent front reaches about 1 cm from the top.
-
Visualization:
Rationale: TLC provides a quick visual snapshot of the reaction's completeness and the complexity of the impurity profile.[16] It is an indispensable, low-cost tool for process development before committing to more time-consuming HPLC or GC analysis.
Workflow and Decision Making
The choice of analytical technique is guided by the stage of the development process. The following diagram illustrates a typical workflow for purity assessment from synthesis to final product release.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. While TLC offers a rapid method for reaction monitoring and GC-MS provides unparalleled capability for identifying volatile impurities, a well-developed and validated reversed-phase HPLC method is the definitive standard for accurate, quantitative purity determination. The use of a high-pH mobile phase with a base-deactivated column is critical to achieving the symmetric peak shapes necessary for reliable quantification of basic amines. Furthermore, employing a universal detector like CAD alongside traditional UV detection ensures that all potential impurities are accounted for, providing a true and trustworthy purity value. Adherence to principles outlined by regulatory bodies like the USP and ICH is paramount to ensure the data is robust, reproducible, and suitable for supporting drug development and manufacturing.[3][9][24]
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: Analytical Methods (RSC Publishing) URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid Source: PubMed URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Identification and quantitation of amines by thin-layer chromatography Source: PubMed URL: [Link]
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Title: SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION Source: ResearchGate URL: [Link]
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Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]
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Title: Synthesis and impurity profiling of MDMA prepared from commonly available starting materials Source: Forensic Science International URL: [Link]
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A Comprehensive Guide to the Cross-Reactivity of Dipiperidinomethane with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the compatibility of reagents is paramount to successful synthesis and formulation. Dipiperidinomethane, a versatile building block and synthetic intermediate, possesses a unique reactivity profile owing to its aminal functional group. This guide provides an in-depth comparison of the cross-reactivity of this compound with a range of common functional groups, supported by established chemical principles and proposed experimental data.
Introduction to this compound: Structure and Reactivity
This compound (CAS 880-09-1), also known as 1,1'-methanediyldipiperidine, is an organic compound featuring two piperidine rings linked by a methylene bridge.[1][2] This structure classifies it as an aminal, the nitrogen analog of an acetal. The presence of two tertiary amine functionalities and the aminal linkage dictates its chemical behavior.[1]
The core of its reactivity lies in the lability of the C-N bonds within the aminal group, particularly under acidic conditions, and the nucleophilic nature of the nitrogen atoms of the piperidine rings.[3] This guide will explore its stability and reactivity in the presence of various functional groups, providing a framework for its effective use in complex synthetic pathways.
Experimental Design for Cross-Reactivity Profiling
To objectively assess the cross-reactivity of this compound, a series of standardized experiments are proposed. For each functional group, this compound is subjected to controlled reaction conditions, and the extent of reaction is monitored over time using appropriate analytical techniques.
General Experimental Workflow
The general workflow for assessing cross-reactivity is depicted below. This systematic approach ensures reproducibility and allows for direct comparison across different functional groups.
Caption: General workflow for assessing the cross-reactivity of this compound.
Analytical Methodologies
A combination of analytical techniques is employed to monitor the reactions and characterize the products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile reactants and products, providing both qualitative and quantitative data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of products and the monitoring of reaction kinetics in situ.[4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and for quantifying the disappearance of starting materials and the appearance of products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the change in functional groups throughout the reaction.
Comparative Analysis of Cross-Reactivity
The following sections detail the expected cross-reactivity of this compound with key functional groups based on established chemical principles. The results are summarized in comparative tables with hypothetical, yet chemically plausible, experimental data.
Reactivity with Acidic Functional Groups
Causality: Aminals are known to be unstable in acidic conditions, undergoing hydrolysis to their constituent amine and aldehyde.[3] The rate of hydrolysis is pH-dependent, increasing with acidity.
Expected Reaction: this compound is expected to readily react with carboxylic acids and strong mineral acids, leading to the cleavage of the aminal bond.
Reaction Scheme: (CH₂)₅N-CH₂-N(CH₂)₅ + 2 RCOOH → 2 (CH₂)₅NH + CH₂O + 2 RCOO⁻
| Functional Group | Test Compound | Conditions | % Conversion of this compound (24h) | Primary Products |
| Carboxylic Acid | Acetic Acid | THF, 25°C | >95% | Piperidine, Formaldehyde, Piperidinium Acetate |
| Strong Acid (Mineral) | Hydrochloric Acid (1M aq.) | Water, 25°C | 100% (instantaneous) | Piperidinium Chloride, Formaldehyde |
Stability in the Presence of Basic Functional Groups
Causality: The aminal linkage is generally stable under basic and neutral conditions.[3] The tertiary amine nature of the piperidine rings allows this compound itself to act as a base.
Expected Reaction: this compound is expected to be stable in the presence of strong and weak bases. No significant degradation of the aminal structure is anticipated.
| Functional Group | Test Compound | Conditions | % Conversion of this compound (24h) | Primary Products |
| Strong Base | Sodium Hydroxide | Methanol, 25°C | <1% | No reaction |
| Hindered Base | Lithium Diisopropylamide (LDA) | THF, -78°C to 25°C | <1% | No reaction |
Reactivity with Electrophilic Functional Groups
Causality: The nitrogen atoms in the piperidine rings of this compound possess lone pairs of electrons, making them nucleophilic.[5] They are expected to react with electrophilic centers.
Expected Reaction: this compound can react with electrophiles such as alkyl halides and acyl chlorides. The reaction is likely to occur at one or both of the nitrogen atoms.
Caption: Nucleophilic attack of this compound on an electrophile.
| Functional Group | Test Compound | Conditions | % Conversion of this compound (24h) | Primary Products |
| Alkyl Halide | Iodomethane | Acetonitrile, 25°C | >90% | N-methyl-N'-(piperidin-1-ylmethyl)piperidinium iodide |
| Acyl Chloride | Acetyl Chloride | DCM, 0°C | >95% | 1-(piperidin-1-ylmethyl)piperidin-1-yl)ethan-1-one |
Reactivity with Nucleophilic Functional Groups
Causality: Under neutral or basic conditions, this compound lacks a strong electrophilic center. However, in the presence of an acid, the protonated aminal can generate an iminium ion, which is a potent electrophile. This is the basis of the Mannich reaction.
Expected Reaction: In the absence of an acid catalyst, this compound is not expected to react with nucleophiles.
| Functional Group | Test Compound | Conditions | % Conversion of this compound (24h) | Primary Products |
| Primary Amine | Aniline | Toluene, 80°C | <2% | No significant reaction |
| Thiol | Thiophenol | THF, 25°C | <2% | No significant reaction |
Stability towards Oxidizing and Reducing Agents
Causality: Tertiary amines can be susceptible to oxidation. The stability of the aminal linkage towards common reducing agents is also a key consideration.
Expected Reaction: Strong oxidizing agents may lead to the formation of N-oxides or degradation of the molecule. The aminal is expected to be stable towards common hydride-based reducing agents.
| Reagent Class | Test Compound | Conditions | % Conversion of this compound (24h) | Primary Products |
| Oxidizing Agent | Hydrogen Peroxide | Methanol, 25°C | >80% | N-oxide derivatives, degradation products |
| Reducing Agent | Sodium Borohydride | Ethanol, 25°C | <1% | No reaction |
| Strong Reducing Agent | Lithium Aluminum Hydride | THF, 25°C | <1% | No reaction |
Detailed Experimental Protocols
Protocol for Reactivity with Carboxylic Acids
-
Preparation: In a clean, dry vial, dissolve this compound (1 mmol) in anhydrous THF (5 mL). In a separate vial, dissolve acetic acid (2.2 mmol) in anhydrous THF (5 mL).
-
Reaction Initiation: Add the acetic acid solution to the this compound solution at 25°C with stirring.
-
Monitoring: Withdraw aliquots (0.1 mL) at 1, 4, 8, and 24 hours. Quench the aliquot with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Analysis: Analyze the organic extract by GC-MS to determine the concentration of this compound and identify the products.
Protocol for Reactivity with Alkyl Halides
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 mmol) in anhydrous acetonitrile (10 mL).
-
Reaction Initiation: Add iodomethane (1.1 mmol) to the solution at 25°C with stirring.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane). For quantitative analysis, withdraw aliquots (0.1 mL) at specified time intervals, dilute with acetonitrile, and analyze by HPLC.
-
Analysis: After 24 hours, concentrate the reaction mixture under reduced pressure. Analyze the residue by ¹H NMR and mass spectrometry to confirm the structure of the product.
Conclusion and Field-Proven Insights
This guide provides a comprehensive overview of the expected cross-reactivity of this compound with a variety of common functional groups. The key takeaways for the practicing scientist are:
-
Acid Sensitivity: this compound is highly sensitive to acidic conditions, which will cleave the aminal bond. This reactivity can be exploited in certain synthetic strategies but must be avoided if the aminal moiety is to be preserved.[3]
-
Base Stability: The compound is robust under basic and neutral conditions, making it compatible with a wide range of base-mediated reactions.
-
Nucleophilicity: The piperidine nitrogen atoms are nucleophilic and will react with electrophiles. This allows for the functionalization of the piperidine rings.[5]
-
Latent Electrophilicity: In the presence of an acid catalyst, this compound can serve as a precursor to an electrophilic iminium ion, a key intermediate in Mannich-type reactions.
-
Redox Stability: this compound is generally stable to common reducing agents but can be susceptible to oxidation.
By understanding this reactivity profile, researchers can make informed decisions when incorporating this compound into their synthetic designs, ultimately leading to more efficient and successful outcomes.
References
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D. Schär, U. Radius, C. Schmuck, U. Holzgrabe, Experimental and theoretical investigations into the stability of cyclic aminals, Beilstein J. Org. Chem.2016 , 12, 2280–2292. [Link]
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A Mechanistic Dissection of Methylene Bridge Donors: Comparing Dipiperidinomethane and Its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aminal for Aminomethylation Reactions
In the realm of carbon-carbon bond formation, the Mannich reaction and related aminomethylations stand as indispensable tools for the construction of complex nitrogen-containing molecules, which are pivotal in medicinal chemistry and materials science.[1][2] At the heart of many of these transformations lies the choice of the methylene bridge donor. This guide provides an in-depth mechanistic comparison of dipiperidinomethane and its common analogs, such as bis(dimethylamino)methane and N,N'-methylenebismorpholine. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the rationale to make informed decisions for optimizing their synthetic strategies.
Introduction to Aminals as Methylene Bridge Donors
This compound, bis(dimethylamino)methane, and N,N'-methylenebismorpholine belong to a class of compounds known as aminals. These molecules, characterized by two amino groups attached to the same carbon atom, serve as convenient and often more stable precursors to highly reactive iminium ions—the key electrophilic species in Mannich-type reactions.[1][3] The general mechanism involves the acid-catalyzed decomposition of the aminal to generate a formaldehyde equivalent and a secondary amine, which then combine to form the electrophilic iminium ion. This is subsequently attacked by a carbon nucleophile, such as an enol or enolate.[1]
The choice of the aminal can significantly influence the reaction's efficiency, yield, and even stereochemical outcome. This is primarily due to the differences in the steric bulk and electronic properties of the parent amines from which they are derived.[4][5]
Mechanistic Comparison: The Role of Steric and Electronic Effects
The efficacy of an aminal in a Mannich-type reaction is largely dictated by the rate of formation and the reactivity of the corresponding iminium ion. This, in turn, is influenced by the steric and electronic properties of the amine fragments.
Electronic Effects: The basicity of the parent secondary amine plays a crucial role. More basic amines can facilitate the initial protonation step, leading to a faster generation of the iminium ion. However, the stability of the resulting iminium ion is also a key factor. Electron-donating groups on the amine can stabilize the positive charge on the nitrogen atom of the iminium ion, potentially increasing its concentration at equilibrium but decreasing its electrophilicity.
Steric Effects: The steric hindrance around the nitrogen atoms can affect both the rate of aminal formation/decomposition and the subsequent reaction of the iminium ion.[6] Bulkier substituents on the amine can hinder the approach of the nucleophile to the iminium ion, potentially slowing down the reaction rate. Conversely, in some cases, steric bulk can be exploited to achieve higher selectivity.[4]
Comparative Performance Analysis
| Reagent | Parent Amine | Key Features | Reported Yields (Mannich with Acetophenone) | References |
| This compound | Piperidine | - Cyclic, conformationally restricted- Moderately basic | Good to excellent | [7][8] |
| Bis(dimethylamino)methane | Dimethylamine | - Acyclic, sterically less demanding- Higher basicity | High (80-90% for bis-Mannich bases) | [9][10][11] |
| N,N'-Methylenebismorpholine | Morpholine | - Cyclic, contains an ether linkage- Less basic due to the electron-withdrawing effect of the oxygen atom | Moderate to good | [1] |
Note: The yields are indicative and can vary significantly based on the specific reaction conditions, substrate, and catalyst used.
This compound: The piperidine rings provide a moderate level of steric bulk and basicity. The cyclic nature of the piperidine moiety can influence the conformational preferences of the transition state, which can be advantageous in stereoselective reactions.
Bis(dimethylamino)methane (and its close analog TMMDA): The acyclic and less sterically hindered nature of the dimethylamino groups generally leads to faster reaction rates. The higher basicity of dimethylamine compared to piperidine and morpholine can accelerate the formation of the iminium ion. Indeed, studies on the synthesis of bis-Mannich bases from acetophenone using N,N,N',N'-tetramethylmethylenediamine (TMMDA) have reported high yields of 80-90%.[9][10]
N,N'-Methylenebismorpholine: The presence of the oxygen atom in the morpholine ring has an electron-withdrawing effect, making morpholine less basic than piperidine and dimethylamine. This can lead to a slower formation of the iminium ion and potentially lower overall reaction rates. However, the unique electronic properties and the different steric profile of the morpholine ring can be beneficial for specific substrates or to achieve a desired chemoselectivity.
Experimental Protocols
General Procedure for the Mannich Reaction of Acetophenone
The following is a generalized protocol for the Mannich reaction of acetophenone, which can be adapted for use with this compound, bis(dimethylamino)methane, or N,N'-methylenebismorpholine.
Materials:
-
Acetophenone
-
Aminal (this compound, Bis(dimethylamino)methane, or N,N'-Methylenebismorpholine)
-
Acid catalyst (e.g., HCl, ZnCl₂)
-
Solvent (e.g., Ethanol, Dioxane)
-
Paraformaldehyde (if starting from the amine and formaldehyde)
Procedure:
-
To a solution of acetophenone in the chosen solvent, add the aminal and the acid catalyst.
-
If not using a pre-formed aminal, add the secondary amine (piperidine, dimethylamine, or morpholine), paraformaldehyde, and the acid catalyst to the solution of acetophenone.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
For a specific high-yield synthesis of bis-Mannich bases from acetophenone using TMMDA (an analog of bis(dimethylamino)methane), a method employing ZnCl₂ as a promoter has been reported to give yields in the range of 80-90%.[9][10]
Visualizing the Mechanism
General Mannich Reaction Mechanism
Caption: General mechanism of the Mannich reaction involving aminal decomposition.
Experimental Workflow for a Typical Mannich Reaction
Caption: A typical experimental workflow for the synthesis of a Mannich base.
Conclusion
The selection of an appropriate aminal as a methylene bridge donor is a critical parameter in the design of efficient aminomethylation reactions. While this compound offers a balance of reactivity and steric influence, acyclic analogs like bis(dimethylamino)methane often provide higher reactivity and yields due to lower steric hindrance and greater basicity. N,N'-methylenebismorpholine, with its reduced basicity, may offer advantages in reactions requiring milder conditions or specific electronic properties. Ultimately, the optimal choice will depend on the specific substrate, desired product, and reaction conditions. This guide provides a foundational understanding of the mechanistic nuances to aid researchers in navigating these choices and advancing their synthetic endeavors.
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Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC - NIH. (2018, November 14). Retrieved January 1, 2026, from [Link]
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A Senior Application Scientist’s Guide to the Performance Evaluation of Dipiperidinomethane in Different Solvent Systems
Introduction: Understanding Dipiperidinomethane as a Key Synthetic Reagent
This compound (CAS No. 880-09-1), an aminal derived from piperidine and formaldehyde, is a versatile and highly valuable reagent in modern organic synthesis.[1] Structurally, it serves as a stable, easy-to-handle synthetic equivalent of the iminium ion precursor, making it a cornerstone reagent for aminomethylation reactions, particularly the Mannich reaction.[2][3] Its application is critical in the construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][4]
The performance of this compound, however, is not intrinsic to the molecule alone; it is profoundly influenced by the reaction environment. The choice of solvent is arguably one of the most critical parameters affecting reaction kinetics, equilibrium position, and ultimately, product yield and purity.[5] Solvents are not merely inert media but active participants that can stabilize or destabilize reactants, intermediates, and transition states through various intermolecular forces.[6]
This guide is designed to move beyond simplistic protocols, explaining the causality behind experimental design and providing a robust methodology for selecting the optimal solvent system for reactions involving this compound. We will explore its performance through a model Mannich-type reaction, providing the necessary protocols to generate self-validating, reproducible data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 880-09-1 | [1][7] |
| Molecular Formula | C₁₁H₂₂N₂ | [7][8] |
| Molecular Weight | 182.31 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [1][10] |
| Boiling Point | 122-123 °C @ 15 mm Hg | [9][10] |
| Density | ~0.915 g/mL at 25 °C | [9] |
| General Solubility | Soluble in most common organic solvents | [1] |
The Decisive Role of the Solvent System in Aminal Chemistry
The efficacy of this compound is intrinsically linked to its stability and reactivity, both of which are modulated by the solvent. As an aminal, it exists in equilibrium with its constituent amine (piperidine) and an iminium ion, especially under acidic or Lewis acidic conditions. The solvent influences this equilibrium and the subsequent reaction pathway.
Key solvent properties to consider include:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
-
Proticity: Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can solvate and stabilize charged species but may also deactivate nucleophiles or bases by forming strong hydrogen bonds.[11] Aprotic solvents lack this ability.
-
Coordinating Ability: Solvents can coordinate with Lewis acids or other catalysts, influencing their activity.
The stability of the aminal moiety is particularly sensitive to pH. In aqueous acidic media, aminals are known to undergo rapid hydrolysis, a factor that must be considered during reaction work-up.[12]
Caption: Logical relationship between solvent properties and reaction outcomes.
A Comparative Case Study: The Mannich Reaction
To empirically evaluate the performance of this compound, we will use a model three-component Mannich reaction. This reaction involves the aminomethylation of an active hydrogen compound and is a primary application of this reagent.
Model Reaction: (A diagram of the reaction of benzaldehyde, ethyl acetoacetate, and this compound to form the Mannich product).
Rationale for Solvent Selection: A diverse set of solvents is chosen to probe the effects of polarity and proticity on the reaction's performance.
-
Toluene (Nonpolar, Aprotic): Often used for its high boiling point and inertness. It provides a baseline for a non-stabilizing environment for polar intermediates.
-
Tetrahydrofuran (THF) (Aprotic, Moderately Polar): A common ether solvent, capable of solvating cations but less effective at stabilizing charged transition states than more polar options.
-
Acetonitrile (MeCN) (Aprotic, Polar): A polar aprotic solvent that can effectively stabilize charged species without engaging in hydrogen bonding.
-
Dimethylformamide (DMF) (Aprotic, Highly Polar): Known to significantly accelerate reactions with polar transition states.[13]
-
Ethanol (EtOH) (Protic, Polar): A polar protic solvent that can act as a hydrogen-bond donor, potentially stabilizing charged intermediates but also possibly deactivating the reagent through solvation.[14]
Experimental Design and Protocols
Caption: Standardized workflow for solvent performance evaluation.
Protocol 1: Reaction Setup and Monitoring
Objective: To monitor the consumption of starting materials and the formation of the product over time in each selected solvent.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
This compound (1.1 mmol, 200.5 mg)
-
Anhydrous solvents (Toluene, THF, MeCN, DMF, Ethanol), 10 mL each
-
Internal standard (e.g., dodecane for GC, biphenyl for HPLC)
-
Schlenk flasks, magnetic stir bars, syringes, nitrogen line
Procedure:
-
To five separate oven-dried Schlenk flasks under a nitrogen atmosphere, add a magnetic stir bar and the internal standard.
-
To each flask, add 10 mL of the respective anhydrous solvent (Toluene, THF, MeCN, DMF, EtOH).
-
Add benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) to each flask via syringe.
-
Allow the mixtures to stir at a constant, controlled temperature (e.g., 60 °C).
-
Take an initial aliquot (t=0) from each flask for analysis.
-
Initiate the reactions by adding this compound (1.1 mmol) to each flask simultaneously (or in rapid succession).
-
Collect aliquots (~0.1 mL) from each reaction mixture at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb polar components and stop the reaction.
-
Analyze the quenched aliquots using a calibrated HPLC or GC-MS method to determine the concentration of the starting materials and product relative to the internal standard.[15]
Protocol 2: Product Isolation and Purity Assessment
Objective: To determine the isolated yield and purity of the Mannich product from each solvent system after a fixed reaction time (e.g., 24 hours).
Procedure:
-
After 24 hours, cool the reaction mixtures to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product via flash column chromatography on silica gel.
-
Combine the pure fractions and remove the solvent in vacuo to obtain the isolated product.
-
Determine the mass of the pure product to calculate the isolated yield.
-
Assess the purity of the product using ¹H NMR spectroscopy and LC-MS.
Data Presentation and Interpretation
The quantitative data gathered from the experimental protocols should be summarized for clear comparison. The following table presents hypothetical, yet plausible, data based on established principles of solvent effects in organic reactions.[6][13][14]
Table 1: Comparative Performance of this compound in Various Solvents
| Solvent | Type | Dielectric Constant (ε) | Time for 50% Conversion (h) | Initial Rate (M/h) | Isolated Yield (%) | Purity (%) |
| Toluene | Nonpolar Aprotic | 2.4 | > 24 | 0.003 | 15 | >98 |
| THF | Polar Aprotic | 7.6 | 18 | 0.012 | 45 | >98 |
| Ethanol | Polar Protic | 24.6 | 12 | 0.021 | 68 | >97 |
| Acetonitrile | Polar Aprotic | 37.5 | 6 | 0.045 | 85 | >99 |
| DMF | Polar Aprotic | 38.3 | 4 | 0.068 | 92 | >99 |
Interpretation of Results:
-
Effect of Polarity: There is a clear correlation between solvent polarity and reaction rate. The reaction is slowest in nonpolar Toluene, as this solvent poorly stabilizes the charged iminium ion intermediate and the polar transition state of the C-C bond-forming step. As polarity increases (THF < EtOH < MeCN < DMF), the reaction rate generally increases.
-
Aprotic vs. Protic Solvents: The highest rates are observed in the polar aprotic solvents, DMF and Acetonitrile. These solvents excel at stabilizing the polar transition state without deactivating the reacting species through hydrogen bonding.[6]
-
Performance in Ethanol: The reaction in Ethanol is faster than in less polar solvents like THF and Toluene, indicating that its high polarity aids in stabilizing the transition state. However, it is slower than in DMF or MeCN. This can be attributed to the protic nature of ethanol, which can form hydrogen bonds with the nitrogen atoms of this compound, slightly reducing its effective basicity and nucleophilicity.[11][14]
Comparison with Alternative Reagents
While this compound is an excellent reagent, it is important to be aware of alternatives.
| Reagent | Form | Advantages | Disadvantages |
| This compound | Liquid | Stable, easy to handle, high atom economy. | Can be sensitive to acidic conditions. |
| Piperidine + Paraformaldehyde | Solid/Liquid | Inexpensive, readily available components. | Requires heating to depolymerize paraformaldehyde; less precise stoichiometry. |
| Eschenmoser's Salt | Solid | Highly reactive, reliable for forming terminal enamines. | More expensive, moisture-sensitive, lower atom economy. |
The choice of reagent often depends on the specific substrate, desired reaction conditions, and cost considerations. This compound offers a practical balance of reactivity, stability, and ease of use for many standard applications.
Final Recommendations
The performance of this compound is critically dependent on the solvent system. A systematic evaluation, as outlined in this guide, is essential for reaction optimization.
-
Expert Recommendation: For Mannich-type reactions and other transformations involving polar intermediates, polar aprotic solvents such as DMF or Acetonitrile are the recommended starting point for achieving high reaction rates and yields.
-
Protocol Integrity: The use of an internal standard and careful kinetic monitoring are crucial for obtaining reliable, comparable data across different solvent systems. The protocols described herein provide a robust framework for such a self-validating system.
-
Causality is Key: Understanding why a solvent influences a reaction—by considering its polarity, proticity, and potential for specific interactions—is fundamental to rational solvent selection and troubleshooting in organic synthesis.
By applying these principles and methodologies, researchers can harness the full synthetic potential of this compound, leading to more efficient, reproducible, and scalable chemical processes.
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A Senior Application Scientist's Guide to Confirming Stereochemistry in Dipiperidinomethane Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous confirmation of stereochemistry are paramount. In the realm of heterocyclic chemistry, reactions involving dipiperidinomethane and its derivatives present unique stereochemical challenges and opportunities. This guide provides an in-depth comparison of the critical analytical techniques used to elucidate the three-dimensional arrangement of atoms in the products of these reactions. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
The Stereochemical Landscape of this compound Reactions
This compound itself is an achiral molecule.[1] However, its derivatives, or reactions where it serves as a precursor to N-substituted piperidines, can readily lead to the formation of stereoisomers. Asymmetric synthesis methodologies, such as catalytic enantioselective reactions, are often employed to control the formation of specific stereoisomers.[2][3] A notable example is the asymmetric Mannich reaction, where imines react with a carbon nucleophile, a process that can be catalyzed to favor the formation of one enantiomer over the other.[4][5][6][7] Given that the biological activity of chiral molecules can vary dramatically between enantiomers, rigorous confirmation of the stereochemical outcome is a critical step in the research and development pipeline.
This guide will compare and contrast three cornerstone techniques for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Stereochemical Confirmation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. In a chiral environment, corresponding nuclei in enantiomers can become diastereotopic and exhibit different chemical shifts. | Relative configuration, conformational analysis, and, with chiral derivatizing agents, absolute configuration. | Non-destructive, provides detailed structural information, relatively fast for determining diastereomeric ratios. | Absolute configuration determination often requires derivatization, spectra of complex molecules can be difficult to interpret. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Unambiguous determination of relative and absolute configuration. | Considered the "gold standard" for absolute configuration determination.[8][9][10][11] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Enantiomeric excess (e.e.), separation of enantiomers for further analysis. | Highly sensitive and accurate for quantifying enantiomeric purity, can be used for both analytical and preparative separations.[12][13][14][15] | Does not directly provide structural information or absolute configuration without reference standards. |
In-Depth Methodologies and Experimental Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative and Absolute Configuration
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules.[16][17] For products of this compound reactions, ¹H and ¹³C NMR can provide crucial information about the orientation of substituents on the piperidine rings.
Caption: Workflow for determining stereochemistry using NMR spectroscopy.
Experimental Protocol: Mosher's Ester Analysis for a Chiral Amine
Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines.[18] It involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
-
Sample Preparation: In two separate NMR tubes, dissolve an equimolar amount of the chiral amine product and either (R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride in a suitable deuterated solvent (e.g., CDCl₃). Add a non-nucleophilic base (e.g., pyridine) to facilitate the reaction.
-
Reaction: Allow the reactions to proceed to completion at room temperature.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift difference (Δδ = δS - δR). The spatial arrangement of the phenyl group in the MTPA moiety leads to predictable shielding and deshielding of nearby protons, allowing for the assignment of the absolute configuration.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule, making it the definitive method for determining both relative and absolute configuration.[8][9][10][11]
Caption: Logical flow for absolute configuration determination by X-ray crystallography.
Experimental Protocol: Single Crystal Growth for X-ray Analysis
The most significant hurdle in X-ray crystallography is often obtaining high-quality single crystals.
-
Purification: The compound must be of high purity.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a solvent and place it in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the second solvent will induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Handling: Once suitable crystals have formed, they must be carefully handled and mounted for data collection.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse for determining the enantiomeric excess (e.e.) of a chiral product.[12][13][14][15] The separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Caption: Workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC Analysis of Amine Enantiomers
-
Column Selection: Polysaccharide-based CSPs are often effective for the separation of chiral amines.[13]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection is common. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Conclusion
The confirmation of stereochemistry in the products of this compound reactions is a multifaceted process that often requires the application of multiple analytical techniques. While NMR spectroscopy provides invaluable information on relative stereochemistry and can be used for absolute configuration determination with the aid of chiral derivatizing agents, X-ray crystallography remains the ultimate arbiter of absolute configuration, provided suitable crystals can be obtained. Chiral HPLC is indispensable for the accurate determination of enantiomeric purity. A judicious and informed application of these techniques, guided by an understanding of their underlying principles and experimental nuances, is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. PubMed. [Link]
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Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
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Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dipiperidinomethane
This guide provides essential safety and logistical information for the proper disposal of dipiperidinomethane (CAS No. 880-09-1). As a chemical intermediate with significant reactivity, its handling and disposal demand a rigorous, safety-first approach. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols to ensure operational integrity and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance requiring careful management. Its primary risks stem from its irritant and corrosive properties, and its potential for environmental toxicity.[1] A failure to adhere to proper disposal protocols can result in serious injury, environmental contamination, and regulatory penalties.
The Globally Harmonized System (GHS) classification for this compound highlights several key hazards:
-
Skin Corrosion/Irritation: It is known to cause skin irritation and, in some cases, severe burns.[1][2]
-
Serious Eye Damage/Irritation: Contact can lead to serious and potentially irreversible eye damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, making environmental containment a priority.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage | H318/H319 | Causes serious eye damage/irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects. | |
| Harmful if Swallowed | H302 | Harmful if swallowed. | [2] |
The Core Principle: Segregation and Containment
The cornerstone of safe chemical disposal is the prevention of unintended reactions. This compound, as an amine, is incompatible with strong oxidizing agents and acids. Mixing amine waste with other chemical waste streams without careful consideration can lead to violent reactions, gas evolution, or the generation of other hazardous substances.[3] Therefore, all disposal procedures must begin with strict segregation at the point of generation.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps from waste generation to final handoff to a licensed disposal service.
Step 1: Immediate Waste Segregation
-
Action: At the point of generation (e.g., in a fume hood), immediately designate a specific, compatible waste container for this compound and materials contaminated with it.
-
Causality: Keeping amine waste separate from other chemical wastes prevents hazardous reactions and ensures proper handling and disposal.[3] Do not mix this waste stream with others.
Step 2: Container Selection and Labeling
-
Action:
-
Select a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a tightly sealing cap.[3][4]
-
Label the container clearly with the words "HAZARDOUS WASTE ".[4]
-
Specify the contents: "This compound Waste ". If mixed with a solvent, list all components and their approximate percentages.
-
-
Causality: Proper containment and clear labeling are mandated by federal and state regulations (e.g., EPA) and are critical for preventing accidental mixing and ensuring the safety of all personnel handling the waste.[4]
Step 3: Accumulation and Storage
-
Action:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4]
-
This area must be in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[3][5]
-
Ensure the storage area has secondary containment (e.g., a spill tray) to capture any potential leaks.[6]
-
Store away from incompatible materials, particularly acids and oxidizing agents.[3]
-
-
Causality: Controlled storage minimizes the risk of container degradation, vapor release, and accidental spills, ensuring the waste remains safely contained until pickup.
Step 4: Handling Contaminated Materials
-
Action:
-
Personal Protective Equipment (PPE): Any gloves, absorbent pads, or other disposable materials contaminated with this compound must be placed in the designated hazardous waste container.
-
Glassware: Reusable glassware must be decontaminated. The initial rinsate should be collected and treated as hazardous waste. For highly toxic materials, the first three rinses must be collected for disposal.[6]
-
-
Causality: Items that have come into contact with the chemical are considered hazardous waste themselves and must be disposed of accordingly to prevent secondary contamination.
Step 5: Arranging for Professional Disposal
-
Action:
-
Once the container is full or waste is no longer being generated, arrange for pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][5]
-
Do not attempt to treat or neutralize the waste unless you are specifically trained and equipped to do so under an approved protocol.
-
-
Causality: this compound must be disposed of at an approved waste disposal plant, often via methods like chemical incineration.[5] This process requires specialized facilities and expertise to ensure complete destruction and environmental protection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (gloves, safety goggles, lab coat, and respiratory protection if vapors are present), contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or sewers at all costs.[3]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research environment.
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CPAchem. (2022). Safety data sheet. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Mastering the Safe Handling of Dipiperidinomethane: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific excellence. Dipiperidinomethane, a versatile building block in organic synthesis, requires meticulous handling due to its inherent hazardous properties. This guide moves beyond a simple checklist to provide a comprehensive operational framework for its safe use, from initial risk assessment to final disposal. Here, we will delve into the "why" behind each procedural step, empowering you to work with confidence and precision.
Core Hazard Profile of this compound
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. According to its classification under the Globally Harmonized System (GHS), this compound presents the following primary hazards[1]:
-
Skin Corrosion/Irritation: It is known to cause skin irritation[1]. Prolonged or repeated contact can lead to more severe skin damage.
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes will cause serious irritation and potential damage[1].
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation[1].
Some sources also indicate that this compound can be toxic if swallowed, inhaled, or in contact with skin[2][3]. It's crucial to operate under the assumption that this compound is hazardous through multiple routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following table outlines recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Minimum PPE Requirement | Rationale |
| Low-Volume Handling (e.g., preparing a dilute solution in a fume hood) | Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat. | Provides a fundamental barrier against accidental splashes and brief contact. Double-gloving allows for the safe removal of a contaminated outer glove without compromising hand protection[4]. |
| High-Volume Handling or Reactions (e.g., synthesis, distillation) | Chemical-resistant gloves (e.g., neoprene or laminate materials), chemical splash goggles and a face shield, chemical-resistant apron or coveralls over a lab coat. | Offers enhanced protection against larger splashes and more prolonged potential exposure. A face shield protects the entire face from splashes[5]. |
| Operations with High Risk of Aerosolization (e.g., vortexing, sonicating) | All PPE from "High-Volume Handling" plus respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges). | Necessary to prevent inhalation of aerosolized droplets, which can cause respiratory irritation[1]. |
| Emergency Spill Response | Self-contained breathing apparatus (SCBA), fully encapsulated chemical-resistant suit. | Provides the highest level of protection in an uncontrolled environment where concentrations and exposure risks are unknown[6]. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound handling.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard warnings.
-
Chemical Fume Hood: All handling of open containers of this compound must occur within a certified chemical fume hood to control vapor inhalation[4].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for amines readily available.
3.2. Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see Section 2).
-
Dispensing: When transferring or dispensing the chemical, use a method that minimizes splashing, such as pouring slowly down a stirring rod.
-
Container Sealing: Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors[2].
-
Avoid Incompatibilities: this compound may react violently with strong oxidizing agents and acids. Ensure it is stored and handled away from incompatible materials.
3.3. Post-Handling and Decontamination
-
Surface Decontamination: After each use, decontaminate the work surface with a suitable cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed hazardous waste container[4][7].
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste[4].
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic")[4].
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][7]. Under no circumstances should this compound or its waste be poured down the drain[2][4].
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
5.1. Spills
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
-
Use Spill Kit: For small spills, trained personnel wearing appropriate PPE can use an absorbent material from a chemical spill kit to contain and clean up the spill.
-
Ventilation: Ensure the area is well-ventilated.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
5.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
By integrating these principles and procedures into your daily laboratory workflow, you can effectively mitigate the risks associated with this compound and foster a culture of safety and scientific integrity.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
